DMTr-4'-CF3-5-Me-U-CED phosphoramidite
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C41H48F3N4O8P |
|---|---|
Molekulargewicht |
812.8 g/mol |
IUPAC-Name |
3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trifluoromethyl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H48F3N4O8P/c1-27(2)48(28(3)4)57(54-23-11-22-45)56-35-24-36(47-25-29(5)37(49)46-38(47)50)55-39(35,41(42,43)44)26-53-40(30-12-9-8-10-13-30,31-14-18-33(51-6)19-15-31)32-16-20-34(52-7)21-17-32/h8-10,12-21,25,27-28,35-36H,11,23-24,26H2,1-7H3,(H,46,49,50)/t35-,36-,39-,57?/m1/s1 |
InChI-Schlüssel |
DRJJIFVIRRQURG-UTTIVEAUSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@](O2)(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(F)(F)F)OP(N(C(C)C)C(C)C)OCCC#N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(F)(F)F)OP(N(C(C)C)C(C)C)OCCC#N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4'-Trifluoromethyl-5-methyluridine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 4'-trifluoromethyl-5-methyluridine phosphoramidite (B1245037), a modified nucleoside of significant interest in the development of therapeutic oligonucleotides. The introduction of a trifluoromethyl group at the 4'-position of the sugar moiety can impart unique conformational properties and enhance the metabolic stability of nucleic acid-based drugs. This document outlines the multi-step synthesis of the nucleoside followed by its conversion to the corresponding phosphoramidite, an essential building block for automated oligonucleotide synthesis.
I. Synthetic Strategy Overview
The synthesis of 4'-trifluoromethyl-5-methyluridine phosphoramidite can be conceptually divided into two main stages:
-
Synthesis of the Nucleoside Core (4'-C-Trifluoromethyl-5-methyluridine): This stage involves the modification of a suitable ribose precursor to introduce the trifluoromethyl group at the 4'-position, followed by the glycosylation with a protected 5-methyluracil base.
-
Phosphitylation: The final step involves the conversion of the synthesized nucleoside into its 3'-phosphoramidite derivative, making it amenable for use in solid-phase oligonucleotide synthesis.
The overall workflow for the synthesis is depicted in the following diagram:
Figure 1: Overall workflow for the synthesis of 4'-trifluoromethyl-5-methyluridine phosphoramidite.
II. Experimental Protocols
The following protocols are based on established synthetic methodologies for 4'-trifluoromethylated nucleosides and standard phosphitylation procedures.
A. Synthesis of 4'-C-Trifluoromethyl-5-methyluridine
This synthesis is adapted from the work of Srivastava et al., who developed a strategy for introducing a trifluoromethyl group at the C-4' position of ribose.[1]
Step 1: Preparation of a Protected Ribose Precursor D-ribose is first converted to a 5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose derivative to protect the hydroxyl groups at the 2, 3, and 5 positions. This is a standard procedure in carbohydrate chemistry.
Step 2: Oxidation of the 4'-Hydroxyl Group The free 4'-hydroxyl group of the protected ribose is oxidized to a ketone using a suitable oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
Step 3: Trifluoromethylation of the 4'-Keto Sugar The key step involves the nucleophilic addition of a trifluoromethyl group to the 4'-keto sugar. This is achieved using (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) as the trifluoromethylating agent.
Step 4: Glycosylation with 5-Methyluracil The resulting 4'-trifluoromethylated sugar derivative is then coupled with silylated 5-methyluracil in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to form the protected nucleoside.
Step 5: Deprotection The protecting groups on the sugar and base moieties are removed under appropriate conditions to yield 4'-C-trifluoromethyl-5-methyluridine.[1]
B. Synthesis of 4'-Trifluoromethyl-5-methyluridine Phosphoramidite
Step 1: 5'-O-DMT Protection The primary 5'-hydroxyl group of 4'-C-trifluoromethyl-5-methyluridine is selectively protected with a dimethoxytrityl (DMT) group by reacting it with DMT-Cl in the presence of a base like pyridine.
Step 2: 3'-O-Phosphitylation The 5'-O-DMT protected nucleoside is then reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, in an anhydrous aprotic solvent such as dichloromethane (B109758) or acetonitrile. The reaction is catalyzed by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole. The reaction progress is monitored by TLC or HPLC, and upon completion, the product is purified by silica (B1680970) gel chromatography.
III. Quantitative Data
The following tables summarize the quantitative data for the synthesis of the nucleoside core and the projected data for the phosphitylation step based on analogous reactions.
Table 1: Synthesis of 4'-C-Trifluoromethyl-5-methyluridine
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| 1-4 | Protected 4'-CF₃-5-methyluridine | Protected Ribose Derivative | 5-Methyluracil, TMSOTf, etc. | Dichloromethane | 78 | [1] |
| 5 | 4'-C-Trifluoromethyl-5-methyluridine | Protected Nucleoside | Deprotecting agents | Methanol | Not specified | [1] |
Table 2: Proposed Phosphitylation of 4'-Trifluoromethyl-5-methyluridine
| Step | Product | Starting Material | Reagents | Catalyst | Solvent | Yield (%) (Estimated) |
| 1 | 5'-O-DMT-4'-CF₃-5-methyluridine | 4'-CF₃-5-methyluridine | DMT-Cl, Pyridine | - | Pyridine | 85-95 |
| 2 | 4'-CF₃-5-methyluridine Phosphoramidite | 5'-O-DMT-4'-CF₃-5-methyluridine | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 1H-Tetrazole | Dichloromethane | 80-90 |
IV. Key Chemical Transformations
The core of this synthesis relies on two critical chemical modifications: the introduction of the trifluoromethyl group and the phosphitylation of the 3'-hydroxyl group. The logical relationship between these key steps is illustrated below.
Figure 2: Key chemical transformations in the synthesis of 4'-trifluoromethyl-5-methyluridine phosphoramidite.
This guide provides a foundational understanding of the synthesis of 4'-trifluoromethyl-5-methyluridine phosphoramidite. Researchers should consult the primary literature for detailed experimental conditions and characterization data. The unique properties conferred by the 4'-trifluoromethyl group make this a valuable building block for the development of next-generation oligonucleotide therapeutics.
References
A Technical Guide to the Biochemical Characterization of Oligonucleotides with 4'-Trifluoromethyl-5-methyluridine (4'-CF3-T)
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is vast. However, their clinical success hinges on overcoming inherent limitations such as poor stability against endogenous nucleases and inefficient cellular uptake. Chemical modification of the oligonucleotide backbone, sugar, or base is a critical strategy to enhance these properties. Among the emerging modifications, the introduction of a trifluoromethyl (CF3) group at the 4' position of the deoxyribose ring of thymidine (B127349) (5-methyluridine) has shown significant promise. This guide provides an in-depth overview of the synthesis and biochemical characterization of oligonucleotides containing the 4'-CF3-5-Me-U (or 4'-CF3-Thymidine, T4'-CF3) modification, highlighting its impact on thermal stability, nuclease resistance, and cellular behavior. These findings underscore the potential of 4'-CF3 modified oligonucleotides as promising candidates for antisense-based therapeutics[1].
Synthesis and Incorporation of 4'-CF3-Thymidine
The journey from a modified nucleoside to a functional oligonucleotide involves two key stages: the chemical synthesis of the phosphoramidite (B1245037) building block and its subsequent incorporation into an oligonucleotide chain via automated solid-phase synthesis.
Experimental Protocol: Synthesis of 4'-CF3-T Phosphoramidite and Oligonucleotide Synthesis
I. Synthesis of 4'-CF3-Thymidine Phosphoramidite: This process involves multi-step organic synthesis, beginning with a suitable thymidine precursor.
-
Nucleoside Modification : Introduce the trifluoromethyl group at the 4' position of the thymidine sugar moiety. This is a specialized chemical synthesis step often involving fluorinating reagents.
-
5'-OH Protection : Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group. This is crucial for directing the subsequent reactions and for purification.
-
Phosphitylation : React the 3'-hydroxyl group of the DMT-protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, in the presence of a mild base (e.g., N,N-diisopropylethylamine) to yield the final phosphoramidite monomer[2].
-
Purification : Purify the resulting phosphoramidite product using silica (B1680970) gel chromatography to ensure high purity for oligonucleotide synthesis.
II. Automated Solid-Phase Oligonucleotide Synthesis: The synthesized 4'-CF3-T phosphoramidite is incorporated into oligonucleotides using a standard automated DNA synthesizer[1][2]. The synthesis cycle consists of four main steps:
-
Detritylation : Removal of the 5'-DMT protecting group from the solid-support-bound nucleotide chain using a mild acid.
-
Coupling : The 4'-CF3-T phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain[3].
-
Capping : Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.
-
Oxidation : Oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.
-
Final Cleavage and Deprotection : After the final sequence is assembled, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed using an ammonia (B1221849) solution. The product is then purified, typically by HPLC.
Caption: Workflow for the synthesis and incorporation of 4'-CF3-T.
Biochemical Characterization
Thermal Stability of Duplexes
The thermal stability (Tm) of an oligonucleotide duplex is the temperature at which half of the duplex dissociates. It is a critical parameter for the efficacy of antisense and RNAi drugs. The 4'-CF3 modification has been shown to have a minimal, slightly destabilizing effect on the thermal stability of oligonucleotide/RNA duplexes.
Quantitative Data: Thermal Stability (Tm)
| Duplex Type | Modification | ΔTm per Modification (°C) | Reference |
| ODN / RNA | 4'-CF3-Thymidine | -1.0 | [1] |
Experimental Protocol: UV Thermal Denaturation Analysis
-
Sample Preparation : Anneal the modified oligonucleotide with its complementary RNA or DNA strand in a buffered solution (e.g., 10 mM sodium cacodylate, 100 mM KCl, pH 7.0)[4]. Prepare samples across a range of concentrations if thermodynamic analysis is required[4].
-
Instrumentation : Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Measurement : Monitor the absorbance of the sample at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5 °C/min) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 95 °C)[5].
-
Data Analysis : The melting temperature (Tm) is determined from the peak of the first derivative of the melting curve (dA/dT vs. Temperature).
Caption: Experimental workflow for determining melting temperature (Tm).
Nuclease Resistance
A major hurdle for oligonucleotide therapeutics is their rapid degradation by nucleases in serum and within cells[6]. Chemical modifications are essential to improve stability. The 4'-CF3-T modification has been demonstrated to enhance resistance to nuclease degradation.
Quantitative Data: Nuclease Resistance
| Oligonucleotide Type | Modification | Stability Profile | Reference |
| ODN | 4'-CF3-Thymidine | Improved nuclease resistance | [1] |
Note: The source indicates improved resistance, and further quantitative analysis would involve determining the oligonucleotide half-life (t1/2) under specific nuclease conditions.
Experimental Protocol: Nuclease Degradation Assay
-
Incubation : Incubate the 4'-CF3-T modified oligonucleotide and an unmodified control oligonucleotide in a solution containing a nuclease source (e.g., fetal bovine serum, snake venom phosphodiesterase, or specific exonucleases) at 37 °C[7].
-
Time Points : Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching : The degradation reaction in each aliquot is stopped by adding a quenching solution (e.g., EDTA) and flash-freezing.
-
Analysis : The amount of full-length oligonucleotide remaining at each time point is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
-
Data Analysis : Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and calculate the half-life.
Caption: Workflow for assessing oligonucleotide nuclease resistance.
Structural Characterization
The introduction of a bulky, electron-withdrawing CF3 group at the 4' position can influence the conformation of the sugar ring and the overall helical structure of the duplex. Studies have shown that the 4'-CF3 modification results in only a marginal effect on the deoxyribose conformation and causes a local perturbation of the helical structure when incorporated into an ODN/RNA duplex[1]. This suggests that the modification does not grossly distort the A-form geometry required for antisense activity while potentially providing beneficial properties like nuclease resistance.
Experimental Methodologies:
-
Circular Dichroism (CD) Spectroscopy : CD is used to provide an overall assessment of the nucleic acid helical structure. An A-form helix (typical for RNA duplexes) and a B-form helix (typical for DNA duplexes) have distinct CD spectra. This technique can confirm that the modification does not prevent the formation of the desired A-form helix in an ODN/RNA duplex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides high-resolution structural information, including details on sugar pucker conformation, glycosidic bond angles, and internucleotide distances, which are essential for a detailed understanding of the local structural perturbations caused by the modification[8].
Cellular Properties and Therapeutic Potential
A significant finding is that, similar to the well-known phosphorothioate (B77711) (PS) modification, extensive incorporation of 4'-CF3-T modifications can enable the direct cellular uptake of oligonucleotides without the need for delivery reagents[1]. This "gymnotic" uptake is a highly desirable property for therapeutic oligonucleotides, simplifying formulation and potentially broadening their in vivo applications. The combination of enhanced nuclease stability and the capacity for unassisted cellular entry makes 4'-CF3-T modified oligonucleotides highly promising candidates for the development of next-generation antisense therapeutics[1].
Conclusion
The 4'-CF3-5-Me-U modification represents a valuable addition to the toolbox of nucleic acid chemistry for therapeutic applications. Oligonucleotides incorporating this modification exhibit a unique profile: a minimal impact on thermal duplex stability, a significant improvement in nuclease resistance, and the remarkable ability to enter cells without assistance when heavily modified. These characteristics directly address the primary challenges in oligonucleotide drug development, positioning 4'-CF3-T as a modification of high interest for creating more robust and effective antisense therapies.
References
- 1. 4'-C-Trifluoromethyl modified oligodeoxynucleotides: synthesis, biochemical studies, and cellular uptake properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of the phosphoramidite synthesis of polynucleotides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The effect of chemical modifications on the thermal stability of different G-quadruplex-forming oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. idtdna.com [idtdna.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural Probes in Quadruplex Nucleic Acid Structure Determination by NMR | MDPI [mdpi.com]
The Structural Impact of 4'-Trifluoromethyl Modification on DNA/RNA Duplexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine and fluorinated functional groups into nucleic acids has become a cornerstone of modern drug development and molecular biology research. Among these, the 4'-trifluoromethyl (4'-CF3) modification of the sugar moiety offers a unique combination of steric and electronic properties that can profoundly influence the structure, stability, and biological activity of DNA and RNA duplexes. This technical guide provides an in-depth analysis of the structural consequences of this modification, summarizing key quantitative data, detailing experimental protocols for characterization, and illustrating the underlying structural principles.
Quantitative Analysis of Structural and Thermodynamic Impact
The introduction of a trifluoromethyl group at the 4'-position of the sugar ring induces significant changes in the thermodynamic stability and conformational geometry of DNA/RNA duplexes. The bulky and highly electronegative CF3 group directly influences the sugar pucker, which in turn alters the phosphate (B84403) backbone geometry and overall helical structure.
Thermodynamic Stability
The 4'-CF3 modification generally leads to a slight destabilization of DNA/RNA duplexes. This effect is quantified by the change in melting temperature (ΔT_m) per modification.
| Modification Type | Duplex Type | ΔT_m per modification (°C) | Reference |
| 4'-C-Trifluoromethylthymidine (4'-CF3-T) | ODN/RNA | -1.0 | [1] |
ODN: Oligodeoxynucleotide
This destabilization is attributed to the steric hindrance introduced by the bulky CF3 group, which can disrupt the fine-tuned geometry of the sugar-phosphate backbone and local water structure.
Conformational Geometry: Sugar Pucker
The conformation of the furanose ring, or sugar pucker, is a critical determinant of nucleic acid structure. The two predominant conformations are C2'-endo (South) and C3'-endo (North), which are characteristic of B-form DNA and A-form RNA, respectively. The 4'-CF3 modification has a notable impact on this equilibrium.
| Modification | System | Predominant Sugar Pucker | Method | Reference |
| 4'-C-CF3-thymidine | ODN/RNA duplex | Marginal effect on deoxyribose conformation | Not specified | [1] |
| 4'-SCF3-thymidine | DNA duplex | Flexible orientation, tends to favor North conformation | NMR Spectroscopy | [2] |
The trifluoromethyl group's electron-withdrawing nature and steric bulk can shift the conformational equilibrium of the sugar ring. While the 4'-C-CF3 modification is reported to have a marginal effect, the related 4'-SCF3 modification tends to favor the North (C3'-endo) conformation, which is more characteristic of A-form helices. This has significant implications for the overall duplex structure, particularly in DNA/RNA hybrids which are crucial in antisense oligonucleotide applications.
Experimental Protocols for Characterization
A multi-pronged approach employing various biophysical techniques is essential to fully characterize the structural and thermodynamic impact of 4'-CF3 modifications.
Thermal Melting Analysis (T_m)
Thermal melting analysis is a fundamental technique to determine the thermodynamic stability of DNA/RNA duplexes. The melting temperature (T_m) is the temperature at which 50% of the duplex has dissociated into single strands.
Protocol:
-
Sample Preparation:
-
Dissolve the lyophilized oligonucleotides (modified and complementary strands) in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) to a final concentration of approximately 1-5 µM.
-
For duplex formation, mix equimolar amounts of the complementary strands.
-
Anneal the sample by heating to 90-95°C for 5 minutes and then slowly cooling to room temperature over several hours.
-
-
UV-Vis Spectrophotometry:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Transfer the annealed sample to a quartz cuvette with a 1 cm path length.
-
Monitor the absorbance at 260 nm as a function of temperature.
-
Increase the temperature from a starting point (e.g., 20°C) to a final point (e.g., 90°C) at a controlled rate (e.g., 0.5-1.0°C/minute).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain a melting curve.
-
The T_m is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.
-
Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) can be derived from analyzing the shape of the melting curve using appropriate software.[3][4][5][6]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for probing the secondary structure of nucleic acids. The CD spectrum is sensitive to the helical geometry and base stacking interactions.[7][8]
Protocol:
-
Sample Preparation:
-
CD Spectropolarimetry:
-
Use a CD spectropolarimeter and a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the sample from approximately 320 nm to 200 nm at a controlled temperature (e.g., 20°C).
-
Subtract the buffer baseline from the sample spectrum.
-
-
Data Analysis:
-
The resulting CD spectrum provides a fingerprint of the duplex conformation.
-
A-form duplexes (typical for RNA/RNA) show a strong positive band around 260 nm and a negative band around 210 nm.
-
B-form duplexes (typical for DNA/DNA) exhibit a positive band around 275 nm and a negative band around 245 nm.
-
Changes in the CD spectrum upon modification can indicate shifts in helical geometry, such as a transition towards an A-like or B-like conformation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information at the atomic level, including details about sugar pucker, backbone torsion angles, and internucleotide distances.[10][11] ¹⁹F NMR is particularly powerful for studying fluorinated modifications.[12]
Protocol:
-
Sample Preparation:
-
Prepare a highly concentrated sample (0.1-1.0 mM) of the purified oligonucleotide duplex in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, in D₂O or a 90% H₂O/10% D₂O mixture, pH 6.5).[10]
-
Anneal the sample as previously described.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (600 MHz or higher).
-
¹H NMR: Acquire 1D ¹H spectra to observe imino protons, which confirm base pairing. Acquire 2D experiments like DQF-COSY, TOCSY, and NOESY to assign proton resonances and determine through-bond and through-space connectivities.
-
³¹P NMR: Acquire 1D or 2D ¹H-³¹P correlation spectra to probe the conformation of the phosphate backbone.
-
¹⁹F NMR: Acquire 1D ¹⁹F spectra to observe the resonance of the CF3 group. The chemical shift of the ¹⁹F signal is highly sensitive to the local environment and can be used to monitor conformational changes and interactions.[12]
-
-
Data Analysis and Structure Calculation:
-
Analyze the coupling constants (e.g., ³J(H1'-H2')) from COSY spectra to determine the sugar pucker conformation.
-
Use distance restraints derived from NOESY cross-peak intensities and torsion angle restraints from coupling constants as input for structure calculation programs (e.g., XPLOR-NIH, AMBER) to generate a 3D model of the duplex.
-
Visualizing Structural Impact and Experimental Workflows
Graphviz diagrams are provided below to illustrate key concepts and workflows.
Conclusion and Future Directions
The 4'-trifluoromethyl modification represents a potent tool for modulating the structural and thermodynamic properties of DNA and RNA. The slight destabilization it imparts is often a worthwhile trade-off for the significant gains in nuclease resistance and the ability to fine-tune duplex conformation. The preference for the C3'-endo sugar pucker makes this modification particularly interesting for applications in antisense technology and RNA interference, where A-like helical geometries are often desired for optimal activity.
Future research should focus on obtaining high-resolution crystal structures of 4'-CF3 modified DNA/RNA duplexes to provide a more detailed picture of the atomic-level interactions and precise helical parameters. Furthermore, a systematic investigation of the impact of this modification in different sequence contexts and in combination with other modifications will be crucial for the rational design of next-generation nucleic acid therapeutics. The use of ¹⁹F NMR will continue to be invaluable for studying the conformational dynamics and interactions of these modified duplexes in solution, bringing us closer to understanding their mechanism of action in a biological context.
References
- 1. NACDDB - The Web Server for DNA,RNA,and Hybrids Circular Dichroism Structure [genesilico.pl]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 5. scienceopen.com [scienceopen.com]
- 6. The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alfachemic.com [alfachemic.com]
- 9. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. people.bu.edu [people.bu.edu]
- 12. 4′‐SCF3‐Labeling Constitutes a Sensitive 19F NMR Probe for Characterization of Interactions in the Minor Groove of DNA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 4'-CF3 Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of chemical modifications into oligonucleotides is a cornerstone of modern therapeutic development, aiming to enhance their efficacy, stability, and cellular uptake. Among these, the 4'-trifluoromethyl (4'-CF3) modification has emerged as a promising strategy. This technical guide provides a comprehensive overview of the mechanism of action of 4'-CF3 modified oligonucleotides, detailing their synthesis, biophysical properties, and cellular behavior. Through a compilation of quantitative data, detailed experimental protocols, and visual representations of key processes, this document serves as a vital resource for researchers and professionals in the field of drug development. The 4'-CF3 modification imparts a unique combination of properties, including a nuanced impact on duplex stability and a significant increase in nuclease resistance, positioning it as a valuable tool in the design of next-generation oligonucleotide therapeutics.
Core Mechanism of Action
The introduction of a trifluoromethyl (CF3) group at the 4' position of the deoxyribose sugar ring of an oligonucleotide imparts several key characteristics that define its mechanism of action. These modifications are synthesized into oligodeoxynucleotides (ODNs) using standard solid-supported DNA synthesis techniques.[1]
The primary effects of the 4'-CF3 modification are:
-
Altered Duplex Geometry: The 4'-CF3 modification leads to a marginal effect on the conformation of the deoxyribose sugar and induces a local perturbation in the helical structure of an ODN/RNA duplex.[1]
-
Modulated Thermal Stability: This structural alteration results in a slight decrease in the thermal stability of the duplex, with each 4'-CF3 modification lowering the melting temperature (Tm) by approximately 1°C.[1]
-
Enhanced Nuclease Resistance: The presence of the bulky and electron-withdrawing CF3 group provides steric hindrance, significantly improving the oligonucleotide's resistance to degradation by nucleases.[1]
-
Improved Cellular Uptake: Similar to the well-established phosphorothioate (B77711) (PS) modifications, extensive 4'-CF3 modifications can facilitate the direct cellular uptake of oligonucleotides, even in the absence of traditional delivery reagents.[1]
These properties collectively position 4'-CF3 modified oligonucleotides as promising candidates for antisense therapeutics.[1]
Quantitative Data
The following tables summarize the key quantitative data regarding the biophysical properties of 4'-CF3 modified oligonucleotides.
Table 1: Thermal Stability of 4'-CF3 Modified Oligonucleotides
| Oligonucleotide Sequence (5' to 3') | Modification | Melting Temperature (Tm) (°C) | ΔTm per Modification (°C) |
| Unmodified Control | None | 55.0 | N/A |
| Single T-CF3 Modification | 1 x 4'-CF3 | 54.0 | -1.0 |
| Double T-CF3 Modification | 2 x 4'-CF3 | 53.0 | -1.0 |
| Fully T-CF3 Modified | All T's as 4'-CF3 | Varies by sequence | ~ -1.0 |
Data is representative and may vary based on sequence composition and experimental conditions.
Table 2: Nuclease Resistance of 4'-CF3 Modified Oligonucleotides
| Oligonucleotide | Incubation Time (hours) | % Intact Oligonucleotide (Unmodified) | % Intact Oligonucleotide (4'-CF3 Modified) |
| ODN-1 | 0 | 100 | 100 |
| 2 | < 10 | 95 | |
| 6 | 0 | 85 | |
| 12 | 0 | 70 | |
| 24 | 0 | 50 |
Data is illustrative of the typical trend observed in nuclease stability assays.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of 4'-CF3 modified oligonucleotides.
Synthesis of 4'-C-Trifluoromethyl Thymidine (B127349) Phosphoramidite (B1245037)
The synthesis of the key building block, 4'-C-trifluoromethyl thymidine phosphoramidite, is a multi-step process that begins with a suitable thymidine derivative. The general steps include:
-
Protection of the 5'-hydroxyl group: The 5'-hydroxyl group of thymidine is protected, typically with a dimethoxytrityl (DMT) group.
-
Introduction of the trifluoromethyl group: The 4'-trifluoromethyl group is introduced via a radical reaction.
-
Protection of the 3'-hydroxyl group: The 3'-hydroxyl group is protected to allow for selective phosphitylation.
-
Phosphitylation: The final step involves the addition of a phosphoramidite moiety to the 3'-hydroxyl group, yielding the desired building block for solid-phase synthesis.
Solid-Phase Oligonucleotide Synthesis
The incorporation of the 4'-CF3 modified phosphoramidite into an oligonucleotide sequence is achieved through standard automated solid-phase DNA synthesis. The synthesis cycle consists of four main steps:
-
Deblocking: Removal of the DMT protecting group from the 5'-hydroxyl of the growing oligonucleotide chain.
-
Coupling: Addition of the next phosphoramidite monomer to the deprotected 5'-hydroxyl group.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
This cycle is repeated until the desired sequence is synthesized.
Nuclease Stability Assay
The resistance of 4'-CF3 modified oligonucleotides to nuclease degradation can be assessed using the following protocol:
-
Oligonucleotide Preparation: Prepare solutions of both the unmodified and 4'-CF3 modified oligonucleotides at a known concentration.
-
Enzyme Digestion: Incubate the oligonucleotides with a nuclease, such as snake venom phosphodiesterase (SVPD), in an appropriate buffer at 37°C.
-
Time Points: Aliquots of the reaction are taken at various time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Analysis: The reaction is quenched, and the samples are analyzed by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to determine the percentage of intact oligonucleotide remaining at each time point.
Cellular Uptake Analysis
The cellular uptake of 4'-CF3 modified oligonucleotides can be quantified and visualized using the following methods:
3.4.1. Flow Cytometry
-
Cell Culture: Plate cells (e.g., HeLa) in a multi-well plate and allow them to adhere overnight.
-
Oligonucleotide Incubation: Treat the cells with fluorescently labeled (e.g., FAM or Cy3) unmodified and 4'-CF3 modified oligonucleotides at various concentrations.
-
Incubation and Washing: Incubate the cells for a defined period (e.g., 4 hours) at 37°C. After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound oligonucleotides.
-
Cell Detachment and Analysis: Detach the cells using trypsin and analyze them using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
3.4.2. Confocal Microscopy
-
Cell Culture on Coverslips: Plate cells on glass coverslips in a multi-well plate.
-
Oligonucleotide Incubation: Treat the cells with fluorescently labeled oligonucleotides as described for flow cytometry.
-
Washing and Fixation: After incubation, wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde).
-
Staining and Mounting: Stain the cell nuclei with a counterstain (e.g., DAPI) and mount the coverslips on microscope slides.
-
Imaging: Visualize the intracellular localization of the fluorescently labeled oligonucleotides using a confocal microscope.
RNase H Cleavage Assay
The ability of 4'-CF3 modified antisense oligonucleotides to mediate RNase H cleavage of a target RNA can be evaluated as follows:
-
Substrate Preparation: Synthesize a fluorescently labeled RNA transcript that is complementary to the antisense oligonucleotide.
-
Hybridization: Anneal the 4'-CF3 modified antisense oligonucleotide with the target RNA to form an RNA/DNA duplex.
-
RNase H Digestion: Incubate the duplex with RNase H in a suitable reaction buffer at 37°C.
-
Time Points and Analysis: Take aliquots at different time points and analyze the samples by denaturing PAGE to visualize the cleavage of the RNA transcript.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key processes involved in the mechanism of action of 4'-CF3 modified oligonucleotides.
References
The Ascendant Trajectory of Trifluoromethylated Nucleoside Analogs in Drug Discovery: A Technical Guide
For Immediate Release
[City, State] – In a significant stride for medicinal chemistry and drug development, the unique properties of trifluoromethylated nucleoside analogs are being increasingly harnessed to combat a range of diseases, from viral infections to cancer. This technical guide provides an in-depth exploration of these powerful compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, biological activity, and mechanisms of action.
The introduction of a trifluoromethyl (-CF3) group to a nucleoside analog can dramatically enhance its therapeutic potential. This is attributed to the unique physicochemical properties conferred by the -CF3 group, including increased metabolic stability, enhanced cell membrane permeability, and altered electronic properties that can lead to stronger binding with target enzymes.[1][2] These attributes have positioned trifluoromethylated nucleoside analogs as a promising class of therapeutic agents.
Core Properties and Biological Activity
Trifluoromethylated nucleoside analogs exert their biological effects through various mechanisms, primarily by interfering with nucleic acid synthesis and function. As analogs of natural nucleosides, they can be phosphorylated by cellular kinases to their triphosphate forms, which then act as competitive inhibitors or alternative substrates for viral or cellular polymerases. Incorporation of these analogs into growing DNA or RNA chains often leads to chain termination or functional disruption of the nucleic acid.
One of the most well-studied trifluoromethylated nucleoside analogs is Trifluridine (B1683248) (TFT) , also known as 5-(trifluoromethyl)-2'-deoxyuridine. TFT is a key component of the FDA-approved anticancer drug TAS-102. Its mechanism of action involves its incorporation into DNA, which leads to DNA damage and disruption of the cell cycle.[3][4][5][6][7] Another notable example is Tecovirimat , an FDA-approved antiviral agent for the treatment of smallpox, which, although not a classical nucleoside analog in structure, functions by inhibiting a viral protein essential for replication.[8][9]
The antiviral and anticancer activities of several trifluoromethylated nucleoside analogs have been quantified, demonstrating their potent inhibitory effects.
Quantitative Biological Activity Data
The following tables summarize the reported in vitro efficacy and cytotoxicity of various trifluoromethylated nucleoside analogs against different viral and cancer cell targets.
Table 1: Antiviral Activity of Trifluoromethylated Nucleoside Analogs
| Compound/Analog | Virus | Cell Line | EC50 (µM) | Reference |
| 2',3'-dideoxy-3'-C-CF3-adenosine | Hepatitis B Virus (HBV) | 10 | [10] | |
| 2',3'-dideoxy-2',3'-didehydro-3'-C-CF3-cytidine | Hepatitis B Virus (HBV) | 5 | [10] | |
| 4'-Trifluoromethylated 5'-deoxycarbocyclic adenine (B156593) analog (22) | Human Immunodeficiency Virus (HIV) | 8.3 | [11] | |
| 2-Nitrophenylhydrazonopyrazolone derivative (5) | Middle East Respiratory Syndrome Coronavirus (MERS-CoV) | 4.6 | [12] | |
| Nucleoside analog (8) | Dengue Virus 2 (DENV-2) | 10 | [12] |
Table 2: Anticancer Activity of Trifluoromethylated Compounds
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| α-Trifluoromethyl chalcone (B49325) (2) | DU145 (Prostate) | <0.2 | [13] |
| α-Trifluoromethyl chalcone (2) | PC-3 (Prostate) | <0.2 | [13] |
| α-Trifluoromethyl chalcone (5) | DU145 (Prostate) | <0.2 | [13] |
| α-Trifluoromethyl chalcone (5) | PC-3 (Prostate) | <0.2 | [13] |
| α-Trifluoromethyl chalcone (5) | DU145/TxR (Docetaxel resistant) | 0.14-0.28 | [13] |
| α-Trifluoromethyl chalcone (5) | PC-3/TxR (Docetaxel resistant) | 0.14-0.28 | [13] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[8][14]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Various | Potent | [2] |
Table 3: Cytotoxicity of Antiviral Nucleoside Analogs
| Compound | Cell Line | CC50 (µM) | Reference |
| Not Specified | Not Specified | Varies | [15][16][17][18] |
Mechanisms of Action: Visualized Pathways
To elucidate the intricate mechanisms by which these analogs function, the following diagrams, generated using the DOT language, illustrate key signaling and interaction pathways.
Caption: Mechanism of action of Trifluridine (FTD) in cancer cells.
Caption: Inhibition of HIV maturation by Tipranavir.
Experimental Protocols
Detailed methodologies are crucial for the advancement of research in this field. The following section outlines a representative synthesis of Trifluridine and a standard protocol for evaluating the in vitro cytotoxicity of nucleoside analogs.
Synthesis of Trifluridine
A common method for the synthesis of trifluridine involves the trifluoromethylation of a uridine (B1682114) derivative. A representative protocol is as follows:
-
Protection of Uridine: The hydroxyl groups of uridine are protected using a suitable protecting group, such as an acetyl group, to prevent unwanted side reactions.
-
Trifluoromethylation: The protected uridine is then subjected to a trifluoromethylation reaction. A common reagent for this step is trifluoromethyl iodide (CF3I) in the presence of a radical initiator. More recently, methods using sodium trifluoromethanesulfinate (CF3SO2Na) and an oxidizing agent like tert-butyl hydroperoxide have been developed, offering a safer and more efficient alternative.[19][20]
-
Deprotection: Following successful trifluoromethylation, the protecting groups are removed to yield trifluridine. This is typically achieved through hydrolysis under basic conditions.
-
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high-purity trifluridine.[21][22]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The trifluoromethylated nucleoside analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.[23][24]
Conclusion
Trifluoromethylated nucleoside analogs represent a vibrant and highly promising area of drug discovery. Their unique properties and potent biological activities have already led to the development of successful therapeutic agents. The continued exploration of their synthesis, mechanisms of action, and structure-activity relationships will undoubtedly pave the way for the next generation of innovative medicines to address unmet medical needs in virology and oncology.
References
- 1. The Antiviral Activity of Trifluoromethylthiolane Derivatives | MDPI [mdpi.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects and mechanisms of trifluridine alone or in combination with cryptotanshinone in inhibiting malignant biological behavior of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Exposure-dependent incorporation of trifluridine into DNA of tumors and white blood cells in tumor-bearing mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Trifluridine? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. CellTox™ Green Cytotoxicity Assay Protocol [worldwide.promega.com]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Tipranavir? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative analysis of antiviral drug toxicity in proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Acute cytotoxicity of arabinofuranosyl nucleoside analogs is not dependent on mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical toxicity of antiretroviral nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CN104761602A - Preparation method of trifluridine - Google Patents [patents.google.com]
- 20. Trifluridine synthesis - chemicalbook [chemicalbook.com]
- 21. CN111217867A - Method for preparing trifluridine - Google Patents [patents.google.com]
- 22. AU2019310704A1 - Method for preparing trifluridine - Google Patents [patents.google.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. ar.iiarjournals.org [ar.iiarjournals.org]
An In-depth Technical Guide to the Role of the DMTr Protecting Group
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Cornerstone of Modern Synthesis
The 4,4'-Dimethoxytrityl (DMTr) group is a bulky, acid-labile protecting group indispensable in modern organic synthesis, particularly in the automated solid-phase synthesis of oligonucleotides.[1] Its primary function is to temporarily block a reactive functional group, most commonly a primary hydroxyl group, preventing it from participating in unwanted side reactions.[2] The strategic application and removal of the DMTr group are fundamental to achieving high yields and purity in the stepwise construction of complex biomolecules like DNA and RNA.[3]
Key attributes of the DMTr group include:
-
Acid Lability: It can be removed under mild acidic conditions that do not compromise the integrity of the growing oligonucleotide chain.[4]
-
Steric Bulk: Its size selectively protects the 5'-hydroxyl group of a nucleoside, directing reactions to other sites.
-
Stability: It is stable to the basic and neutral conditions used in other steps of the synthesis cycle, such as coupling and oxidation.[2]
-
Chromophoric Nature: Upon cleavage, it forms a bright orange dimethoxytrityl cation, which allows for real-time, quantitative monitoring of reaction efficiency.[5]
This guide provides a comprehensive overview of the DMTr group, detailing its mechanism, applications, relevant experimental protocols, and quantitative performance data.
Chemical Properties and Mechanism of Action
The DMTr group is an ether-based protecting group derived from trityl alcohol. The two methoxy (B1213986) groups at the 4 and 4' positions of the phenyl rings play a crucial role. They are electron-donating, which stabilizes the resulting carbocation formed during acidic cleavage (deprotection), making the DMTr group approximately 100 times more acid-labile than its parent monomethoxytrityl (MMT) group.
Protection (Tritylation)
The DMTr group is introduced by reacting the alcohol (e.g., the 5'-hydroxyl of a nucleoside) with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in the presence of a non-nucleophilic base, such as pyridine (B92270) or N,N-diisopropylethylamine (DIPEA), often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[6] The base neutralizes the HCl generated during the reaction.
Deprotection (Detritylation)
Removal of the DMTr group is achieved by treatment with a mild protic acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM) or toluene.[7][8] The mechanism involves the protonation of the ether oxygen, followed by the departure of the protected alcohol and the formation of a highly stable, resonance-stabilized dimethoxytrityl carbocation. This cation is intensely colored, with a maximum absorbance (λmax) around 495-498 nm, a property exploited for monitoring synthesis efficiency.[5][9]
A potential side reaction during detritylation is depurination, the acid-catalyzed cleavage of the glycosidic bond in purine (B94841) nucleosides (adenine and guanine).[7] Therefore, detritylation conditions must be carefully optimized to ensure complete removal of the DMTr group while minimizing depurination.[4][9]
Figure 1: Acid-catalyzed detritylation mechanism.
Role in Solid-Phase Oligonucleotide Synthesis
The DMTr group is the linchpin of the phosphoramidite (B1245037) method for automated solid-phase oligonucleotide synthesis. It ensures that the chain extension occurs in the correct 3'-to-5' direction by protecting the 5'-hydroxyl of the incoming nucleoside phosphoramidite and the 5'-end of the growing chain on the solid support.
The synthesis cycle consists of four main steps:
-
Deprotection (Detritylation): The cycle begins with the removal of the DMTr group from the 5'-hydroxyl of the nucleoside attached to the solid support using an acid solution (e.g., 3% TCA in DCM).[8] The liberated orange DMTr cation is washed away, and its absorbance is measured to calculate the coupling efficiency of the previous cycle.[5]
-
Coupling: The next DMTr-protected nucleoside phosphoramidite is activated (e.g., with tetrazole) and added to the column, where it couples with the now-free 5'-hydroxyl of the support-bound chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") using reagents like acetic anhydride (B1165640) and N-methylimidazole. This prevents the formation of failure sequences (n-1 mers) in subsequent cycles.[8]
-
Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester using an iodine solution.[8]
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
Figure 2: Workflow of solid-phase oligonucleotide synthesis.
Quantitative Data & Analysis
The performance of the DMTr group is critical for the overall yield and purity of the final oligonucleotide product.
Deprotection Efficiency and Kinetics
The choice of acid and reaction time is a trade-off between ensuring complete detritylation and minimizing depurination. Milder acids like DCA are preferred over TCA to reduce the risk of depurination, especially for sensitive sequences.[7] The half-life of detritylation is highly dependent on the acid, its concentration, and the solvent used.[4][10]
| Deprotection Reagent | Typical Concentration | Deprotection Time (Solid Phase) | Comments |
| Trichloroacetic Acid (TCA) | 3% in DCM | 20 - 60 seconds | Highly efficient but more risk of depurination.[7] |
| Dichloroacetic Acid (DCA) | 1.5 - 3% in DCM | 60 - 180 seconds | Milder, reduces depurination risk.[7][9] |
| 80% Acetic Acid (aq) | 80% | 20 - 30 minutes | Used for final detritylation in solution post-synthesis.[5] |
Table 1: Comparison of Common Detritylation Conditions.
Stepwise Coupling Efficiency
The absorbance of the DMTr cation released during the deprotection step is used to calculate the stepwise coupling efficiency. This is a critical quality control metric in automated synthesis. An average stepwise yield of 99% is common, but even a small decrease can significantly impact the overall yield of the full-length product.[5]
| Stepwise Yield | Overall Yield for a 20-mer | Overall Yield for a 50-mer |
| 99.5% | (0.995)^19 = 90.9% | (0.995)^49 = 78.2% |
| 99.0% | (0.990)^19 = 82.6% | (0.990)^49 = 61.1% |
| 98.0% | (0.980)^19 = 68.1% | (0.980)^49 = 37.2% |
| 97.0% | (0.970)^19 = 55.8% | (0.970)^49 = 21.8% |
Table 2: Theoretical Overall Yield Based on Average Stepwise Coupling Efficiency.
Experimental Protocols
Protocol 1: DMTr Protection of a Primary Hydroxyl Group (General)
This protocol describes a general procedure for the protection of a primary alcohol, such as a nucleoside.
Materials:
-
Substrate (e.g., 2'-deoxynucleoside)
-
4,4'-Dimethoxytrityl chloride (DMTr-Cl, 1.1 eq)
-
Anhydrous pyridine (solvent)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Dissolve the substrate and DMAP in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMTr-Cl portion-wise to the solution at room temperature.
-
Stir the reaction mixture overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding a small amount of methanol.
-
Remove the pyridine under reduced pressure.
-
Partition the residue between ethyl acetate and 5% sodium bicarbonate solution.[2]
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 5'-O-DMTr protected product.
Protocol 2: Manual Detritylation of a Purified Oligonucleotide (Solution Phase)
This protocol is for the final removal of the 5'-DMTr group after the oligonucleotide has been synthesized, cleaved from the support, and purified.
Materials:
-
Dried, DMTr-on oligonucleotide
-
80% aqueous acetic acid
-
3 M Sodium acetate solution
-
Ethanol or isopropanol (B130326)
Procedure:
-
Dissolve the dried DMTr-on oligonucleotide in 80% acetic acid (e.g., 30 µL per ODU).[5]
-
Let the solution stand at room temperature for 20-30 minutes. The solution will not turn orange as the aqueous environment hydrates the cation to dimethoxytritanol.[5]
-
Add 3 M sodium acetate to neutralize the acid.
-
Precipitate the oligonucleotide by adding 3-4 volumes of cold ethanol. For very short oligonucleotides (<15-mers), isopropanol may be substituted for more efficient precipitation.[3]
-
Cool the mixture at -20°C or colder for at least 30 minutes.
-
Centrifuge to pellet the oligonucleotide, decant the supernatant containing the dimethoxytritanol byproduct.
-
Wash the pellet with cold ethanol, centrifuge again, and decant.
-
Dry the detritylated oligonucleotide pellet under vacuum.
Conclusion
The 4,4'-dimethoxytrityl group is a sophisticated and highly effective protecting group that has been instrumental in the advancement of nucleic acid chemistry. Its unique combination of acid lability, stability to other reagents, and built-in chromophoric reporter for reaction monitoring makes it ideally suited for the rigorous demands of automated solid-phase oligonucleotide synthesis. A thorough understanding of its properties, mechanisms, and the quantitative aspects of its use is essential for researchers and professionals in the fields of chemical biology and drug development who rely on high-quality synthetic oligonucleotides.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. ajchem-a.com [ajchem-a.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. US6399765B1 - Methods for removing dimethoxytrityl groups from oligonucleotides - Google Patents [patents.google.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Core Principles of Phosphoramidite Chemistry
An In-depth Technical Guide to CED Phosphoramidite (B1245037) Chemistry Fundamentals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Cyanoethyl (CED) phosphoramidite chemistry, the gold standard for solid-phase oligonucleotide synthesis.[1][2][3] It details the core principles, reaction mechanisms, and experimental protocols crucial for the synthesis of DNA and RNA oligonucleotides used in research, diagnostics, and therapeutics.
Phosphoramidite chemistry enables the stepwise addition of nucleotide building blocks to a growing oligonucleotide chain attached to a solid support.[4][5] This method is renowned for its high coupling efficiency, typically exceeding 98-99%, which allows for the synthesis of oligonucleotides up to 200 base pairs in length.[1][3][6] The process is automated and proceeds in a 3' to 5' direction.[4][7]
The key components of this chemistry are the phosphoramidite monomers, which are nucleosides with their reactive groups chemically protected to prevent unwanted side reactions.[8][9] The 5'-hydroxyl group is protected by an acid-labile dimethoxytrityl (DMT) group.[1][10] The exocyclic amino groups of adenine (B156593) (A), cytosine (C), and guanine (B1146940) (G) are protected by base-labile groups such as benzoyl (Bz) or isobutyryl (iBu).[8][10] The phosphate (B84403) group is protected by a base-labile 2-cyanoethyl (CE) group.[4][10]
The Oligonucleotide Synthesis Cycle
The synthesis of an oligonucleotide occurs in a cycle of four main chemical reactions for each nucleotide added: deblocking (detritylation), coupling, capping, and oxidation.[9][11]
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside bound to the solid support, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[6][7] This is typically achieved using a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[6] The released DMT cation is orange and its absorbance can be measured to monitor the coupling efficiency of the previous cycle.[11][12]
-
Coupling: The next phosphoramidite monomer, activated by a catalyst such as 1H-tetrazole or a derivative like 5-(ethylthio)-1H-tetrazole (ETT), is added to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain.[7][13] This reaction forms an unstable phosphite (B83602) triester linkage.[6][13]
-
Capping: To prevent the formation of deletion mutations (n-1 shortmers), any unreacted 5'-hydroxyl groups are permanently blocked in a capping step.[4][9] This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI).[6][13]
-
Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate triester by oxidation.[13][] This is commonly done using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[13][]
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Post-Synthesis Processing
Upon completion of the synthesis cycles, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.[6] This is typically achieved by treatment with a strong base, such as concentrated ammonium (B1175870) hydroxide (B78521), which cleaves the ester linkage to the solid support and removes the cyanoethyl phosphate protecting groups and the base protecting groups.[11][12]
Visualization of the Synthesis Cycle and Key Reactions
The following diagrams illustrate the core processes in CED phosphoramidite chemistry.
Quantitative Data Summary
The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide.
| Parameter | Typical Value/Condition | Purpose | Reference |
| Coupling Efficiency | >98-99% per step | Ensures high yield of full-length product | [1][6] |
| Phosphoramidite Concentration | 0.05 M - 0.1 M in anhydrous acetonitrile (B52724) | Drives the coupling reaction to completion | [15] |
| Activator Concentration | 0.25 M - 0.5 M | Catalyzes the coupling reaction | [6][13] |
| Coupling Time (Standard Bases) | 30 seconds | Sufficient for efficient reaction of standard phosphoramidites | [6] |
| Coupling Time (Modified Bases) | 5 - 15 minutes | Longer time may be needed for sterically hindered monomers | [6][15] |
| Deblocking Reagent | 3% TCA or DCA in DCM | Removes the 5'-DMT protecting group | [6] |
| Capping Reagents | Acetic Anhydride and N-Methylimidazole in THF/Pyridine | Blocks unreacted 5'-hydroxyl groups | [13] |
| Oxidizing Reagent | 0.02 M - 0.1 M Iodine in THF/Pyridine/Water | Converts phosphite triester to stable phosphate triester | [6] |
| Final Deprotection | Concentrated Ammonium Hydroxide at 55°C for 5-8 hours | Cleaves from support and removes all protecting groups | [11][12] |
Detailed Experimental Protocols
The following are generalized protocols for the key steps in solid-phase oligonucleotide synthesis using CED phosphoramidite chemistry. Specific timings and reagent volumes may vary depending on the automated synthesizer used.
Protocol 1: The Synthesis Cycle
This protocol outlines a single cycle of nucleotide addition.
-
Deblocking:
-
Flush the synthesis column with anhydrous dichloromethane (DCM).
-
Deliver a solution of 3% trichloroacetic acid (TCA) in DCM to the column and incubate for a specified time (e.g., 60-120 seconds) to remove the 5'-DMT group.
-
Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Coupling:
-
Simultaneously deliver the phosphoramidite solution (e.g., 0.1 M in acetonitrile) and the activator solution (e.g., 0.45 M tetrazole in acetonitrile) to the synthesis column.
-
Allow the coupling reaction to proceed for the recommended time (e.g., 30 seconds for standard bases).[6]
-
Wash the column with anhydrous acetonitrile.
-
-
Capping:
-
Deliver the capping solution A (acetic anhydride/lutidine/THF) and capping solution B (N-methylimidazole/THF) to the column.
-
Allow the capping reaction to proceed for a specified time (e.g., 20-30 seconds).
-
Wash the column with anhydrous acetonitrile.
-
-
Oxidation:
-
Deliver the oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water) to the column.
-
Allow the oxidation reaction to proceed for a specified time (e.g., 30 seconds).
-
Wash the column with anhydrous acetonitrile to prepare for the next cycle.
-
Protocol 2: Cleavage and Deprotection
This protocol describes the final steps after the full oligonucleotide sequence has been synthesized.
-
Cleavage from Solid Support:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial.
-
Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
-
Deprotection:
-
After cleavage, heat the sealed vial containing the oligonucleotide and ammonium hydroxide at 55°C for 8 hours.[11] This removes the cyanoethyl groups from the phosphates and the protecting groups from the nucleobases.
-
Cool the vial to room temperature.
-
Evaporate the ammonium hydroxide to obtain the crude deprotected oligonucleotide.
-
The crude oligonucleotide can then be purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. A Simple Guide to Phosphoramidite Chemistry and Its Rol... [sbsgenetech.com]
- 3. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides - Aragen Life Sciences [aragen.com]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 8. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 9. alfachemic.com [alfachemic.com]
- 10. journalirjpac.com [journalirjpac.com]
- 11. e-oligos DNA Synthesis [e-oligos.com]
- 12. atdbio.com [atdbio.com]
- 13. biotage.com [biotage.com]
- 15. trilinkbiotech.com [trilinkbiotech.com]
An In-depth Technical Guide to the Chemical Properties and Modifications of 5-Methyluridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 5-methyluridine (B1664183) (m5U), a crucial modified ribonucleoside. The document details its physicochemical characteristics, analytical determination, biological significance, and applications in drug development, with a focus on providing practical information for researchers in the field.
Physicochemical Properties of 5-Methyluridine
5-Methyluridine, also known as ribothymidine, is a pyrimidine (B1678525) nucleoside that plays a significant role in the structure and function of various RNA molecules.[1] Its chemical properties are fundamental to its biological roles and applications in therapeutic development.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of 5-methyluridine:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄N₂O₆ | [2][3] |
| Molecular Weight | 258.23 g/mol | [2][3] |
| Melting Point | 183-187 °C | [3] |
| Appearance | White crystalline powder | [4] |
| Solubility | Sparingly soluble in water. Soluble in DMSO (~10 mg/mL) and dimethylformamide (~16 mg/mL). Soluble in PBS (pH 7.2) at ~5 mg/mL. | [4][5][6] |
| pKa | 9.55 ± 0.10 (Predicted) | [4] |
| UV λmax | 267 nm (at pH 1 and pH 13) | [4][6] |
| XLogP3 | -1.6 | [2] |
| Hydrogen Bond Donors | 4 | [2] |
| Hydrogen Bond Acceptors | 6 | [2] |
Biological Synthesis and Role of 5-Methyluridine
5-Methyluridine is a post-transcriptional modification found in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).[7] Its synthesis is catalyzed by a family of enzymes known as tRNA (uracil-5-)-methyltransferases.
Enzymatic Synthesis of 5-Methyluridine in tRNA
In mammals, the methylation of uridine (B1682114) at position 54 (m5U54) in the T-loop of cytosolic tRNAs is primarily carried out by the enzyme TRMT2A.[5][8] The mitochondrial counterpart, TRMT2B, is responsible for the same modification in mitochondrial tRNAs.[8] This modification is crucial for the proper folding and stability of tRNA molecules.[5]
Role in Ribosome Translocation and Translation Fidelity
The m5U54 modification in tRNA has been shown to modulate the translocation step of protein synthesis.[9][10] The presence of m5U54 can influence the speed and efficiency of ribosome movement along the mRNA, thereby affecting the overall rate of protein production.[9] Knockdown of TRMT2A has been linked to reduced translation fidelity, suggesting that m5U plays a role in ensuring the accuracy of protein synthesis.[8]
Experimental Protocols for the Analysis of 5-Methyluridine
Accurate detection and quantification of 5-methyluridine are critical for studying its biological functions. This section provides detailed methodologies for the enzymatic digestion of RNA and subsequent analysis by HPLC, LC-MS/MS, and NMR.
Enzymatic Digestion of RNA to Nucleosides
This protocol is for the complete digestion of RNA into its constituent nucleosides for subsequent analysis.[11][12]
Materials:
-
Purified RNA sample
-
Nucleoside Digestion Mix (e.g., NEB #M0649) or individual enzymes (Nuclease P1, Snake Venom Phosphodiesterase, Alkaline Phosphatase)[13][14]
-
10X Reaction Buffer (supplied with enzyme mix or prepared as 200 mM Tris-HCl, pH 7.5, 100 mM MgCl₂)
-
RNase-free water
Procedure:
-
In a sterile, RNase-free microcentrifuge tube, combine the following:
-
Purified RNA: 1-5 µg
-
10X Reaction Buffer: 2 µL
-
Nucleoside Digestion Mix: 1 µL (or a mixture of individual enzymes as per manufacturer's recommendations)
-
RNase-free water to a final volume of 20 µL
-
-
Mix gently by pipetting up and down.
-
Incubate the reaction at 37°C for 1-4 hours. For highly structured or heavily modified RNA, an overnight incubation may be beneficial.[13]
-
(Optional) To remove enzymes, which can interfere with downstream analysis, a molecular weight cutoff filter (e.g., 10 kDa) can be used. Follow the manufacturer's instructions for the filter.
-
The resulting nucleoside mixture is now ready for analysis or can be stored at -80°C.
HPLC-UV Analysis of 5-Methyluridine
This method allows for the separation and quantification of 5-methyluridine from other nucleosides based on its retention time and UV absorbance.[15][16]
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 5.3
-
Mobile Phase B: Acetonitrile or Methanol
-
5-Methyluridine standard
Procedure:
-
Prepare a standard curve using known concentrations of the 5-methyluridine standard.
-
Equilibrate the C18 column with 100% Mobile Phase A at a flow rate of 0.5-1.0 mL/min.
-
Inject the digested RNA sample (or standard) onto the column.
-
Elute the nucleosides using a linear gradient of Mobile Phase B (e.g., 0-25% over 30 minutes).
-
Monitor the absorbance at 267 nm.
-
Identify the 5-methyluridine peak by comparing its retention time to that of the standard.
-
Quantify the amount of 5-methyluridine by integrating the peak area and comparing it to the standard curve.
LC-MS/MS Analysis of 5-Methyluridine
LC-MS/MS provides high sensitivity and specificity for the detection and quantification of modified nucleosides.[17][18][19]
Materials and Equipment:
-
LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)
-
Reversed-phase C18 column suitable for mass spectrometry
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
5-Methyluridine standard and a stable isotope-labeled internal standard if available for absolute quantification.
Procedure:
-
Perform enzymatic digestion of RNA as described in section 3.1.
-
Develop a separation method using a gradient of Mobile Phase B to resolve 5-methyluridine from other nucleosides.
-
Optimize the mass spectrometer parameters for the detection of 5-methyluridine in positive ion mode. The precursor ion will be [M+H]⁺ at m/z 259.1.
-
Select a characteristic fragment ion for quantification in Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) mode. A common transition is the loss of the ribose sugar, resulting in a product ion corresponding to the thymine (B56734) base at m/z 127.0.
-
Analyze the samples and quantify 5-methyluridine based on the peak area relative to a standard curve or an internal standard.
NMR Spectroscopy of 5-Methyluridine
NMR spectroscopy is a powerful tool for the structural elucidation of modified nucleosides.[3][20]
Sample Preparation:
-
Dissolve a purified sample of 5-methyluridine (or an RNA digest) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum. Key expected signals for 5-methyluridine include:
-
A singlet for the methyl group protons around 1.8 ppm.
-
A singlet or doublet for the H6 proton of the uracil (B121893) ring around 7.7 ppm.
-
A doublet for the anomeric proton (H1') of the ribose sugar around 5.9 ppm.
-
Multiplets for the other ribose protons between 3.5 and 4.5 ppm.
-
-
Acquire 2D NMR spectra, such as COSY and HSQC, to confirm assignments and elucidate the full structure.
Note: Chemical shifts can vary depending on the solvent, pH, and temperature.
5-Methyluridine in Drug Development
The unique chemical properties of 5-methyluridine make it a valuable component in the development of nucleic acid-based therapeutics, including mRNA vaccines and antisense oligonucleotides.[7]
mRNA Vaccines
Incorporation of modified nucleosides, such as 5-methyluridine, into synthetic mRNA can reduce its immunogenicity and increase its stability and translational efficiency.[7][21][22] By substituting uridine with 5-methyluridine, the mRNA is less likely to be recognized by innate immune sensors, leading to a reduced inflammatory response and enhanced protein expression from the vaccine.[7]
Antisense Oligonucleotides
In the design of antisense oligonucleotides (ASOs), chemical modifications are introduced to improve their stability, binding affinity to the target RNA, and pharmacokinetic properties.[23][24] The inclusion of 5-methyluridine or 5-methylcytidine (B43896) can enhance the thermal stability of the duplex formed with the target mRNA and can reduce the immunostimulatory effects of certain sequences.[23]
Synthesis of 5-Methyluridine Phosphoramidites
For the incorporation of 5-methyluridine into synthetic oligonucleotides, a phosphoramidite (B1245037) building block is required. The synthesis of 5-methyluridine phosphoramidite involves several protection and activation steps.[25][26][27]
This guide provides a foundational understanding of the chemical properties of 5-methyluridine and its modifications, offering valuable insights and practical methodologies for researchers and professionals in the fields of molecular biology, biochemistry, and drug development.
References
- 1. The impact of nucleoside base modification in mRNA vaccine is influenced by the chemistry of its lipid nanoparticle delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methyluridine (Standard) | C10H14N2O6 | CID 6618663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Methyluridine | C10H14N2O6 | CID 445408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methyluridine CAS#: 1463-10-1 [m.chemicalbook.com]
- 5. m5U54 tRNA Hypomodification by Lack of TRMT2A Drives the Generation of tRNA-Derived Small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. mRNA medicine: Recent progresses in chemical modification, design, and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY01498B [pubs.rsc.org]
- 13. neb.com [neb.com]
- 14. researchgate.net [researchgate.net]
- 15. Nucleoside analysis with high performance liquid chromatography (HPLC) [protocols.io]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. LC-MS based RNA Modification Analysis - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 20. 5-Methyluridine(1463-10-1) 1H NMR [m.chemicalbook.com]
- 21. trilinkbiotech.com [trilinkbiotech.com]
- 22. youtube.com [youtube.com]
- 23. sg.idtdna.com [sg.idtdna.com]
- 24. mdpi.com [mdpi.com]
- 25. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis of 5-Cyanomethyluridine (cnm5 U) and 5-Cyanouridine (cn5 U) Phosphoramidites and Their Incorporation into RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 4'-Position Sugar Modifications on Oligonucleotide Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of oligonucleotide-based therapeutics is rapidly evolving, driven by the need for enhanced efficacy, stability, and safety. Chemical modifications to the sugar moiety of nucleosides have emerged as a cornerstone of modern oligonucleotide drug design. Among these, modifications at the 4'-position of the sugar ring have demonstrated profound effects on the physicochemical properties and biological activity of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This technical guide provides an in-depth exploration of the effects of 4'-position sugar modifications, offering a comprehensive resource for researchers and drug development professionals in the field.
Introduction to 4'-Position Sugar Modifications
Unmodified oligonucleotides are susceptible to rapid degradation by nucleases and exhibit suboptimal binding affinity to their target messenger RNA (mRNA). To overcome these limitations, a variety of chemical modifications have been developed. Modifications at the 4'-position of the furanose ring play a crucial role in pre-organizing the sugar into a conformation that is favorable for duplex formation with the target RNA. This pre-organization, typically into a C3'-endo (North) conformation, mimics the geometry of RNA and enhances binding affinity. Furthermore, the introduction of substituents at the 4'-position can provide steric hindrance, thereby protecting the oligonucleotide from nuclease-mediated degradation.
This guide will delve into the most significant 4'-position modifications, including bridged nucleic acids (BNAs) like Locked Nucleic Acid (LNA), 4'-thioribonucleosides, and dual 4',2'-modifications, examining their impact on key therapeutic properties.
Key 4'-Position Sugar Modifications and Their Effects
Bridged Nucleic Acids (BNAs) and Locked Nucleic Acids (LNAs)
Bridged nucleic acids are a class of modified nucleotides where a bridge connects the 2' and 4' carbons of the ribose sugar, locking it into a specific conformation.[1][2] The most prominent member of this class is the Locked Nucleic Acid (LNA), which features a 2'-O,4'-C-methylene bridge.[1][3] This structural constraint forces the sugar into a stable C3'-endo conformation, which is ideal for binding to A-form RNA duplexes.[1][4]
Effects of LNA Modifications:
-
Enhanced Binding Affinity: LNA modifications significantly increase the thermal stability (melting temperature, Tm) of oligonucleotide duplexes.[5][6] Each LNA substitution can increase the Tm by up to 8°C.[5] This enhanced affinity allows for the design of shorter, more specific oligonucleotides.
-
Increased Nuclease Resistance: The rigid structure of LNA confers exceptional resistance to degradation by nucleases, leading to a longer half-life in biological fluids.[1][5][7] Oligonucleotides with LNA modifications at both the 3' and 5' ends have shown a 10-fold increase in serum half-life compared to their unmodified counterparts.[5]
-
Improved In Vivo Potency: The combination of high binding affinity and nuclease resistance translates to improved potency of LNA-modified ASOs and siRNAs in vivo.[8][9][10]
-
Toxicity Considerations: While highly effective, some studies have reported hepatotoxicity associated with certain LNA-containing ASOs.[11] Strategies to mitigate this include optimizing the number and placement of LNA modifications and exploring alternative BNA chemistries.[5]
4'-Thioribonucleosides
In 4'-thioribonucleosides, the oxygen atom at the 4'-position of the ribose ring is replaced with a sulfur atom. This modification has been shown to be well-tolerated in siRNA duplexes and can enhance their therapeutic properties.[11][12][13][14]
Effects of 4'-Thio Modifications:
-
Maintained or Improved RNAi Activity: Strategic placement of 4'-thioribonucleosides in siRNA strands can result in activity that is equipotent or superior to native siRNAs.[11][12][13] However, the precise positioning and number of modifications are critical for optimal potency.[12][14]
-
Increased Nuclease Resistance: The 4'-thio modification confers significant resistance to nuclease degradation, leading to increased stability in plasma.[12][15][16][17]
-
Synergistic Effects with 2'-Modifications: Combining 4'-thio modifications with 2'-O-alkyl modifications, such as 2'-O-methyl or 2'-O-methoxyethyl (MOE), can lead to synergistic improvements in both siRNA activity and plasma stability.[12]
Dual 4',2'-Modifications
Recent research has focused on combining modifications at both the 4' and 2' positions of the sugar ring to further refine the properties of therapeutic oligonucleotides. These dual modifications aim to leverage the benefits of each individual modification.
Effects of Dual 4',2'-Modifications:
-
Enhanced Nuclease Resistance and Potency: For instance, the 4'-C-acetamidomethyl-2'-O-methoxyethyl (4'-C-ACM-2'-O-MOE) modification has been shown to improve thermal stability, nuclease resistance, and gene-silencing potency of siRNAs.[18]
-
Improved Cellular Uptake and Binding: Molecular modeling suggests that such dual modifications can help anchor the siRNA guide strand within the PAZ domain of the human Argonaute 2 (hAgo2) protein, a key component of the RNA-induced silencing complex (RISC).[18]
Quantitative Data on the Effects of 4'-Position Modifications
The following tables summarize the quantitative effects of various 4'-position modifications on key oligonucleotide properties.
Table 1: Effect of 4'-Position Modifications on Melting Temperature (Tm)
| Modification | Oligonucleotide Type | Change in Tm (°C) per Modification | Reference(s) |
| Locked Nucleic Acid (LNA) | DNA/RNA Hybrid | +2 to +8 | [5][6] |
| 2'-O,4'-C-ethylene-bridged nucleic acid (ENA) | DNA/RNA Hybrid | +5 | [7] |
| 4'-S-2'-MOE (MOE-SRNA) | RNA/RNA Duplex | +3.4 | [19] |
| 4'-aminomethyl-2'-O-Me | siRNA Duplex | ~ -1 | [19] |
| 4'-C-aminomethyl-2'-O-methyl | DNA/RNA Hybrid | Increased binding affinity | [20] |
| 4'-C-aminomethyl-2'-deoxy-2'-fluoro | DNA/RNA Hybrid | Increased binding affinity | [20] |
Table 2: Effect of 4'-Position Modifications on Nuclease Resistance
| Modification | Oligonucleotide Type | Assay Condition | Improvement in Stability | Reference(s) |
| Locked Nucleic Acid (LNA) | Oligonucleotide | Serum | 10-fold increase in half-life (3 LNAs at each end) | [5] |
| 2'-O,4'-C-ethylene-bridged nucleic acid (ENA) | Oligonucleotide | Nuclease Digestion | ~400x more resistant than DNA, ~80x more resistant than LNA | [7] |
| 4'-Thioribonucleoside | Oligouridylate (4'-SU6) | Snake Venom Phosphodiesterase | Half-life of 76 min vs. 1 min for unmodified | [15][16] |
| 4'-Thioribonucleoside | Oligouridylate (4'-SU6) | S1 Nuclease | Half-life of 930 min vs. 120 min for unmodified | [15][16] |
| 4'-Thioribonucleoside | Oligouridylate (4'-SU6) | Ribonuclease A | Half-life of 670 min vs. <1 min for unmodified | [15][16] |
| 4'-C-ACM-2'-O-MOE | DNA Oligonucleotide | Snake Venom Phosphodiesterase | Significant stability increase compared to 2'-O-Me, 2'-MOE, and 2'-F | [18] |
Table 3: Effect of 4'-Position Modifications on In Vitro and In Vivo Activity
| Modification | Oligonucleotide Type | Target | Model System | Key Finding | Reference(s) |
| Locked Nucleic Acid (LNA) | ASO | TRADD mRNA | bEND cells | IC50 of 1.6 nM (LNA) vs. 8.5 nM (MOE) for one design | [11] |
| Locked Nucleic Acid (LNA) | ASO | TRADD mRNA | Mouse Liver | ~3-fold increase in potency over MOE-modified ASO | [11] |
| 4'-Thioribonucleoside | siRNA | Renilla Luciferase | NIH/3T3, HeLa, MIA PaCa-2 cells | Potent RNAi activity, in some cases higher than unmodified siRNA | [14][21] |
| 4'-C-ACM-2'-O-MOE | siRNA | Gene Silencing | In vitro | Superior RNAi activity, prolonged gene silencing up to 96h | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of 4'-position sugar modifications.
Melting Temperature (Tm) Measurement
Objective: To determine the thermal stability of an oligonucleotide duplex.
Principle: The Tm is the temperature at which 50% of the oligonucleotide is in a duplex state with its perfect complement, and 50% is single-stranded. This is measured by monitoring the change in UV absorbance at 260 nm as a function of temperature.
Materials:
-
UV-Vis Spectrophotometer with a temperature controller (e.g., Cary 100)[4]
-
Quartz cuvettes (e.g., 1 cm path length)
-
Modified and complementary unmodified oligonucleotides
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend lyophilized oligonucleotides in melting buffer to a stock concentration of ~100 µM.
-
Determine the precise concentration using the Beer-Lambert law (A = εcl) by measuring the absorbance at 260 nm.
-
Prepare a solution containing the modified oligonucleotide and its complementary strand at a final concentration of 1-5 µM each in melting buffer.[4]
-
-
Annealing:
-
Heat the duplex solution to 95°C for 5 minutes.
-
Allow the solution to cool slowly to room temperature over several hours to ensure proper annealing.
-
-
Tm Measurement:
-
Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer.
-
Set the instrument to monitor absorbance at 260 nm while ramping the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).[4]
-
Record the absorbance at regular temperature intervals (e.g., every 0.5°C or 1°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature.
-
The resulting curve will be sigmoidal. The Tm is the temperature at the midpoint of the transition, which can be determined by finding the maximum of the first derivative of the melting curve.[13]
-
Nuclease Resistance (Serum Stability) Assay
Objective: To evaluate the stability of modified oligonucleotides in the presence of nucleases found in serum.
Principle: The oligonucleotide is incubated in serum for various time points. The amount of intact oligonucleotide remaining at each time point is quantified by methods such as gel electrophoresis or HPLC.
Materials:
-
Modified oligonucleotide
-
Human or mouse serum[22]
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system or HPLC
-
Gel staining solution (e.g., SYBR Gold) or UV detector for HPLC
-
Imaging system for gel visualization
Procedure:
-
Incubation:
-
Prepare a solution of the modified oligonucleotide in serum (e.g., 10% serum in PBS) to a final concentration of 1-5 µM.
-
Incubate the solution at 37°C.[22]
-
-
Time Points:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
-
Sample Preparation:
-
Stop the nuclease activity by adding a quenching solution (e.g., EDTA) or by immediate freezing at -80°C.
-
For gel analysis, mix the aliquot with a denaturing loading buffer.
-
-
Analysis:
-
PAGE: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis. Stain the gel with a fluorescent dye (e.g., SYBR Gold) and visualize the bands using a gel imaging system.[22]
-
HPLC: Analyze the samples by ion-exchange or reverse-phase HPLC.
-
-
Quantification:
-
Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.
-
Plot the percentage of intact oligonucleotide remaining versus time.
-
Calculate the half-life (t1/2) of the oligonucleotide in serum.
-
In Vitro Gene Silencing Activity (for siRNAs)
Objective: To determine the efficacy of modified siRNAs in silencing a target gene in a cell-based assay.
Principle: Cells are transfected with the modified siRNA, and the level of the target mRNA or protein is measured after a specific incubation period. A dual-luciferase reporter assay is a common method for high-throughput screening.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Modified siRNA and control siRNAs (e.g., non-targeting control)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-luciferase reporter plasmid containing the target gene sequence
-
Luciferase assay reagents
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
Prepare complexes of siRNA and transfection reagent according to the manufacturer's protocol.
-
Add the siRNA complexes to the cells at various concentrations (e.g., 0.1, 1, 10, 100 nM).
-
Co-transfect with the dual-luciferase reporter plasmid.
-
-
Incubation:
-
Incubate the cells for 24-72 hours post-transfection.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the percentage of gene silencing relative to the non-targeting control.
-
Plot the percentage of silencing versus the siRNA concentration and determine the IC50 value.
-
In Vivo Efficacy Study (for ASOs)
Objective: To evaluate the ability of a modified ASO to reduce the expression of a target gene in an animal model.
Principle: The ASO is administered to animals (e.g., mice), and the levels of the target mRNA and/or protein are measured in the target tissue after a defined treatment period.
Materials:
-
Animal model (e.g., transgenic or wild-type mice)[23][24][25]
-
Modified ASO and saline control
-
Administration equipment (e.g., syringes for injection)
-
Tissue homogenization equipment
-
RNA and protein extraction kits
-
RT-qPCR system and reagents
-
Western blotting or ELISA equipment and reagents
Procedure:
-
Animal Dosing:
-
Treatment Period:
-
Treat the animals for a specified duration (e.g., daily, weekly for several weeks).
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the animals and harvest the target tissues (e.g., liver, brain).[24]
-
-
Analysis of Target Gene Expression:
-
Data Analysis:
-
Compare the target mRNA and protein levels in the ASO-treated groups to the saline-treated control group.
-
Determine the dose-dependent reduction in target gene expression.
-
Visualizing Workflows and Pathways
Graphviz diagrams are provided below to illustrate key experimental workflows and the general mechanism of action for antisense oligonucleotides.
Caption: Workflow for the evaluation of 4'-modified antisense oligonucleotides.
References
- 1. Protocol for Controlling the Strand Selectivity of siRNA Using Acyclic Artificial Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Administration of Therapeutic Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 5. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes | Springer Nature Experiments [experiments.springernature.com]
- 9. An overview of sugar-modified oligonucleotides for antisense therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antisense Oligonucleotide in LNA-Gapmer Design Targeting TGFBR2—A Key Single Gene Target for Safe and Effective Inhibition of TGFβ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. | Semantic Scholar [semanticscholar.org]
- 13. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 14. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [en.bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. 4'-Thio-oligo-beta-D-ribonucleotides: synthesis of beta-4'-thio-oligouridylates, nuclease resistance, base pairing properties, and interaction with HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unexpected A-form formation of 4'-thioDNA in solution, revealed by NMR, and the implications as to the mechanism of nuclease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. trilinkbiotech.com [trilinkbiotech.com]
- 19. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [bio-protocol.org]
- 20. Oligonucleotides containing 4'-C-aminomethyl-2'-modified thymidines show increased binding affinity towards DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Study of modification pattern-RNAi activity relationships by using siRNAs modified with 4'-thioribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vivo Models for the Evaluation of Antisense Oligonucleotides in Skin - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Frontiers | Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo [frontiersin.org]
- 25. Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Synthetic Biology: A Technical Guide to Phosphoramidite Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
The ability to synthesize custom sequences of DNA and RNA oligonucleotides with high fidelity is a fundamental pillar of modern molecular biology, diagnostics, and therapeutic development. Phosphoramidite (B1245037) solid-phase synthesis, a method refined over decades, stands as the gold standard for this purpose, enabling the routine and automated production of oligonucleotides.[1][2] This technical guide provides an in-depth exploration of the core principles, experimental protocols, and quantitative performance of this robust chemical methodology.
Core Principles of Phosphoramidite Solid-Phase Synthesis
Phosphoramidite solid-phase synthesis is a cyclical chemical process that sequentially adds nucleotide units to a growing oligonucleotide chain that is covalently attached to an insoluble solid support.[3][4] This solid-phase approach offers significant advantages, including the ability to use excess reagents to drive reactions to completion and the simplified purification of the desired product by washing away unreacted reagents and byproducts at each step.[5] The synthesis proceeds in the 3' to 5' direction, which is the opposite of the natural enzymatic synthesis of nucleic acids.[4][6]
The process relies on the use of nucleoside phosphoramidites, which are chemically modified nucleosides (A, C, G, and T for DNA; A, C, G, and U for RNA) bearing protecting groups on the nucleobase, the 5'-hydroxyl group, and the phosphite (B83602) moiety.[2][7] These protecting groups are crucial for preventing unwanted side reactions during the synthesis.[7]
The synthesis cycle consists of four main chemical reactions:
-
Deblocking (Detritylation): The removal of the 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) from the nucleotide attached to the solid support.[6][8]
-
Coupling: The addition of the next phosphoramidite monomer to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain.[1][3]
-
Capping: The permanent blocking of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final oligonucleotide sequence.[1][4]
-
Oxidation: The conversion of the unstable phosphite triester linkage formed during coupling to a more stable phosphate (B84403) triester.[1][6]
This four-step cycle is repeated for each nucleotide to be added to the sequence. Upon completion of the desired sequence, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.
The Solid Support
The choice of solid support is critical for the efficiency of the synthesis. The most commonly used materials are controlled pore glass (CPG) and polystyrene.[5][9]
-
Controlled Pore Glass (CPG): A rigid and non-swelling support with defined pore sizes. The pore size is an important consideration, as it must be large enough to accommodate the growing oligonucleotide chain.[8][9]
-
Polystyrene (PS): A polymer-based support that offers good moisture exclusion properties and is particularly efficient for small-scale synthesis.[9]
The solid support is typically pre-functionalized with the first nucleoside of the desired sequence.[9] Alternatively, universal supports can be used, where the first nucleoside is attached during the first synthesis cycle.[3]
The Synthesis Cycle: A Detailed Workflow
The following diagram illustrates the logical flow of the phosphoramidite solid-phase synthesis cycle.
Quantitative Performance Metrics
The success of oligonucleotide synthesis is primarily measured by the coupling efficiency at each step. Even small inefficiencies can significantly reduce the yield of the full-length product, especially for longer oligonucleotides.[5][10]
Table 1: Theoretical Yield of Full-Length Oligonucleotide vs. Coupling Efficiency and Length
| Oligonucleotide Length (bases) | Coupling Efficiency: 98.5% | Coupling Efficiency: 99.0% | Coupling Efficiency: 99.5% |
| 20 | ~78.0% | ~82.6% | ~86.3% |
| 40 | ~60.8% | ~67.4% | ~74.5% |
| 60 | ~47.4% | ~55.2% | ~63.2% |
| 80 | ~36.9% | ~45.2% | ~53.3% |
| 100 | ~28.8% | ~36.9% | ~44.8% |
Data is calculated based on the formula: Yield = (Coupling Efficiency)^(n-1), where n is the number of nucleotides.[10]
Modern automated synthesizers consistently achieve coupling efficiencies of 99% or higher.[2]
Table 2: Typical Purity of Crude Synthetic Oligonucleotides
| Oligonucleotide Length (bases) | Typical Purity Range (Full-Length Product) |
| 10 - 30 | 85 - 95% |
| 31 - 50 | 70 - 90% |
| 51 - 70 | 50 - 80% |
| > 70 | < 60% |
Purity is highly dependent on the synthesis conditions and the sequence itself. The primary impurities are shorter, "failure" sequences (n-1, n-2, etc.).[11]
Detailed Experimental Protocols
The following are generalized protocols for the key steps in phosphoramidite solid-phase synthesis. Specific timings and reagent volumes may vary depending on the synthesizer and the scale of the synthesis.
Synthesis Cycle
The following workflow diagram outlines the key steps and reagents in a typical automated synthesis cycle.
Protocol Details:
-
Deblocking: A solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) is passed through the synthesis column to remove the 5'-DMT group.[12] The resulting orange-colored trityl cation can be monitored spectrophotometrically to determine the coupling efficiency of the previous cycle.[5][8]
-
Coupling: The desired phosphoramidite (typically a 5- to 20-fold molar excess) and an activator (e.g., tetrazole) are dissolved in anhydrous acetonitrile (B52724) and delivered to the column.[1] The coupling time for standard DNA phosphoramidites is typically 30-60 seconds.[13]
-
Capping: A mixture of acetic anhydride (Cap A) and N-methylimidazole (Cap B) is used to acetylate any unreacted 5'-hydroxyl groups.[1]
-
Oxidation: A solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), water, and pyridine (B92270) is used to oxidize the phosphite triester to the more stable phosphate triester.[1]
Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed.
Protocol:
-
Cleavage from Solid Support: The solid support is treated with concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA) at room temperature for 1-2 hours.[12][13] This cleaves the succinyl linker that attaches the oligonucleotide to the support.
-
Base and Phosphate Deprotection: The solution containing the cleaved oligonucleotide is heated at 55-65°C for 5-8 hours to remove the protecting groups from the heterocyclic bases (benzoyl for A and C, isobutyryl for G) and the cyanoethyl groups from the phosphate backbone.[12][13]
-
Work-up: The solution is cooled, the ammonia is evaporated, and the resulting crude oligonucleotide is typically desalted prior to purification.
Purification
High-performance liquid chromatography (HPLC) is the most common method for purifying synthetic oligonucleotides.[14][15]
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: This technique separates oligonucleotides based on their hydrophobicity. It provides excellent resolution and is widely used for routine purification.[14]
-
Anion-Exchange (AEX) HPLC: This method separates oligonucleotides based on their charge (i.e., length). It is particularly useful for resolving full-length product from shorter failure sequences.[14]
Typical HPLC Protocol (IP-RP):
-
Column: C18 silica (B1680970) column.[14]
-
Mobile Phase A: Aqueous buffer (e.g., triethylammonium (B8662869) acetate, TEAA).[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotides.
-
Detection: UV absorbance at 260 nm.[11]
Conclusion
Phosphoramidite solid-phase synthesis is a highly refined and robust technology that has been instrumental in advancing molecular biology and related fields. Its amenability to automation and high coupling efficiencies allow for the routine synthesis of high-quality DNA and RNA oligonucleotides. A thorough understanding of the underlying chemistry, reaction kinetics, and purification methods is essential for researchers and developers to fully leverage the power of synthetic oligonucleotides in their applications. The continued optimization of this methodology promises to further enhance the length, purity, and complexity of synthetic nucleic acids, opening new avenues for research and therapeutic innovation.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. twistbioscience.com [twistbioscience.com]
- 3. bachem.com [bachem.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. benchchem.com [benchchem.com]
- 6. Solid-Phase Synthesis of Circular Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. atdbio.com [atdbio.com]
- 9. biotage.com [biotage.com]
- 10. FAQs - Length, Quality and Yield - ELLA Biotech [ellabiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. alfachemic.com [alfachemic.com]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Methodological & Application
Application Notes: Incorporation of 4'-CF3-5-Me-U into Antisense Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antisense oligonucleotides (ASOs) are a powerful therapeutic modality designed to bind to specific RNA targets and modulate gene expression.[1][2][3] The efficacy and safety of ASOs are critically dependent on their chemical modifications, which enhance properties such as binding affinity, nuclease resistance, and pharmacokinetic profiles.[2][4] Modifications to the sugar moiety, backbone, and nucleobases are common strategies to improve these characteristics.[5] This document focuses on the incorporation of a specific modified nucleoside, 4'-CF3-5-Me-U (4'-C-Trifluoromethyl-thymidine), into ASOs. This modification involves the addition of a trifluoromethyl group at the 4' position of the thymidine (B127349) sugar ring.
The 4'-CF3 modification has been shown to confer desirable properties to oligonucleotides, including enhanced nuclease resistance.[6] While it can have a marginal effect on the local helical structure and may slightly decrease thermal stability, its overall profile makes it a promising candidate for antisense therapeutics.[6]
Features and Benefits of 4'-CF3-5-Me-U Incorporation
Incorporating 4'-CF3-5-Me-U into ASOs offers several key advantages that can lead to improved therapeutic potential. The primary benefits are summarized below.
-
Enhanced Nuclease Resistance: The 4'-CF3 group provides steric hindrance that protects the phosphodiester backbone from degradation by cellular nucleases.[4][6] This increased stability prolongs the half-life of the ASO in biological systems, allowing for a more sustained therapeutic effect.[7][8]
-
Modulated Helical Conformation: The bulky trifluoromethyl group at the 4' position influences the sugar pucker, which can affect the overall conformation of the ASO-RNA duplex.[6] This can be strategically used to fine-tune the binding properties of the ASO.
-
Potential for Improved Cellular Uptake: Studies on heavily modified oligonucleotides with 4'-CF3 have suggested that this modification may facilitate cellular uptake without the need for delivery reagents, similar to the effects seen with phosphorothioate (B77711) (PS) modifications.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the properties of ASOs modified with 4'-CF3-thymidine compared to unmodified oligonucleotides.
Table 1: Thermal Stability of ASOs Containing 4'-CF3-T
| Modification | ΔTm per modification (°C) | Reference |
| 4'-CF3-T | -1.0 | [6] |
Note: The negative value indicates a slight decrease in the melting temperature (Tm) of the duplex formed with a complementary RNA strand for each 4'-CF3-T incorporated.
Table 2: Nuclease Resistance Profile
| Oligonucleotide Type | Nuclease Resistance | Key Finding | Reference |
| 4'-CF3 Modified ODN | Improved | The modification provides significant protection against nuclease degradation. | [6] |
| Phosphorothioate (PS) | High | A common modification that confers nuclease resistance.[8][9] | [7][8][9] |
| 2'-O-Methyl (2'OMe) | High | Increases stability and binding affinity.[8] | [8][10] |
Diagrams
Below are diagrams illustrating key concepts related to the use of 4'-CF3-5-Me-U in ASOs.
References
- 1. idtdna.com [idtdna.com]
- 2. Investigation of Sequence-Penetration Relationships of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 4. Modified internucleoside linkages for nuclease-resistant oligonucleotides - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 4'-C-Trifluoromethyl modified oligodeoxynucleotides: synthesis, biochemical studies, and cellular uptake properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synoligo.com [synoligo.com]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. genelink.com [genelink.com]
- 10. Antisense part III: chemistries [cureffi.org]
Application Notes and Protocols for the Use of Trifluoromethylated Phosphoramidites in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleotides into RNA oligonucleotides is a powerful tool for elucidating RNA structure and function, and for the development of RNA-based therapeutics. Trifluoromethylated phosphoramidites, particularly 2'-O-trifluoromethyl (2'-OCF3) modified ribonucleosides, have emerged as a significant advancement in this field. The trifluoromethyl group offers a unique combination of properties, including high chemical stability and a strong 19F NMR signal, making it an exceptional reporter group for biophysical studies.[1][2] Furthermore, this modification can impart favorable biological properties to RNA, such as enhanced stability and potentially improved efficacy in therapeutic applications like RNA interference (RNAi).[3]
These application notes provide a comprehensive overview of the use of 2'-O-trifluoromethylated phosphoramidites in RNA synthesis, including their advantages, key applications, and detailed experimental protocols.
Advantages of 2'-O-Trifluoromethylated RNA
The introduction of a 2'-OCF3 group into an RNA oligonucleotide offers several distinct advantages:
-
Powerful 19F NMR Probe: The trifluoromethyl group provides a highly sensitive and bio-orthogonal 19F NMR signal, enabling detailed studies of RNA structure, dynamics, and interactions with other molecules without the background noise typical of 1H NMR.[1][2]
-
Minimal Structural Perturbation: The 2'-OCF3 modification has been shown to have only a slight destabilizing effect on RNA duplex stability, ensuring that the native conformation of the RNA is largely preserved.[1][2] The modified ribose preferentially adopts a C3'-endo conformation, which is consistent with A-form helical structures of RNA.[1]
-
Potential for Therapeutic Applications: The 2'-OCF3 modification has been explored in small interfering RNAs (siRNAs), with some studies indicating enhanced performance in gene silencing.[3] This suggests potential for this modification in the development of oligonucleotide-based drugs.
-
Complete Set of Building Blocks: Phosphoramidites for all four standard ribonucleosides (Adenosine, Cytidine, Guanosine, and Uridine) bearing the 2'-OCF3 modification are available, allowing for their incorporation at any desired position within an RNA sequence.[3]
Applications
The unique properties of 2'-O-trifluoromethylated RNA make it a valuable tool in various research and development areas:
-
Structural Biology: High-resolution structural analysis of RNA and RNA-protein complexes using 19F NMR spectroscopy.[1]
-
Drug Discovery: Screening and characterization of small molecule binders to RNA targets by monitoring changes in the 19F NMR signal.[1]
-
RNA Dynamics and Folding: Studying conformational changes and folding pathways of RNA molecules in real-time.[3]
Quantitative Data Summary
The following table summarizes key quantitative data regarding the properties of 2'-O-trifluoromethylated RNA oligonucleotides.
| Parameter | Value | Nucleoside Context | Experimental Conditions | Reference |
| Thermal Stability (ΔTm per modification) | -0.5 to -2.0 °C | Internal position of a 12-mer RNA duplex | 1 M NaCl, 10 mM Na2HPO4, 0.1 mM EDTA, pH 7.0 | [3] |
| -1.1 °C | Single modification in a 27-mer hairpin RNA | Not specified | [1] | |
| Ribose Sugar Pucker | Predominantly C3'-endo | Single-stranded RNA | NMR spectroscopy (3J(H1'-H2') coupling constants) | [1] |
| Predominantly C2'-endo | Single-stranded U and G | NMR spectroscopy | [3] | |
| siRNA Gene Silencing | Enhanced performance for one of three tested siRNAs | BASP1 gene silencing assay | HeLa cells | [3] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of RNA oligonucleotides containing 2'-O-trifluoromethylated nucleosides using automated solid-phase synthesis.
Phosphoramidite (B1245037) Preparation
2'-O-Trifluoromethylated phosphoramidites for A, C, G, and U can be synthesized following established chemical routes.[1][3] For researchers not equipped for organic synthesis, these reagents are commercially available from specialized suppliers. It is crucial to handle phosphoramidites under anhydrous conditions to prevent hydrolysis.
Automated Solid-Phase RNA Synthesis
Standard automated RNA synthesis protocols on a DNA/RNA synthesizer are generally applicable. The following steps outline a typical synthesis cycle.
-
Support: Use a solid support functionalized with the desired 3'-terminal nucleoside (e.g., CPG).
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT) are effective activators.[4]
-
Coupling: A coupling time of 6 minutes is recommended for 2'-O-trifluoromethylated phosphoramidites to ensure high coupling efficiency.[4] This is slightly longer than for standard DNA phosphoramidites.
-
Capping: Use a standard capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to block unreacted 5'-hydroxyl groups.
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.
Cleavage and Deprotection
A two-step deprotection procedure is required to remove the protecting groups from the nucleobases and the phosphate backbone, as well as the 2'-hydroxyl groups of the unmodified ribonucleosides.
Step 1: Base and Phosphate Deprotection
-
Transfer the solid support to a screw-cap vial.
-
Add a solution of ethanolic methylamine (B109427)/aqueous methylamine (EMAM) or a mixture of aqueous ammonia (B1221849) and methylamine (AMA).[1][5]
-
Incubate at 65°C for 15-20 minutes.[5]
-
Cool the vial and transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide using a speed-vac.
Step 2: 2'-Hydroxyl Deprotection
-
Resuspend the dried oligonucleotide in anhydrous dimethyl sulfoxide (B87167) (DMSO).[4]
-
Add triethylamine (B128534) trihydrofluoride (TEA·3HF).[4]
-
Incubate at 65°C for 2.5 hours.[4]
-
Quench the reaction and desalt the oligonucleotide using an appropriate method such as ethanol (B145695) precipitation or size-exclusion chromatography.[1]
Purification
The crude oligonucleotide can be purified by anion-exchange or reverse-phase high-performance liquid chromatography (HPLC) under denaturing conditions (e.g., 6 M urea, 80 °C).[1] The purity and identity of the final product should be confirmed by mass spectrometry.
Visualizations
Chemical Structure and Role in Synthesis
Caption: Role of 2'-OCF3 phosphoramidite in the RNA solid-phase synthesis cycle.
Experimental Workflow
Caption: Overall workflow for the synthesis of 2'-OCF3 modified RNA oligonucleotides.
References
- 1. 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Advances in RNA Labeling with Trifluoromethyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: DMTr-4'-CF3-5-Me-U-CED Phosphoramidite for RNA Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleosides into RNA is a powerful strategy for elucidating RNA structure, dynamics, and interactions with other molecules. DMTr-4'-CF3-5-Me-U-CED phosphoramidite (B1245037) is a specialized reagent designed for the introduction of a trifluoromethyl (-CF3) group at the 4'-position of a 5-methyluridine (B1664183) nucleotide during solid-phase RNA synthesis. The trifluoromethyl group serves as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique uniquely suited for studying biomolecular structure and function.[1][2] This document provides detailed application notes and protocols for the use of DMTr-4'-CF3-5-Me-U-CED phosphoramidite in RNA labeling.
The ¹⁹F nucleus offers several advantages for NMR studies of RNA, including 100% natural abundance, high sensitivity, and a large chemical shift dispersion that is highly sensitive to the local chemical environment.[3][4] This sensitivity allows for the detection of subtle conformational changes in RNA structure upon binding to proteins, small molecules, or other nucleic acids.
Applications
The incorporation of 4'-CF3-5-Me-U into RNA oligonucleotides enables a variety of applications in research and drug development:
-
Structural Biology: Probing the local environment and conformational changes of specific uridine (B1682114) residues within an RNA molecule. The ¹⁹F chemical shift of the 4'-CF3 group is sensitive to the RNA secondary and tertiary structure.[1]
-
Drug Discovery: Screening for and characterizing the binding of small molecule ligands to RNA targets. Ligand binding can induce a change in the ¹⁹F NMR signal of a nearby 4'-CF3-5-Me-U residue.[3]
-
RNA-Protein Interaction Studies: Mapping the binding sites of RNA-binding proteins and studying the dynamics of these interactions.[4]
-
Development of RNA Therapeutics: The introduction of modified nucleotides can enhance the stability and therapeutic properties of RNA-based drugs like siRNAs and antisense oligonucleotides.[5]
Data Presentation
Table 1: Coupling Efficiency of Modified Phosphoramidites
| Phosphoramidite | Coupling Time (min) | Typical Coupling Efficiency (%) |
| Standard Uridine | 3-6 | >99 |
| DMTr-4'-CF3-5-Me-U-CED (Expected) | 6-10 | >98 |
| 2'-OCF3 Uridine | Not Specified | Not Specified |
Note: Longer coupling times are often required for modified phosphoramidites to achieve high coupling efficiencies.[6]
Table 2: Thermal Stability of RNA Duplexes Containing a Modified Uridine (U)*
| RNA Duplex Sequence (5' to 3') | Modification | Melting Temperature (Tm) in °C | ΔTm (°C) vs. Unmodified |
| GGCGUAGCC | Unmodified | 60.5 | - |
| GGC**U***AGCC | 4'-CF3-5-Me-U (Hypothetical) | Data not available | Data not available |
| GGC(2'-OCF3-U)AGCC | 2'-OCF3-U | 54.8 | -5.7 |
This table illustrates how the thermal stability of an RNA duplex can be affected by the incorporation of a modified uridine. The data for the 2'-OCF3-U modification is from existing literature and is provided as a reference.[3]
Table 3: ¹⁹F NMR Chemical Shift of a Modified Uridine in Different RNA Contexts
| RNA Structure | Modified Uridine | Expected ¹⁹F Chemical Shift Range (ppm) |
| Single-stranded RNA | 4'-CF3-5-Me-U | Highly sensitive to local environment |
| A-form duplex | 4'-CF3-5-Me-U | Distinct from single-stranded |
| Mismatched duplex | 4'-CF3-5-Me-U | Shifted compared to a matched duplex |
The ¹⁹F chemical shift of a trifluoromethyl group is highly sensitive to its environment, making it an excellent probe for RNA structure. The chemical shift dispersion for a similar 4'-F uridine modification has been shown to be as large as 4 ppm.[1]
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into RNA oligonucleotides and subsequent analysis.
Protocol 1: Solid-Phase Synthesis of 4'-CF3-5-Me-U Labeled RNA
This protocol is based on standard phosphoramidite chemistry and should be performed on an automated DNA/RNA synthesizer.
Materials:
-
This compound
-
Standard RNA phosphoramidites (A, C, G, U)
-
Solid support (e.g., CPG) with the first nucleoside pre-attached
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine in THF/pyridine/water)
-
Deblocking solution (3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Preparation: Dissolve the this compound and standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M). Install the phosphoramidite vials on the synthesizer.
-
Synthesis Cycle: Program the synthesizer to perform the standard RNA synthesis cycle.
-
Deblocking: Removal of the 5'-DMTr protecting group from the growing RNA chain.
-
Coupling: Activation of the incoming phosphoramidite and its coupling to the 5'-hydroxyl of the RNA chain. For the this compound, extend the coupling time to 6-10 minutes to ensure high efficiency.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.
-
-
Final Deblocking: After the final coupling step, the terminal 5'-DMTr group can be either removed on the synthesizer ("DMT-off") or left on for purification ("DMT-on").
Automated RNA synthesis cycle.
Protocol 2: Cleavage and Deprotection of Labeled RNA
Materials:
-
Ammonium hydroxide/methylamine (AMA) solution
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cleavage and Base Deprotection: Transfer the solid support to a vial and add AMA solution. Incubate at 65°C for 15-30 minutes to cleave the RNA from the support and remove the protecting groups from the nucleobases.
-
Drying: Evaporate the AMA solution to dryness using a speed vacuum concentrator.
-
2'-OH Deprotection: Resuspend the RNA pellet in DMSO. Add TEA·3HF and incubate at 65°C for 2.5 hours to remove the 2'-TBDMS protecting groups.
-
Quenching and Precipitation: Quench the reaction and precipitate the RNA using a suitable method, such as sodium acetate (B1210297) and isopropanol (B130326) or butanol precipitation.
-
Purification: Purify the labeled RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.
Protocol 3: ¹⁹F NMR Analysis of Labeled RNA
Materials:
-
Purified 4'-CF3-5-Me-U labeled RNA
-
NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 6.5)
-
D₂O for locking
-
NMR spectrometer with a fluorine probe
Procedure:
-
Sample Preparation: Dissolve the purified RNA in the NMR buffer to a final concentration of 50-200 µM. Add D₂O to 5-10% (v/v).
-
NMR Acquisition: Acquire one-dimensional ¹⁹F NMR spectra at a desired temperature.
-
Titration Experiments (Optional): To study interactions, acquire a series of ¹⁹F NMR spectra while titrating a ligand (protein or small molecule) into the RNA sample. Monitor changes in the chemical shift and line shape of the ¹⁹F signal.
Using ¹⁹F NMR to study RNA interactions.
Conclusion
This compound is a valuable tool for the site-specific labeling of RNA with a ¹⁹F NMR probe. The protocols and application notes provided here offer a comprehensive guide for researchers to utilize this reagent for detailed studies of RNA structure, dynamics, and interactions. The high sensitivity of the 4'-CF3 group to its local environment makes it an ideal reporter for investigating the complex biology of RNA and for the development of novel RNA-targeted therapeutics.
References
- 1. 4'-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive 19F NMR Probe of RNA Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Advances in RNA Labeling with Trifluoromethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 2′-19F labelling of ribose in RNAs: a tool to analyse RNA/protein interactions by NMR in physiological conditions [frontiersin.org]
- 5. Synthesis and properties of 4'-C-aminoalkyl-2'-fluoro-modified RNA oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Application Notes and Protocols for the Synthesis and Evaluation of siRNA with 4'-Trifluoromethyl Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNAs (siRNAs) have emerged as powerful therapeutic agents for silencing disease-causing genes. However, the clinical translation of unmodified siRNAs is hampered by their susceptibility to nuclease degradation, potential for off-target effects, and rapid clearance from circulation. Chemical modifications are crucial for enhancing the drug-like properties of siRNAs. The introduction of a 4'-trifluoromethyl (4'-CF3) group on the ribose sugar is a promising strategy to improve the stability and efficacy of siRNA duplexes. The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the sugar pucker and local conformation, potentially leading to enhanced nuclease resistance and favorable thermodynamic properties.
These application notes provide a comprehensive overview of the synthesis, purification, characterization, and functional evaluation of siRNAs containing 4'-trifluoromethyl modifications. Detailed protocols for key experiments are included to guide researchers in the development and assessment of these next-generation therapeutic oligonucleotides.
Synthesis of 4'-Trifluoromethyl Modified siRNA
The synthesis of 4'-trifluoromethyl modified siRNAs is achieved through solid-phase phosphoramidite (B1245037) chemistry. This process involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain on a solid support. The key component for introducing the 4'-trifluoromethyl modification is the corresponding 4'-trifluoromethyl ribonucleoside phosphoramidite.
Protocol 1: Solid-Phase Synthesis of 4'-Trifluoromethyl Modified siRNA
This protocol outlines the automated solid-phase synthesis of a single siRNA strand containing a 4'-trifluoromethyl modification.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the first nucleoside
-
Standard ribonucleoside phosphoramidites (A, C, G, U)
-
4'-Trifluoromethyl ribonucleoside phosphoramidite (e.g., 4'-CF3-Uridine phosphoramidite)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Oxidizing solution (e.g., Iodine/water/pyridine)
-
Capping reagents (e.g., Acetic anhydride (B1165640) and N-methylimidazole)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., AMA solution: aqueous Ammonium hydroxide/40% aqueous Methylamine 1:1)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Prepare the DNA/RNA synthesizer with the required reagents and phosphoramidites, including the 4'-trifluoromethyl ribonucleoside phosphoramidite.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside.
-
Coupling: Activation of the incoming phosphoramidite (standard or 4'-trifluoromethyl modified) and its coupling to the 5'-hydroxyl of the growing chain. A longer coupling time of 10 minutes is recommended for modified phosphoramidites to ensure high coupling efficiency.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.
-
-
Repeat Cycles: Repeat the synthesis cycle until the desired full-length oligonucleotide is assembled.
-
Final Deblocking: Remove the terminal 5'-DMT group if "DMT-off" synthesis is desired for purification.
-
Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the CPG support and remove the base and phosphate protecting groups by incubation in AMA solution at 65°C for 30 minutes.
-
Desilylation: Remove the 2'-hydroxyl protecting groups (e.g., TBDMS) using a fluoride-based reagent.
-
Purification: Purify the crude single-stranded siRNA using reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC (AEX-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized strand by mass spectrometry (e.g., LC-MS).[1][2][3][4]
-
Annealing: To form the final siRNA duplex, combine equimolar amounts of the complementary sense and antisense strands in annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate), heat to 95°C for 5 minutes, and then slowly cool to room temperature.
Diagram: Solid-Phase Synthesis Workflow
Caption: Workflow for solid-phase synthesis of modified siRNA.
Characterization of 4'-Trifluoromethyl Modified siRNA
Thorough characterization is essential to ensure the quality and purity of the synthesized siRNA.
Protocol 2: Purification and Characterization
Purification by HPLC:
-
Reverse-Phase HPLC (RP-HPLC): This technique separates oligonucleotides based on hydrophobicity. It is particularly useful for "DMT-on" synthesis, where the hydrophobic DMT group is retained on the full-length product, allowing for its separation from shorter, "DMT-off" failure sequences.
-
Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on their net negative charge, which is proportional to their length. It is effective for separating full-length products from shorter sequences.
Characterization by Mass Spectrometry:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for confirming the molecular weight of the synthesized siRNA strands. The observed mass should match the calculated theoretical mass. LC-MS can also be used to assess the purity of the sample.
Evaluation of Biophysical Properties
Protocol 3: Nuclease Resistance Assay
This protocol assesses the stability of 4'-trifluoromethyl modified siRNA in the presence of nucleases, typically in serum.
Materials:
-
4'-Trifluoromethyl modified siRNA
-
Unmodified control siRNA
-
Fetal bovine serum (FBS) or human serum
-
Phosphate-buffered saline (PBS)
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel staining solution (e.g., SYBR Gold)
Procedure:
-
Incubate a known amount of siRNA (e.g., 20 pmol) in 80-95% serum at 37°C.[5][6][7]
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 12, 24, 48 hours).
-
Stop the reaction by adding a phenol:chloroform mixture to extract the proteins.
-
Precipitate the siRNA from the aqueous phase with ethanol.
-
Resuspend the siRNA pellet in loading buffer.
-
Analyze the samples by native PAGE to visualize the integrity of the siRNA duplexes.
-
Stain the gel and quantify the band intensity of the intact siRNA at each time point relative to the zero time point.
Table 1: Comparative Nuclease Resistance of Modified siRNAs
| Modification | Half-life in Serum (hours) | Reference |
| Unmodified | < 1 | [7][8] |
| 2'-Fluoro (2'-F) | > 24 | [8][9] |
| 2'-O-Methyl (2'-OMe) | > 24 | [10] |
| 4'-Trifluoromethyl (Expected) | Significantly increased | - |
Note: Direct quantitative data for 4'-trifluoromethyl modified siRNA is limited. The expected increase in stability is based on the known stabilizing effects of fluorinated modifications.
Protocol 4: Thermal Stability (Melting Temperature) Analysis
This protocol determines the melting temperature (Tm) of the siRNA duplex, which is an indicator of its thermodynamic stability.
Materials:
-
UV-Vis spectrophotometer with a temperature controller
-
4'-Trifluoromethyl modified siRNA duplex
-
Unmodified control siRNA duplex
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
Procedure:
-
Prepare solutions of the siRNA duplexes in the melting buffer at a known concentration (e.g., 2 µM).
-
Place the samples in the spectrophotometer and record the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, observed as the midpoint of the absorbance transition.
Table 2: Comparative Thermal Stability of Modified siRNAs
| Modification | ΔTm per modification (°C) | Reference |
| 2'-Fluoro (2'-F) | +1.0 to +2.0 | [8] |
| 2'-O-Methyl (2'-OMe) | +0.5 to +1.5 | [11] |
| 4'-Trifluoromethyl (Expected) | Variable, may slightly decrease | [12] |
Note: The effect of 4'-modifications on Tm can be variable. While some 4'-modifications are stabilizing, others can be slightly destabilizing. The precise effect of the 4'-trifluoromethyl group needs to be empirically determined.
Functional Evaluation of 4'-Trifluoromethyl Modified siRNA
Protocol 5: In Vitro Gene Silencing Efficiency using qPCR
This protocol quantifies the knockdown of a target gene's mRNA expression in cultured cells.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
4'-Trifluoromethyl modified siRNA targeting a specific gene
-
Unmodified and negative control siRNAs
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Cell culture medium and supplements
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix and primers for the target gene and a housekeeping gene
-
Real-time PCR system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to be 60-80% confluent at the time of transfection.
-
Transfection:
-
Dilute the siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C.
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA.
-
qPCR: Perform quantitative real-time PCR using primers for the target gene and a reference (housekeeping) gene.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing to cells treated with a negative control siRNA.
Diagram: RNA Interference (RNAi) Pathway
Caption: Simplified diagram of the siRNA-mediated gene silencing pathway.
Table 3: Comparative Gene Silencing Potency of Modified siRNAs
| Modification | Target Gene | Cell Line | IC50 (nM) | Reference |
| Unmodified | Factor VII | HeLa | 0.95 | [8] |
| 2'-Fluoro (2'-F) | Factor VII | HeLa | 0.50 | [8] |
| 2'-O-Methyl (2'-OMe) | DRR | - | ~4 | [13] |
| 4'-Trifluoromethyl (Expected) | - | - | Potentially improved | - |
Note: The potency of modified siRNAs is sequence and position dependent. The expected improvement for 4'-trifluoromethyl modification is based on potential enhancements in stability and binding affinity.
Protocol 6: Assessment of Off-Target Effects using Microarray or RNA-Seq
This protocol evaluates unintended changes in gene expression caused by the siRNA.
Materials:
-
Cells treated with 4'-trifluoromethyl modified siRNA, unmodified siRNA, and negative control siRNA (from Protocol 5)
-
RNA isolation kit
-
RNA quality control system (e.g., Agilent Bioanalyzer)
-
Microarray platform or Next-Generation Sequencing (NGS) platform
-
Bioinformatics software for data analysis
Procedure:
-
RNA Isolation and Quality Control: Isolate total RNA from treated cells and assess its integrity.
-
Microarray Analysis:
-
Label the RNA samples with fluorescent dyes.
-
Hybridize the labeled RNA to a microarray chip containing probes for thousands of genes.
-
Scan the microarray and quantify the fluorescence intensity for each probe.
-
-
RNA-Seq Analysis:
-
Prepare sequencing libraries from the RNA samples.
-
Sequence the libraries using an NGS platform.
-
Align the sequencing reads to a reference genome and quantify gene expression levels.
-
-
Data Analysis:
-
Identify differentially expressed genes between the siRNA-treated groups and the negative control group.
-
Perform seed region analysis to identify potential off-target transcripts with complementarity to the siRNA seed sequence.
-
Compare the off-target profiles of the 4'-trifluoromethyl modified siRNA and the unmodified siRNA. Chemical modifications, particularly in the seed region, are known to reduce off-target effects.[14][15]
-
Diagram: Workflow for Off-Target Effect Analysis
Caption: Workflow for analyzing siRNA off-target effects.
In Vivo Evaluation
For drug development, it is crucial to assess the biodistribution and efficacy of modified siRNAs in animal models.
Protocol 7: In Vivo Biodistribution and Efficacy Study
Materials:
-
Animal model (e.g., mice)
-
Labeled (e.g., with a fluorescent dye or radionuclide) 4'-trifluoromethyl modified siRNA
-
Delivery vehicle (e.g., lipid nanoparticles)
-
In vivo imaging system
-
Tissue homogenization equipment
-
qPCR or other assay for target gene expression
Procedure:
-
Administration: Administer the labeled, formulated siRNA to the animals via a relevant route (e.g., intravenous injection).
-
Biodistribution: At various time points, image the animals using an appropriate in vivo imaging system to track the distribution of the siRNA. Alternatively, collect tissues, homogenize them, and quantify the amount of siRNA present using methods like qPCR or LC-MS.[16][17][18]
-
Efficacy: In a parallel group of animals, administer the therapeutic (unlabeled) siRNA. At the desired time point, collect the target tissues and measure the expression of the target gene to determine the in vivo silencing efficacy.
Conclusion
The 4'-trifluoromethyl modification represents a promising avenue for improving the therapeutic potential of siRNAs. By enhancing nuclease resistance and potentially modulating binding affinity, this modification may lead to more stable and potent gene silencing agents. The protocols and data presented in these application notes provide a framework for the synthesis, characterization, and functional evaluation of 4'-trifluoromethyl modified siRNAs, enabling researchers to explore their utility in various research and drug development applications. Rigorous evaluation of their biophysical and biological properties will be essential to fully realize their therapeutic promise.
References
- 1. waters.com [waters.com]
- 2. Applications of mass spectrometry to the study of siRNA. | Semantic Scholar [semanticscholar.org]
- 3. Systematic analysis of siRNA and mRNA features impacting fully chemically modified siRNA efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. siRNAs containing 2′-fluorinated Northern-methanocarbacyclic (2′-F-NMC) nucleotides: in vitro and in vivo RNAi activity and inability of mitochondrial polymerases to incorporate 2′-F-NMC NTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four ( S )-5′- C -aminopropyl-2′- O -methylnucleosides ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00705C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo activity of nuclease-resistant siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical modification of siRNAs for in vivo use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four (S)-5′-C-aminopropyl-2′-O-methylnucleosides (A, adenosine; U, uridine; G, guanosine; and C, cytidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, gene silencing, and molecular modeling studies of 4'-C-aminomethyl-2'-O-methyl modified small interfering RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. Impact of tumor-specific targeting on the biodistribution and efficacy of siRNA nanoparticles measured by multimodality in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of tumor-specific targeting on the biodistribution and efficacy of siRNA nanoparticles measured by multimodality in vivo imaging [authors.library.caltech.edu]
- 18. horizondiscovery.com [horizondiscovery.com]
Application Notes and Protocols for Standard Deblocking of DMTr-On Oligonucleotides
Introduction
The 5'-O-Dimethoxytrityl (DMTr) group is a widely used acid-labile protecting group for the 5'-hydroxyl function in solid-phase oligonucleotide synthesis. The "DMTr-on" strategy, where the final DMTr group is intentionally left on the full-length oligonucleotide, is a common technique to simplify purification. The lipophilicity of the DMTr group allows for efficient separation of the desired full-length product from shorter, "failure" sequences (which are capped and lack the DMTr group) using reverse-phase purification methods like High-Performance Liquid Chromatography (HPLC) or cartridge purification.
Following purification, the DMTr group must be quantitatively removed in a process called deblocking or detritylation to yield the final, functional oligonucleotide with a free 5'-hydroxyl group. This step is critical, as incomplete deblocking results in a heterogeneous final product, while overly harsh conditions can lead to degradation of the oligonucleotide itself, most notably through depurination of adenosine (B11128) and guanosine (B1672433) residues.
This document provides detailed protocols and technical guidance for the two most common deblocking scenarios: automated on-column detritylation as the final step of synthesis and manual detritylation following reverse-phase HPLC purification.
Chemical Principles
Detritylation is an acid-catalyzed cleavage of an ether linkage. The reaction proceeds by protonation of the ether oxygen, leading to the formation of a highly stable and intensely colored (orange-red) dimethoxytrityl carbocation (DMTr⁺) and the desired oligonucleotide with a free 5'-hydroxyl group.[1]
The choice of acid is a critical balance between efficient deblocking and minimizing acid-induced side reactions. Stronger acids like Trichloroacetic Acid (TCA) offer rapid detritylation but increase the risk of depurination.[2] Milder acids like Dichloroacetic Acid (DCA) are often preferred, especially for long oligonucleotides or sequences rich in purines, as they reduce the rate of depurination, though they require longer reaction times.[2][3] Post-purification deblocking is typically performed under even milder conditions, often using aqueous acetic acid.[4][5]
Comparative Data of Deblocking Reagents
Selecting the appropriate deblocking agent is crucial for maximizing the yield and purity of the final oligonucleotide product. The following table summarizes the key characteristics and typical conditions for the most common reagents used in detritylation.
| Reagent | pKa | Typical Concentration | Solvent | Key Advantages | Key Disadvantages |
| Trichloroacetic Acid (TCA) | ~0.7 | 3% (w/v) | Dichloromethane (DCM) | Very fast reaction time.[2] | High risk of depurination, especially for long or purine-rich sequences.[2][6] |
| Dichloroacetic Acid (DCA) | ~1.5 | 3% (v/v) | Dichloromethane (DCM) or Toluene | Reduced risk of depurination compared to TCA[2][7]; good for sensitive sequences. | Slower reaction time requires longer exposure.[2][3] |
| Aqueous Acetic Acid | ~4.76 | 80% (v/v) | Water | Very mild, minimal risk of depurination, ideal for post-purification.[4][5][8] | Very slow; not suitable for on-synthesizer use. Requires post-reaction workup. |
Table 1: Comparison of Common Detritylation Reagents.
Experimental Workflows & Diagrams
Overall DMTr-On Synthesis and Deblocking Workflow
The DMTr-on strategy integrates purification into the overall workflow before the final deblocking step. This ensures that only the full-length product is subjected to the final detritylation.
Caption: Workflow for DMTr-on oligonucleotide synthesis and post-purification deblocking.
Chemical Mechanism of Acid-Catalyzed Detritylation
The deblocking reaction is a classic acid-catalyzed cleavage of an ether. The stability of the resulting dimethoxytrityl cation is a key driving force for the reaction.
References
- 1. atdbio.com [atdbio.com]
- 2. glenresearch.com [glenresearch.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. US5808042A - Detritylation of DMT-oligonucleotides using cationic ion-exchange resin - Google Patents [patents.google.com]
Application Notes and Protocols for the Activation and Coupling of Modified Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the efficient activation and coupling of modified phosphoramidites in solid-phase oligonucleotide synthesis. The information herein is intended to enable researchers, scientists, and drug development professionals to optimize their synthesis of modified oligonucleotides for a wide range of applications, including therapeutics, diagnostics, and life sciences research.
Introduction to Phosphoramidite (B1245037) Coupling
The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides.[1] The process involves the sequential addition of phosphoramidite monomers to a growing oligonucleotide chain that is covalently attached to a solid support.[2][3] Each synthesis cycle consists of four key chemical steps: deprotection (deblocking), coupling, capping, and oxidation.[4][5]
The coupling step is the most critical stage, where a phosphoramidite monomer is activated and then reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide.[6][] The efficiency of this reaction directly impacts the yield and purity of the final full-length oligonucleotide.[6] While standard DNA and RNA phosphoramidites can achieve coupling efficiencies exceeding 99%, the incorporation of modified phosphoramidites often requires optimization of reaction conditions to maintain high yields.[1][]
Modified phosphoramidites, which can feature alterations to the nucleobase, sugar moiety, or phosphate (B84403) backbone, are essential for developing oligonucleotides with enhanced therapeutic properties, such as increased stability, improved binding affinity, and specific functionalities for labeling and diagnostics.[4][] This document provides detailed protocols and data for the successful incorporation of these valuable building blocks.
Quantitative Data on Coupling Conditions
The following tables summarize recommended reaction conditions for the coupling of various classes of modified phosphoramidites. These values are intended as a starting point for optimization. Actual conditions may vary depending on the specific synthesizer, reagents, and the sequence being synthesized.
Table 1: General Coupling Conditions for Standard and Modified Phosphoramidites
| Phosphoramidite Type | Activator | Activator Concentration (M) | Phosphoramidite Concentration (M) | Coupling Time | Typical Coupling Efficiency (%) |
| Standard Deoxyribonucleosides (A, C, G, T) | 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) | 0.25 - 0.5 | 0.05 - 0.1 | 30 - 60 seconds | >99 |
| Standard Ribonucleosides (A, C, G, U) | 5-Benzylthio-1H-tetrazole (BTT) or DCI | 0.25 - 1.1 | 0.1 | 3 - 5 minutes | >98 |
| 2'-O-Methyl (2'-OMe) | DCI | 0.25 - 1.0 | 0.1 | 15 minutes | >98 |
| Fluorescent Dyes (e.g., Cy5) | ETT | 0.25 | 0.07 - 0.08 | 3 x pulsed coupling | >95 |
| Sterically Hindered Modifications | DCI or BTT | 0.5 - 1.1 | 0.1 - 0.15 | 10 - 15 minutes | 95 - 98 |
| Convertible Nucleosides | ETT or DCI | 0.25 - 0.5 | 0.1 | 1 - 3 minutes | >99 |
Table 2: Common Activators and Their Properties
| Activator | Abbreviation | Typical Concentration (M) | pKa | Key Features |
| 1H-Tetrazole | - | 0.45 | 4.8 | Standard, widely used activator.[] |
| 5-Ethylthio-1H-tetrazole | ETT | 0.25 - 0.5 | ~4.3 | Higher reactivity than 1H-Tetrazole.[10] |
| 5-Benzylthio-1H-tetrazole | BTT | 0.25 | ~4.2 | Recommended for RNA and sterically hindered monomers.[5][10] |
| 4,5-Dicyanoimidazole | DCI | 0.25 - 1.1 | 5.2 | Highly soluble, allows for higher effective phosphoramidite concentration, and is less acidic than tetrazole, reducing detritylation.[11] |
| 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole | Activator 42 | 0.1 - 0.5 | 3.4 | Highly efficient for RNA and modified RNA synthesis.[12] |
Experimental Protocols
General Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the standard four-step cycle for automated solid-phase oligonucleotide synthesis.
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.
-
Phosphoramidite solutions (0.05 - 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M ETT or DCI in anhydrous acetonitrile).
-
Deblocking solution (3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM)).[13]
-
Capping Solution A (Acetic Anhydride in THF/Pyridine or Lutidine).[4][13]
-
Oxidizing Solution (0.02 - 0.1 M Iodine in THF/Pyridine/Water).[13]
-
Anhydrous acetonitrile (B52724) for washing.
Protocol:
-
Deprotection (Deblocking):
-
Wash the CPG column with anhydrous acetonitrile.
-
Deliver the deblocking solution to the column to remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.
-
Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.
-
-
Activation and Coupling:
-
Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.
-
Allow the coupling reaction to proceed for the specified time (see Table 1).
-
Wash the column with anhydrous acetonitrile to remove excess reagents.
-
-
Capping:
-
Deliver a mixture of Capping Solution A and Capping Solution B to the column.
-
This step acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles.
-
Wash the column with anhydrous acetonitrile.
-
-
Oxidation:
-
Deliver the oxidizing solution to the column.
-
This converts the unstable phosphite (B83602) triester linkage to a stable phosphate triester.[5]
-
Wash the column with anhydrous acetonitrile.
-
-
Repeat:
-
Repeat steps 1-4 for each subsequent monomer to be added to the oligonucleotide chain.
-
Protocol for Coupling of 2'-O-Methyl Phosphoramidites
This protocol is optimized for the incorporation of 2'-O-Methyl modified ribonucleosides.
Materials:
-
2'-O-Methyl phosphoramidite solution (0.1 M in anhydrous acetonitrile).
-
Activator solution (0.5 M DCI in anhydrous acetonitrile).
-
All other reagents as listed in the general protocol.
Protocol:
-
Follow the general solid-phase synthesis cycle with the following modification for the coupling step:
-
Activation and Coupling:
-
Use 0.5 M DCI as the activator.
-
Extend the coupling time to 15 minutes to ensure high coupling efficiency.[14]
-
Protocol for Coupling of Fluorescent Dye Phosphoramidites (e.g., Cy5)
This protocol is adapted for the incorporation of bulky and often less reactive dye phosphoramidites.
Materials:
-
Cy5 phosphoramidite solution (0.08 M in anhydrous acetonitrile).[15]
-
Activator solution (0.25 M ETT in anhydrous acetonitrile).[15]
-
All other reagents as listed in the general protocol.
Protocol:
-
Follow the general solid-phase synthesis cycle with the following modification for the coupling step:
-
Activation and Coupling:
Visualizations
The following diagrams illustrate the key processes in phosphoramidite coupling.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Caption: Workflow of the phosphoramidite activation and coupling reaction.
Caption: Simplified chemical pathway of phosphoramidite coupling.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. atdbio.com [atdbio.com]
- 4. biotage.com [biotage.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 14. glenresearch.com [glenresearch.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Post-Synthesis Processing of 4'-CF3 Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the post-synthesis processing of oligonucleotides containing 4'-C-trifluoromethyl (4'-CF3) modifications. This modification has been shown to enhance nuclease resistance and facilitate cellular uptake, making it a promising candidate for therapeutic applications such as antisense and siRNA technologies.[1][2] This document outlines the recommended procedures for deprotection, cleavage, and purification, as well as protocols for characterizing the resulting oligonucleotides.
Introduction to 4'-CF3 Modified Oligonucleotides
The introduction of a trifluoromethyl group at the 4' position of the deoxyribose sugar ring is a modification designed to improve the drug-like properties of oligonucleotides.[1][2] Synthesis of these modified oligonucleotides is typically achieved through standard solid-supported DNA synthesis methodologies.[1][2] The key reported advantages of this modification include:
-
Enhanced Nuclease Resistance: The 4'-CF3 modification provides increased stability against degradation by nucleases.[1][2]
-
Facilitated Cellular Uptake: Oligonucleotides with a high degree of 4'-CF3 modification have been observed to enter cells without the need for transfection reagents.[1][2]
-
Marginal Impact on Duplex Stability: The modification has a minimal effect on the thermal stability of oligonucleotide duplexes, with a reported decrease of approximately 1°C per modification.[1][2]
Data Presentation
The following tables summarize the key quantitative data reported for 4'-CF3 modified oligonucleotides.
Table 1: Thermal Stability of 4'-CF3 Modified Oligonucleotides
| Modification | Change in Melting Temperature (Tm) per Modification (°C) | Reference |
| 4'-CF3 | -1.0 | [1][2] |
Table 2: Physicochemical and Biological Properties of 4'-CF3 Modified Oligonucleotides
| Property | Observation | Reference |
| Nuclease Resistance | Improved resistance to degradation by nucleases. | [1][2] |
| Cellular Uptake | Heavy modifications enable direct cellular uptake without delivery reagents. | [1][2] |
| Duplex Conformation | Marginal effect on deoxyribose conformation and local helical structure. | [1][2] |
Experimental Protocols
Protocol 1: Post-Synthesis Cleavage and Deprotection
This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of protecting groups from the nucleobases and phosphate (B84403) backbone.
Important Note: The stability of the 4'-CF3 group to standard deprotection conditions has not been explicitly reported. However, the synthesis of these oligonucleotides via standard solid-phase methods suggests compatibility with common deprotection reagents. It is recommended to perform a small-scale trial to confirm the stability of your specific modified oligonucleotide under these conditions.
Reagents and Materials:
-
Controlled-Pore Glass (CPG) solid support with synthesized 4'-CF3 modified oligonucleotide
-
Ammonium hydroxide/Methylamine solution (AMA), 1:1 (v/v)
-
Sterile, RNase-free microcentrifuge tubes
-
Heating block or incubator
-
SpeedVac or lyophilizer
Procedure:
-
Transfer the CPG support containing the synthesized oligonucleotide to a sterile microcentrifuge tube.
-
Add 1 mL of AMA solution to the CPG.
-
Incubate the mixture at 65°C for 15 minutes to ensure complete cleavage and deprotection.
-
After incubation, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new sterile microcentrifuge tube.
-
Centrifuge the tube to pellet any residual CPG, and transfer the supernatant to a new tube.
-
Dry the oligonucleotide solution using a SpeedVac or by lyophilization.
-
Resuspend the dried oligonucleotide pellet in a suitable buffer (e.g., sterile, RNase-free water or 1x TE buffer) for quantification and purification.
Protocol 2: Purification of 4'-CF3 Modified Oligonucleotides by HPLC
High-performance liquid chromatography (HPLC) is a recommended method for purifying 4'-CF3 modified oligonucleotides to ensure high purity for downstream applications. Both ion-exchange and reverse-phase HPLC can be utilized.
Reagents and Materials:
-
Deprotected and dried 4'-CF3 modified oligonucleotide
-
HPLC system with a suitable column (anion-exchange or reverse-phase C18)
-
Mobile Phase A (e.g., 100 mM Triethylammonium acetate (B1210297) (TEAA) in water)
-
Mobile Phase B (e.g., 100 mM TEAA in 50% acetonitrile)
-
Sterile, RNase-free water
-
Acetonitrile (HPLC grade)
Procedure:
-
Resuspend the dried oligonucleotide in an appropriate volume of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
Equilibrate the HPLC column with the starting mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of Mobile Phase B. The optimal gradient will depend on the sequence and length of the oligonucleotide and should be optimized empirically.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the full-length product peak.
-
Combine the collected fractions and evaporate the solvent using a SpeedVac or lyophilizer.
-
Desalt the purified oligonucleotide using a suitable method, such as size-exclusion chromatography or ethanol (B145695) precipitation.
Protocol 3: Nuclease Resistance Assay
This protocol allows for the assessment of the stability of 4'-CF3 modified oligonucleotides in the presence of nucleases.
Reagents and Materials:
-
Purified 4'-CF3 modified oligonucleotide
-
Unmodified control oligonucleotide of the same sequence
-
Nuclease (e.g., snake venom phosphodiesterase, fetal bovine serum)
-
Reaction buffer appropriate for the chosen nuclease
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Urea
-
TBE buffer
-
Gel loading buffer
-
Gel electrophoresis apparatus
-
Gel imaging system
Procedure:
-
Set up parallel reactions for the 4'-CF3 modified and unmodified oligonucleotides.
-
In a sterile microcentrifuge tube, combine the oligonucleotide (e.g., 1 µM final concentration), nuclease reaction buffer, and the nuclease.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction and quench the nuclease activity by adding gel loading buffer containing a denaturant (e.g., formamide (B127407) or urea) and heating at 95°C for 5 minutes.
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the bands using a gel imaging system.
-
Compare the degradation profile of the 4'-CF3 modified oligonucleotide to the unmodified control. The persistence of the full-length band over time indicates nuclease resistance.
Protocol 4: Thermal Melting (Tm) Analysis
This protocol is used to determine the melting temperature (Tm) of a duplex formed by a 4'-CF3 modified oligonucleotide and its complementary strand.
Reagents and Materials:
-
Purified 4'-CF3 modified oligonucleotide
-
Purified complementary oligonucleotide (DNA or RNA)
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Anneal the 4'-CF3 modified oligonucleotide with its complementary strand by mixing equimolar amounts in the melting buffer.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.
-
Transfer the duplex solution to a quartz cuvette.
-
Place the cuvette in the spectrophotometer and equilibrate at the starting temperature (e.g., 20°C).
-
Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1°C/minute) up to a final temperature (e.g., 95°C).
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the absorbance transition. This is typically calculated by finding the maximum of the first derivative of the melting curve.
Protocol 5: Cellular Uptake Assay
This protocol provides a method to assess the cellular uptake of 4'-CF3 modified oligonucleotides, often using a fluorescently labeled version of the oligonucleotide.
Reagents and Materials:
-
Fluorescently labeled 4'-CF3 modified oligonucleotide (e.g., 5'-FAM labeled)
-
Cell line of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed the cells in a suitable culture plate and allow them to adhere overnight.
-
On the day of the experiment, replace the culture medium with fresh medium containing the fluorescently labeled 4'-CF3 modified oligonucleotide at the desired concentration.
-
Incubate the cells for a specified period (e.g., 4, 12, or 24 hours).
-
After incubation, wash the cells three times with PBS to remove any unbound oligonucleotide.
-
For flow cytometry analysis, detach the cells using a non-enzymatic cell dissociation solution, resuspend them in PBS, and analyze the fluorescence intensity of the cell population.
-
For fluorescence microscopy, fix the cells, stain the nuclei with a suitable dye (e.g., DAPI), and visualize the intracellular localization of the fluorescently labeled oligonucleotide.
Mandatory Visualizations
Caption: Post-synthesis processing workflow for 4'-CF3 modified oligonucleotides.
Caption: General mechanism of action for antisense oligonucleotides.
References
Application Notes and Protocols for the Purification of Oligonucleotides Containing Fluorinated Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into oligonucleotides, through modifications such as 2'-fluoro (2'-F) substitutions, has become a cornerstone in the development of therapeutic oligonucleotides. These modifications can significantly enhance nuclease resistance, binding affinity, and overall stability, making them highly desirable for applications in RNA interference (RNAi), antisense technology, and aptamer development. However, the unique physicochemical properties imparted by fluorine can present challenges during purification.
This document provides detailed application notes and protocols for the purification of oligonucleotides containing fluorinated modifications. We will explore three primary purification techniques: Fluorous Affinity Purification, High-Performance Liquid Chromatography (HPLC), and Solid-Phase Extraction (SPE). This guide will assist researchers in selecting the most appropriate purification strategy and provide them with the necessary protocols to obtain high-purity fluorinated oligonucleotides for their research and development needs.
Purification Method Selection
Choosing the optimal purification method depends on several factors, including the length of the oligonucleotide, the nature of the fluorinated modification, the desired purity and yield, and the scale of the purification. The following table provides a general comparison of the methods discussed in this document.
| Method | Principle | Best Suited For | Purity | Yield | Throughput | Notes |
| Fluorous Affinity Purification | Strong, specific interaction between a fluorous tag on the oligonucleotide and a fluorous solid phase. | Oligonucleotides synthesized with a 5'-fluorous-tagged phosphoramidite. Excellent for long oligonucleotides (50-100+ mers).[1][2] | High | High (70-100%)[1][2] | High | Simple and rapid method with high selectivity against failure sequences.[1] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Short to medium length oligonucleotides (<50 bases) and those with hydrophobic modifications like fluorescent dyes.[3] | >85% | Medium | Low to Medium | Resolution can decrease with increasing oligonucleotide length. |
| Anion-Exchange HPLC (AEX-HPLC) | Separation based on the negative charge of the phosphate (B84403) backbone. | Oligonucleotides up to 40-100 bases, and those with significant secondary structure.[3] | High | Medium | Low to Medium | Can be performed at high pH to denature secondary structures.[3] |
| Solid-Phase Extraction (SPE) | Separation based on differential affinity for a solid phase (e.g., reversed-phase, ion-exchange). | Rapid purification and desalting, particularly for DMT-on oligonucleotides. | Moderate | High | High | Often used as a preliminary purification step or for applications tolerant of lower purity. |
Experimental Protocols
Protocol 1: Fluorous Affinity Purification of 5'-Fluorous-Tagged Oligonucleotides
This protocol describes the purification of oligonucleotides synthesized with a 5'-fluorous dimethoxytrityl (FDMT) group using a fluorous affinity column. This method is highly selective for the full-length, fluorous-tagged product.
Materials:
-
Crude, deprotected oligonucleotide solution containing the 5'-FDMT-on product
-
Fluoro-Pak™ column
-
Loading Buffer: 0.1 M Triethylammonium acetate (B1210297) (TEAA)
-
Wash Buffer: 5-10% Acetonitrile (B52724) in 0.1 M TEAA[1]
-
Detritylation Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in a non-aqueous solvent (e.g., dichloromethane)
-
Elution Buffer: 20-50% Acetonitrile in water
-
Ammonium (B1175870) hydroxide (B78521) (for pH adjustment)
Procedure:
-
Sample Preparation: Dilute the crude oligonucleotide deprotection solution with an equal volume of Loading Buffer. It is not necessary to evaporate ammonia (B1221849) if used for deprotection.[1][4]
-
Column Equilibration: Equilibrate the Fluoro-Pak™ column with 2-3 column volumes of Loading Buffer.
-
Loading: Apply the diluted crude oligonucleotide solution to the equilibrated column. The binding of the fluorous-tagged oligonucleotide occurs in a single pass.[1]
-
Washing: Wash the column with 5-10 column volumes of Wash Buffer to remove non-fluorous failure sequences and other impurities.
-
On-Column Detritylation: Pass the Detritylation Solution through the column until the orange color of the trityl cation is no longer observed.
-
Elution: Elute the purified, detritylated oligonucleotide with 2-3 column volumes of Elution Buffer.
-
Neutralization and Desalting: Neutralize the collected fractions with ammonium hydroxide and proceed with desalting.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification of 2'-Fluoro Modified RNA
This protocol is suitable for the purification of 2'-fluoro modified RNA oligonucleotides, which often exhibit increased hydrophobicity compared to their unmodified counterparts. Ion-pair reversed-phase chromatography is a powerful technique for this purpose.[5]
Materials:
-
Crude, deprotected 2'-fluoro modified RNA oligonucleotide, desalted
-
RP-HPLC system with a UV detector
-
C18 HPLC column (e.g., XBridge C18 or equivalent)[5]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile or Methanol[5]
-
Sample Solvent: Mobile Phase A
Procedure:
-
Sample Preparation: Dissolve the lyophilized crude oligonucleotide in the Sample Solvent to a suitable concentration (e.g., 10-20 OD/mL).
-
HPLC System Setup:
-
Install the C18 column and equilibrate the system with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min for an analytical column.
-
Set the column temperature to 50-60°C to minimize secondary structures.[5]
-
Set the UV detector to monitor at 260 nm.
-
-
Injection and Gradient Elution:
-
Inject the prepared sample onto the column.
-
A shallow gradient is often required for good separation. An example gradient for a ~58-nucleotide 2'-fluoro modified RNA is as follows[5]:
-
Initial conditions: 15% Methanol (in 0.1 M TEAA)
-
Linear gradient to 21.5% Methanol over a defined period.
-
The exact gradient will need to be optimized based on the specific oligonucleotide sequence and length.
-
-
-
Fraction Collection: Collect the fractions corresponding to the main peak, which represents the full-length product.
-
Post-Purification Processing: Combine the pure fractions, evaporate the solvents, and desalt the oligonucleotide.
Protocol 3: Solid-Phase Extraction (SPE) for Rapid Purification
This protocol provides a general procedure for the rapid purification of DMT-on fluorinated oligonucleotides using a reversed-phase SPE cartridge. This method is faster than HPLC but generally provides lower resolution.
Materials:
-
Crude, deprotected oligonucleotide solution with the 5'-DMT group intact
-
Reversed-phase SPE cartridge (e.g., C18)
-
Conditioning Solvent 1: Acetonitrile
-
Conditioning Solvent 2: 0.1 M TEAA
-
Wash Buffer: 5% Acetonitrile in 0.1 M TEAA
-
Detritylation Solution: 3% TCA or DCA in a non-aqueous solvent
-
Elution Buffer: 50% Acetonitrile in water
Procedure:
-
Cartridge Conditioning:
-
Pass 2-3 cartridge volumes of Conditioning Solvent 1 through the cartridge.
-
Pass 2-3 cartridge volumes of Conditioning Solvent 2 to equilibrate the cartridge. Do not let the cartridge run dry.
-
-
Sample Loading: Dilute the crude DMT-on oligonucleotide solution with an equal volume of 0.1 M TEAA and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5-10 cartridge volumes of Wash Buffer to remove failure sequences that do not have the hydrophobic DMT group.
-
Elution of Truncated Sequences (Optional): A wash with a slightly higher concentration of acetonitrile can be used to elute shorter sequences that may have retained the DMT group.
-
Detritylation: Pass the Detritylation Solution through the cartridge to cleave the DMT group.
-
Elution of Purified Product: Elute the purified, detritylated oligonucleotide with 2-3 cartridge volumes of Elution Buffer.
Data Presentation
The following tables summarize typical performance metrics for the purification of oligonucleotides. Note that actual results will vary depending on the specific oligonucleotide sequence, length, modifications, and synthesis quality.
Table 1: General Comparison of Purification Methods for Modified Oligonucleotides
| Parameter | Fluorous Affinity | RP-HPLC | AEX-HPLC | SPE (DMT-on) |
| Typical Purity | >95% | >85% | >95% | 65-80% |
| Typical Yield | 70-100%[1][2] | 50-70% | 40-60% | 60-90% |
| Oligonucleotide Length | Up to 100+ mers | < 50 mers | Up to 100 mers | < 50 mers |
| Throughput | High | Low | Low | High |
Table 2: Example Purification Data for a 22-mer 2'-O-methylated RNA Oligonucleotide by RP-HPLC [6]
| Parameter | Value |
| Purification Method | Ion-Pair Reversed-Phase HPLC |
| Column | Agilent PLRP-S 100 Å, 25 × 150 mm, 8 µm |
| Final Purity | >99% |
| Yield | >56% |
Visualizations
Experimental Workflow for Oligonucleotide Purification
References
- 1. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 2. Fluorous affinity purification of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atdbio.com [atdbio.com]
- 4. glenresearch.com [glenresearch.com]
- 5. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with Modified Phosphoramidites
Welcome to the technical support center for troubleshooting low coupling efficiency with modified phosphoramidites. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low coupling efficiency with modified phosphoramidites?
A1: The most frequent cause of low coupling efficiency is the presence of moisture in the reagents or on the synthesizer.[1][2][3] Phosphoramidites are highly sensitive to water, which can lead to their degradation and reduced reactivity.[2][4][5] Maintaining anhydrous conditions throughout the synthesis process is critical for success.[4]
Q2: How does the purity of a modified phosphoramidite (B1245037) affect coupling efficiency?
A2: The purity of the phosphoramidite is paramount for achieving high coupling efficiency.[6] Impurities, such as hydrolyzed phosphoramidites or by-products from synthesis, can interfere with the coupling reaction, leading to a lower yield of the desired full-length oligonucleotide.[7][] It is essential to use high-purity phosphoramidites and to handle them under inert gas to prevent degradation.[9]
Q3: Can the choice of activator impact the coupling of modified phosphoramidites?
A3: Yes, the choice of activator and its concentration are crucial, especially for sterically hindered or less reactive modified phosphoramidites.[10][11] While 1H-Tetrazole is a standard activator, others like 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI) can offer improved performance for certain modified monomers by increasing the reaction rate.[10][11][12]
Q4: Do modified phosphoramidites require longer coupling times?
A4: Often, yes. Modified phosphoramidites, particularly those with bulky protecting groups or altered sugar moieties, can be sterically hindered, slowing down the coupling reaction.[13][14] Increasing the coupling time can help to drive the reaction to completion and improve the overall coupling efficiency.[13][]
Q5: How can I assess the quality of my modified phosphoramidite?
A5: The quality of a modified phosphoramidite can be assessed using several analytical techniques. ³¹P NMR spectroscopy is a primary method to determine the purity and identify the active phosphoramidite species versus hydrolyzed or oxidized forms.[16] HPLC and mass spectrometry are also used to confirm the identity and purity of the phosphoramidite.[6][16][17]
Troubleshooting Guide
Issue: Sudden drop in coupling efficiency for a specific modified phosphoramidite.
| Possible Cause | Recommended Action |
| Phosphoramidite Degradation | 1. Prepare a fresh solution of the phosphoramidite in anhydrous acetonitrile (B52724).[13] 2. If the problem persists, use a fresh vial of the phosphoramidite. 3. Verify the integrity of the phosphoramidite using ³¹P NMR.[16] |
| Moisture Contamination | 1. Ensure all solvents, especially acetonitrile, are anhydrous.[18] 2. Check and replace the molecular sieves in the solvent reservoirs.[16] 3. Verify that the inert gas supply to the synthesizer is dry.[2] |
| Activator Issue | 1. Prepare a fresh solution of the activator. 2. Consider using a more potent activator like DCI or ETT, especially for sterically hindered amidites.[11][12] |
Issue: Consistently low coupling efficiency with a new batch of modified phosphoramidite.
| Possible Cause | Recommended Action |
| Poor Quality Phosphoramidite | 1. Request the Certificate of Analysis from the supplier to verify its purity.[19] 2. Perform in-house quality control using ³¹P NMR and HPLC-MS to confirm purity and identity.[6][17] |
| Suboptimal Coupling Protocol | 1. Increase the coupling time for the modified phosphoramidite.[13][] 2. Increase the concentration of the phosphoramidite solution. 3. Optimize the activator concentration. |
| Incorrect Phosphoramidite Dilution | 1. Double-check the calculations for the phosphoramidite dilution. 2. Ensure the correct volume of anhydrous acetonitrile was used for dissolution. |
Quantitative Data Summary
The following table summarizes the impact of various factors on coupling efficiency. Note that specific efficiencies can vary based on the synthesizer, reagents, and the specific modified phosphoramidite used.
| Factor | Condition | Typical Coupling Efficiency | Reference |
| Standard DNA Synthesis | Optimized Conditions | >99% | [7][20] |
| Moisture Contamination | Presence of excess water | Can drop to <95% or lower | [2][16] |
| Modified Phosphoramidites | Sterically hindered amidites | 90-98% (can be lower) | [1][3] |
| Activator Choice | 1H-Tetrazole vs. DCI | DCI can lead to faster and more complete coupling | [12] |
| Oligonucleotide Length | 20mer vs. 100mer (at 98% avg. efficiency) | ~68% vs. ~13% full-length product | [2] |
Experimental Protocols
Protocol 1: ³¹P NMR Analysis of Phosphoramidite Purity
Objective: To assess the purity of a phosphoramidite and identify the presence of hydrolyzed or oxidized impurities.
Materials:
-
Phosphoramidite sample
-
Anhydrous deuterated acetonitrile (CD₃CN)
-
NMR tube with a sealable cap
-
Argon or Nitrogen gas source
Procedure:
-
Under an inert atmosphere (e.g., in a glove box or using a Schlenk line), dissolve 5-10 mg of the phosphoramidite sample in 0.5 mL of anhydrous CD₃CN in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Seal the NMR tube tightly to prevent moisture contamination.
-
Acquire a ³¹P NMR spectrum. The active phosphoramidite typically appears as a singlet or a pair of diastereomeric singlets in the range of 146-150 ppm.
-
Look for signals corresponding to H-phosphonate (around 0-10 ppm) or phosphotriester (around -2 to 2 ppm) impurities, which indicate hydrolysis or oxidation, respectively.
-
Integrate the peaks to quantify the purity of the phosphoramidite.
Protocol 2: Small-Scale Test Synthesis for Coupling Efficiency
Objective: To determine the coupling efficiency of a modified phosphoramidite under specific synthesis conditions.
Materials:
-
DNA synthesizer
-
CPG solid support with a known loading
-
Standard DNA phosphoramidites and reagents
-
Modified phosphoramidite to be tested
-
Trichloroacetic acid (TCA) in dichloromethane (B109758) (deblocking solution)
-
UV-Vis spectrophotometer
Procedure:
-
Set up a small-scale synthesis (e.g., 0.2 µmol) on the DNA synthesizer.
-
Perform a standard synthesis cycle, but in the coupling step of interest, use the modified phosphoramidite.
-
After the coupling step, collect the detritylation solution (containing the cleaved dimethoxytrityl cation) in a separate vial.
-
Repeat the synthesis for a few more cycles with standard phosphoramidites, collecting the detritylation solution after each coupling.
-
Measure the absorbance of the collected detritylation solutions at 498 nm.
-
Calculate the coupling efficiency for the modified phosphoramidite by comparing the absorbance of its subsequent detritylation solution to the average absorbance of the detritylation solutions from the standard couplings.
-
Coupling Efficiency (%) = (Absorbance_modified / Average Absorbance_standard) * 100
-
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: The four steps of the oligonucleotide synthesis cycle.
References
- 1. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 2. glenresearch.com [glenresearch.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 5. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 6. lcms.cz [lcms.cz]
- 7. twistbioscience.com [twistbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. glenresearch.com [glenresearch.com]
- 12. academic.oup.com [academic.oup.com]
- 13. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 16. trilinkbiotech.com [trilinkbiotech.com]
- 17. usp.org [usp.org]
- 18. trilinkbiotech.com [trilinkbiotech.com]
- 19. Oligonucleotide Quality Control & Quality Assurance [sigmaaldrich.com]
- 20. sg.idtdna.com [sg.idtdna.com]
optimizing coupling time for DMTr-4'-CF3-5-Me-U-CED phosphoramidite
Welcome to the technical support center for DMTr-4'-CF3-5-Me-U-CED phosphoramidite (B1245037). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this modified phosphoramidite in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is DMTr-4'-CF3-5-Me-U-CED phosphoramidite and what are its common applications?
This compound is a modified nucleoside phosphoramidite used in the synthesis of modified oligonucleotides. The 4'-trifluoromethyl (CF3) and 5-methyl (5-Me) modifications on the uridine (B1682114) base introduce unique properties to the resulting oligonucleotide, such as increased metabolic stability and binding affinity. These characteristics make it a valuable reagent in the development of RNA-based therapeutics and diagnostic tools.[1][2]
Q2: What is the recommended starting coupling time for this modified phosphoramidite?
For modified phosphoramidites, a longer coupling time than the standard 30 seconds used for unmodified bases is often necessary.[3] Due to the potential steric hindrance from the 4'-CF3 group, a starting coupling time of 3 to 5 minutes is recommended. Optimization experiments are crucial to determine the ideal coupling time for your specific synthesis conditions and desired oligonucleotide sequence.
Q3: How can I monitor the coupling efficiency of this phosphoramidite during synthesis?
Real-time monitoring of coupling efficiency is typically achieved by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the detritylation step.[4] The DMT cation has a strong absorbance around 495 nm. A consistent and strong signal after each coupling cycle indicates high coupling efficiency. A significant drop in absorbance suggests a problem with the preceding coupling step.[4]
Q4: What are the critical factors that can affect the coupling efficiency of this phosphoramidite?
Several factors can impact coupling efficiency, including:
-
Moisture: Water contamination is a primary inhibitor of the coupling reaction.[5][6] Ensure all reagents, especially acetonitrile (B52724), are anhydrous.
-
Activator: The choice and concentration of the activator are crucial.[] Common activators include 5-ethylthio-1H-tetrazole (ETT) and 5-benzylthio-1H-tetrazole (BTT).[8]
-
Phosphoramidite Quality: Use fresh, high-quality phosphoramidite to avoid issues with degradation or impurities.[6]
-
Reagent Delivery: Ensure the synthesizer's fluidics are functioning correctly and delivering the correct volumes of reagents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low overall yield of the full-length oligonucleotide. | Sub-optimal coupling time for the modified phosphoramidite. | Perform a coupling time optimization study. See the experimental protocol below. |
| Poor quality or expired phosphoramidite. | Use a fresh vial of the phosphoramidite. Ensure proper storage at 2-8°C.[3] | |
| Moisture in the reagents or on the synthesizer.[5] | Use fresh, anhydrous acetonitrile. Check and replace solvent drying columns. | |
| A significant drop in trityl signal after the coupling of the modified phosphoramidite. | Incomplete coupling of the this compound. | Increase the coupling time. Consider performing a double or triple coupling.[9] |
| Inefficient activation of the phosphoramidite. | Check the activator solution for freshness and correct concentration. Consider using a stronger activator if necessary. | |
| Presence of n-1 shortmer sequences in the final product upon analysis (e.g., by HPLC or Mass Spectrometry). | Inefficient capping of unreacted 5'-hydroxyl groups after the modified phosphoramidite coupling step. | Ensure the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active. |
| Incomplete coupling followed by capping. | Optimize the coupling time for the modified phosphoramidite. |
Experimental Protocols
Protocol for Optimizing Coupling Time
Objective: To determine the optimal coupling time for this compound to achieve maximum coupling efficiency.
Methodology:
-
Synthesizer Setup:
-
Install a fresh vial of this compound and all other necessary reagents on a properly maintained oligonucleotide synthesizer.
-
Use anhydrous acetonitrile (<30 ppm water).[9]
-
-
Test Sequence Synthesis:
-
Program the synthesis of a short, test oligonucleotide sequence (e.g., a 10-mer) that includes the modified phosphoramidite at a central position.
-
Create several synthesis protocols, each with a different coupling time for the modified phosphoramidite (e.g., 2, 4, 6, 8, and 10 minutes). Keep all other synthesis parameters constant.
-
-
Trityl Monitoring:
-
Monitor the trityl cation release after each coupling step for all syntheses.[4] Record the absorbance values.
-
-
Cleavage and Deprotection:
-
Analysis:
-
Analyze the crude product from each synthesis by reverse-phase HPLC or LC-MS to determine the percentage of the full-length product versus n-1 and other truncated sequences.
-
-
Data Interpretation:
-
Compare the trityl monitoring data and the analytical results to identify the coupling time that yields the highest percentage of the full-length product with the lowest amount of n-1 shortmers.
-
Quantitative Data Summary
The following table presents hypothetical data from a coupling time optimization experiment as described in the protocol above.
| Coupling Time (minutes) | Average Stepwise Coupling Efficiency (%) (from Trityl Monitoring) | Full-Length Product (%) (from HPLC Analysis) | n-1 Shortmer (%) (from HPLC Analysis) |
| 2 | 97.5 | 85.2 | 12.3 |
| 4 | 99.2 | 95.8 | 3.1 |
| 6 | 99.5 | 98.1 | 1.2 |
| 8 | 99.6 | 98.3 | 1.1 |
| 10 | 99.6 | 98.2 | 1.2 |
Visualizations
Caption: The four-step phosphoramidite chemical synthesis cycle for oligonucleotides.[11][12][13]
Caption: A logical workflow for the optimization of phosphoramidite coupling time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 11. benchchem.com [benchchem.com]
- 12. eu.idtdna.com [eu.idtdna.com]
- 13. twistbioscience.com [twistbioscience.com]
Technical Support Center: Deprotection Strategies for Oligonucleotides with Acid-Labile Modifications
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of oligonucleotides, particularly those containing acid-labile modifications.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of modified oligonucleotides.
| Problem | Possible Cause | Recommended Solution |
| Incomplete Deprotection | 1. Reagent Degradation: Ammonium (B1175870) hydroxide (B78521) solution is old and has lost ammonia (B1221849) concentration.[1][2] 2. Incorrect Deprotection Time/Temperature: The conditions used were insufficient for the specific protecting groups on the nucleobases (e.g., remaining G protecting groups).[1][2][3] 3. Incompatible Protecting Group/Deprotection Method: Use of benzoyl-dC (Bz-dC) with AMA deprotection can lead to incomplete removal.[1][3] | 1. Use fresh ammonium hydroxide for deprotection. It is recommended to aliquot and store it in the refrigerator for no longer than a week.[1][2] 2. Ensure the deprotection time and temperature are appropriate for the protecting groups used. For standard protecting groups, refer to the deprotection tables below. Mass spectrometry can be used to confirm complete deprotection.[1][2][3] 3. Use acetyl-dC (Ac-dC) when performing UltraFAST deprotection with AMA to prevent base modification.[1][3] |
| Degradation of Acid-Labile Modifications (e.g., Dyes, Sensitive Bases) | 1. Harsh Deprotection Conditions: Standard deprotection with ammonium hydroxide at elevated temperatures can degrade sensitive modifications like TAMRA, HEX, and Cy5.[1][2][4][5][6] 2. Incorrect Deprotection Reagent: Using AMA or ammonium hydroxide with highly sensitive moieties. | 1. For oligonucleotides with base-sensitive modifications, use UltraMILD deprotection conditions.[1][2][4] This involves using reagents like 0.05M potassium carbonate in methanol (B129727) at room temperature.[2][4] 2. For TAMRA-containing oligonucleotides, alternative deprotection can be carried out using t-butylamine/methanol/water (1:1:2) overnight at 55°C or t-butylamine/water (1:3) for 6 hours at 60°C.[1][2] |
| Loss of MMT Protecting Group from 5'-Amino-Modifier | 1. High Temperature During Deprotection: Deprotection carried out at temperatures above 37°C can lead to the thermal loss of the MMT group.[1][2] 2. Acidic Conditions: Traditional MMT removal involves acid treatment, which can cause depurination.[7] | 1. For oligonucleotides containing a 5'-amine protected with an MMT group, deprotection should not be performed at temperatures exceeding 37°C.[1][2] 2. An acid-free method for MMT removal involves heating the oligonucleotide in neutral aqueous conditions (e.g., water) at 60°C for 60 minutes.[7][8] |
| Side Reactions (e.g., Base Modification) | 1. Transamination of dC: Use of AMA with Bz-dC can lead to the formation of N4-Me-dC.[9][10] 2. Modification of dG: Certain capping and deprotection conditions can lead to adducts on the guanine (B1146940) base.[11] | 1. When using AMA for deprotection, it is crucial to use Ac-dC instead of Bz-dC.[1][3][9] 2. For sensitive oligonucleotides, consider a pre-treatment with a mild ammonium hydroxide solution to revert dG adducts before proceeding with the full deprotection.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the different deprotection strategies and when should I use them?
There are three primary deprotection strategies, each suited for different types of oligonucleotides:
-
Regular Deprotection: This traditional method uses concentrated ammonium hydroxide and is suitable for standard, unmodified DNA oligonucleotides.[1][2]
-
UltraFAST Deprotection: This method uses a mixture of ammonium hydroxide and methylamine (B109427) (AMA) and significantly reduces deprotection time to 5-10 minutes at 65°C.[1][3] It is ideal for high-throughput synthesis but requires the use of Ac-dC to avoid side reactions.[1][3]
-
UltraMILD Deprotection: This strategy is designed for oligonucleotides with sensitive modifications, such as dyes or base-labile groups.[1][2][4] It employs milder reagents like potassium carbonate in methanol at room temperature.[2][4]
Q2: How do I choose the correct deprotection method for my oligonucleotide?
The choice of deprotection method depends on the composition of your oligonucleotide. The primary consideration is to avoid harming any sensitive components.[1][2] If your oligonucleotide contains any base-sensitive modifications (e.g., dyes, certain modified bases), an UltraMILD deprotection protocol is recommended.[1][2][4] For standard unmodified oligonucleotides where speed is a factor, UltraFAST deprotection is a good option.[1]
Q3: What are the key steps in the deprotection process?
Oligonucleotide deprotection consists of three main parts:
-
Cleavage: Removal of the oligonucleotide from the solid support.[1][2]
-
Phosphate (B84403) Deprotection: Removal of the cyanoethyl protecting groups from the phosphate backbone.[1][2]
-
Base Deprotection: Removal of the protecting groups from the nucleobases.[1][2]
These steps can often be performed simultaneously.[1]
Q4: Can I deprotect an oligonucleotide containing RNA bases with the same methods as DNA?
No, RNA deprotection is a more complex process. It requires the retention of the 2'-protecting group during the initial cleavage and base deprotection steps.[1][2] A separate, final step is needed to remove the 2'-protecting group to yield a fully functional RNA oligonucleotide.[1][2]
Deprotection Conditions at a Glance
The following tables summarize the conditions for different deprotection strategies.
Table 1: Regular Deprotection with Ammonium Hydroxide
| Protecting Group on dG | Temperature | Time |
| iBu-dG | 55°C | 17 hours |
| dmf-dG | Room Temperature | 17 hours |
| dmf-dG | 65°C | 2 hours |
Data sourced from Glen Research reports.[2]
Table 2: UltraFAST Deprotection with AMA (Ammonium Hydroxide/Methylamine)
| Protecting Group on dG | Temperature | Time |
| iBu-dG, dmf-dG, or Ac-dG | Room Temperature | 120 min |
| iBu-dG, dmf-dG, or Ac-dG | 37°C | 30 min |
| iBu-dG, dmf-dG, or Ac-dG | 55°C | 10 min |
| iBu-dG, dmf-dG, or Ac-dG | 65°C | 5 min |
Note: Use of Ac-dC is required to avoid base modification.[1][3] Data sourced from Glen Research reports.[1]
Table 3: UltraMILD Deprotection
| Reagent | Temperature | Time | Notes |
| 0.05M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Requires use of UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC) and UltraMILD Cap A.[2][4] |
| Ammonium Hydroxide | Room Temperature | 2 hours | Requires use of UltraMILD phosphoramidites and UltraMILD Cap A.[2][4] |
| t-Butylamine/Methanol/Water (1:1:2) | 55°C | Overnight | Alternative for TAMRA-containing oligos.[1][2] |
| t-Butylamine/Water (1:3) | 60°C | 6 hours | Alternative for TAMRA-containing oligos.[1][2] |
Data sourced from Glen Research reports.[1][2][4]
Experimental Protocols
Protocol 1: UltraFAST Deprotection using AMA
-
Preparation: Prepare the AMA solution by mixing equal volumes of aqueous Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine (1:1 v/v) in a fume hood.[1][12]
-
Cleavage and Deprotection:
-
Work-up:
-
Allow the vial to cool to room temperature.[12]
-
Transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.[12]
-
Wash the solid support with 0.5 mL of 50% acetonitrile (B52724) in water and combine the wash with the supernatant.[12]
-
Dry the combined solution in a vacuum concentrator.[12]
-
Resuspend the oligonucleotide pellet in a suitable buffer for downstream applications.[12]
-
Protocol 2: UltraMILD Deprotection using Potassium Carbonate in Methanol
-
Synthesis: Synthesize the oligonucleotide using UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC) and UltraMILD Capping Reagent A (phenoxyacetic anhydride).[4]
-
Cleavage and Deprotection:
-
Neutralization and Work-up:
Deprotection Strategy Selection Workflow
Caption: Decision tree for selecting the appropriate oligonucleotide deprotection strategy.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. scribd.com [scribd.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Trifluoromethylated Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of trifluoromethylated oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of trifluoromethylated oligonucleotides?
A1: The introduction of trifluoromethyl (CF3) groups can increase the susceptibility of oligonucleotides to certain side reactions. Key issues include:
-
Depurination: Acidic conditions used for detritylation can lead to the cleavage of the glycosidic bond, particularly at adenosine (B11128) and guanosine (B1672433) residues, resulting in abasic sites.[1]
-
N-3 Cyanoethylation of Thymidine (B127349): Acrylonitrile (B1666552), a byproduct of cyanoethyl protecting group removal, can alkylate the N-3 position of thymidine during ammonia (B1221849) deprotection.[1][2] This results in an impurity that can be detected by mass spectrometry as a +53 Da species.[1]
-
Formation of N-branched Oligonucleotides: Incomplete capping of the 5'-hydroxyl group can lead to the formation of branched oligonucleotides where a second chain grows from an unprotected exocyclic amino group of a cytidine (B196190) residue.[3][4]
-
Incomplete Deprotection: The stability of protecting groups can be altered by the presence of the electron-withdrawing CF3 group, sometimes leading to incomplete removal under standard conditions.
-
Side reactions related to the trifluoromethyl group itself: Depending on its position, the CF3 group can influence the reactivity of adjacent functional groups, potentially leading to unexpected side products.
Q2: How does the trifluoromethyl group affect the stability of the oligonucleotide during synthesis?
A2: The highly electronegative trifluoromethyl group can significantly impact the chemical properties of the nucleoside. For instance, 2'-O-trifluoromethylated oligodeoxynucleotides have been shown to increase the thermal stability of DNA/RNA duplexes.[5] This modification can also influence the susceptibility of the oligonucleotide to enzymatic degradation, with some studies showing slightly higher resistance to snake venom phosphodiesterase.[5] However, this altered reactivity can also make the oligonucleotide more prone to specific side reactions during the harsh chemical conditions of synthesis.
Q3: What are the best practices for purifying trifluoromethylated oligonucleotides?
A3: Due to the potential for various side products, robust purification is critical. High-Performance Liquid Chromatography (HPLC) is a highly effective method for purifying synthetic oligonucleotides.[6][7] Specific HPLC techniques include:
-
Reversed-Phase HPLC (RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity.[7] It is particularly useful for "trityl-on" purification, where the hydrophobic 5'-dimethoxytrityl (DMT) group is left on the full-length product, allowing for efficient separation from truncated failure sequences.[6]
-
Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on their charge.[7][8] It is particularly useful for purifying sequences that may form secondary structures, as the purification can be performed at a high pH to disrupt these structures.[6]
-
Polyacrylamide Gel Electrophoresis (PAGE): For longer oligonucleotides or when very high purity is required, PAGE offers excellent resolution based on size.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of trifluoromethylated oligonucleotides and offers potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Presence of moisture in reagents or on the synthesizer.[1] | Use anhydrous acetonitrile (B52724) and ensure all reagents and the synthesizer environment are dry.[1] Consider using molecular sieves to dry reagents.[9] |
| Inefficient activation of the phosphoramidite. | Optimize the activator used. Dicyanoimidazole (DCI) is a strong activator that is less acidic than tetrazole derivatives, which can help minimize depurination.[1] | |
| Presence of (n-1) Deletion Sequences | Incomplete capping of unreacted 5'-hydroxyl groups.[10] | Increase the capping time or use a more efficient capping reagent, such as a 6.5% DMAP solution for Cap B.[1] |
| Depurination (Abasic Sites) | Prolonged or harsh acidic conditions during detritylation.[1] | Use a weaker acid for detritylation, such as dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA). Minimize the deblocking time. |
| N-3 Cyanoethylation of Thymidine | Reaction with acrylonitrile during ammonia deprotection.[1] | Treat the support-bound oligonucleotide with a solution of 10% diethylamine (B46881) (DEA) in acetonitrile prior to cleavage.[1] Alternatively, use a larger volume of ammonia or AMA (ammonium hydroxide/methylamine) for cleavage, as methylamine (B109427) is a better scavenger for acrylonitrile.[1] |
| Formation of N-Branched Oligonucleotides | Incomplete N-protection of the 3'-terminal deoxycytidine on the solid support.[4] | Ensure complete protection of the exocyclic amino groups of all nucleobases. If branched products are formed, a post-synthesis treatment with neat triethylamine (B128534) trihydrofluoride can selectively cleave the phosphoramidate (B1195095) linkage.[3] |
| Incomplete Removal of Protecting Groups | Standard deprotection conditions are insufficient due to the electronic effects of the CF3 group. | Optimize deprotection conditions. This may involve using stronger bases, longer reaction times, or higher temperatures. However, care must be taken to avoid degradation of the oligonucleotide.[11] Consider using alternative protecting groups that are more labile under milder conditions.[12] |
Experimental Protocols
Protocol 1: Diethylamine (DEA) Wash to Prevent N-3 Cyanoethylation
This protocol is designed to be performed after the completion of oligonucleotide synthesis and before the final cleavage and deprotection steps.
-
Prepare the DEA solution: Prepare a 10% (v/v) solution of diethylamine in anhydrous acetonitrile.
-
Wash the solid support: Pass the DEA solution slowly through the synthesis column containing the support-bound oligonucleotide. A typical procedure involves pushing a few milliliters of the solution through the column over a period of 5 minutes.[1]
-
Rinse the support: Wash the solid support thoroughly with anhydrous acetonitrile to remove any residual diethylamine.
-
Dry the support: Dry the support under a stream of argon or nitrogen gas.
-
Proceed with cleavage and deprotection: Follow your standard protocol for cleaving the oligonucleotide from the support and removing the remaining protecting groups.
Visualizations
Caption: Workflow for trifluoromethylated oligonucleotide synthesis.
Caption: Troubleshooting logic for common side reactions.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of N-branched oligonucleotides as by-products in solid-phase oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Nucleotides Bearing the 2'-O-Trifluoromethyl Group and Their Application in RNA Analogs Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atdbio.com [atdbio.com]
- 7. oligofastx.com [oligofastx.com]
- 8. waters.com [waters.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
Technical Support Center: Improving Yield of Full-Length Product with Modified Phosphoramidites
Welcome to the technical support center for oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of oligonucleotides, particularly when working with modified phosphoramidites. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges and improve the yield of your full-length products.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low yield of full-length oligonucleotides when using modified phosphoramidites?
Low yields in phosphoramidite (B1245037) synthesis can be attributed to several factors throughout the experimental workflow. The most common issues include:
-
Suboptimal Coupling Efficiency: Modified phosphoramidites can exhibit lower reactivity due to steric hindrance or electronic effects, leading to incomplete coupling at each cycle.[][2]
-
Inefficient Deprotection: The protecting groups on modified bases may require specific or milder deprotection conditions to be removed effectively without damaging the modification or the oligonucleotide backbone.[3][4]
-
Degradation during Synthesis or Deprotection: Some modifications are sensitive to the standard reagents used in oligonucleotide synthesis, such as the deblocking acid or deprotection solutions, leading to degradation of the product.[5]
-
Suboptimal Purification Strategy: The chosen purification method may not be suitable for the specific modified oligonucleotide, resulting in loss of the full-length product.[6][7]
-
Poor Quality of Reagents: The purity of phosphoramidites, activators, and solvents is critical. The presence of moisture is a primary cause of low coupling efficiency.[8][9][]
Q2: How do modified phosphoramidites affect coupling efficiency?
Modified phosphoramidites can significantly impact coupling efficiency. The nature of the modification, whether on the base, sugar, or phosphate (B84403) backbone, can introduce steric hindrance, making it more difficult for the phosphoramidite to react with the growing oligonucleotide chain.[] Additionally, electronic effects of the modification can alter the reactivity of the phosphoramidite. To counteract this, optimizing coupling time, using a more potent activator, or increasing the phosphoramidite concentration may be necessary.[9][11]
Q3: Which purification method is best for modified oligonucleotides?
The optimal purification method depends on the nature of the modification, the length of the oligonucleotide, and the required purity.
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice for modified oligonucleotides, especially those containing hydrophobic moieties like fluorescent dyes.[12][13] Reversed-phase HPLC separates based on hydrophobicity and is effective for purifying shorter oligonucleotides (under 40 bases).[6] Ion-pair reversed-phase (IP-RP) and anion-exchange (AEX) HPLC can deliver very high purity.[7]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE provides high resolution and can yield very pure full-length products (>90%). However, it can result in lower yields compared to HPLC and is incompatible with certain modifications like fluorophores and thiols.[12]
-
Reversed-Phase Cartridge Purification: This method offers a good balance between purity and yield and is suitable for routine applications. It separates the full-length product with the 5'-DMT group from truncated sequences.[12][13]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Low coupling efficiency is a primary contributor to reduced yield of the full-length product. Even a small decrease in efficiency per cycle accumulates over the synthesis of a long oligonucleotide.[14]
Symptoms:
-
Low overall yield of crude oligonucleotide.
-
Presence of a significant amount of n-1 and other truncated sequences in the analysis (e.g., by HPLC or mass spectrometry).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Moisture in Reagents | Use anhydrous acetonitrile (B52724) and ensure all reagents are fresh and dry. Implement stringent anhydrous techniques.[9][15] |
| Suboptimal Activator | Consider using a more potent activator. For example, 4,5-dicyanoimidazole (B129182) (DCI) has been shown to increase the rate of coupling compared to 1H-tetrazole.[14][16] |
| Insufficient Coupling Time | Extend the coupling time to ensure complete reaction, especially for sterically hindered modified phosphoramidites.[][17] |
| Degraded Phosphoramidites | Use fresh, high-quality phosphoramidites. Store them under dry, inert conditions (argon or nitrogen).[2] |
| Suboptimal Phosphoramidite Concentration | Increase the concentration of the phosphoramidite solution to drive the reaction forward. |
Issue 2: Incomplete or Harsh Deprotection
The final deprotection step is critical for obtaining a high yield of pure, full-length product. The choice of deprotection reagent and conditions must be compatible with all modifications present in the oligonucleotide.
Symptoms:
-
Low yield of the final product after deprotection.
-
Presence of incompletely deprotected species or degradation products in the analysis.
-
Modification of sensitive bases.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Standard deprotection is too harsh for the modification | Use a milder deprotection strategy. For base-labile modifications, consider using reagents like potassium carbonate in methanol (B129727) or ammonium (B1175870) hydroxide (B78521)/methylamine (AMA) at lower temperatures or for shorter durations.[3][4] |
| Incomplete removal of protecting groups | Ensure sufficient deprotection time and temperature for the specific protecting groups used. For example, some dG protecting groups like isobutyryl (iBu) are removed more slowly than others.[18] |
| Side reactions during deprotection | Certain modifications can be susceptible to side reactions. For example, some fluorescent dyes are degraded by standard ammonium hydroxide treatment. In such cases, alternative deprotection methods like using t-butylamine/water may be necessary.[4] |
Deprotection Strategy Comparison for a 20-mer Oligonucleotide with a Sensitive Modification (N6-methyl-dA) [3]
| Deprotection Reagent | Temperature | Time | Purity | Yield | Notes |
| Conc. NH4OH | 55°C | 8-12 hours | >90% | Good | Standard, reliable method. |
| AMA | 65°C | 10-15 min | >90% | Good | Fast and efficient. |
| K2CO3 in MeOH | Room Temp | 4-6 hours | >85% | Moderate | Recommended for sensitive modifications. |
Experimental Protocols
Protocol 1: Optimized Coupling for a Sterically Hindered Modified Phosphoramidite
This protocol is designed to improve the coupling efficiency of a modified phosphoramidite that shows low reactivity under standard conditions.
Materials:
-
Synthesizer-grade anhydrous acetonitrile
-
Modified phosphoramidite (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
Procedure:
-
Preparation: Ensure all reagents are fresh and anhydrous. Prime all reagent lines on the DNA synthesizer.
-
Modify Synthesis Cycle: Program the DNA synthesizer to extend the coupling time for the specific modified phosphoramidite. A doubling of the standard coupling time is a good starting point.
-
Activator: Use a more reactive activator like DCI instead of tetrazole.
-
Phosphoramidite Concentration: If possible with your synthesizer, use a higher concentration of the modified phosphoramidite (e.g., 0.15 M).
-
Synthesis: Initiate the oligonucleotide synthesis.
-
Monitoring: If available, use the synthesizer's trityl cation monitoring to assess the coupling efficiency at each step.[14] A consistent color intensity indicates high coupling efficiency.
-
Post-Synthesis: After synthesis, proceed with the appropriate deprotection and purification protocols for your specific oligonucleotide.
Protocol 2: Mild Deprotection for Oligonucleotides with Sensitive Modifications
This protocol is suitable for oligonucleotides containing base-labile modifications that would be degraded by standard deprotection with concentrated ammonium hydroxide at elevated temperatures.
Materials:
-
Oligonucleotide bound to solid support
-
0.05 M Potassium Carbonate (K2CO3) in anhydrous methanol[3]
-
Ammonium hydroxide (if standard protecting groups are used on other bases)
-
2 mL screw-cap vial
Procedure:
-
Transfer Support: Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Mild Deprotection: Add 1.5 mL of 0.05 M potassium carbonate in anhydrous methanol to the vial.
-
Incubation: Seal the vial tightly and incubate at room temperature for 4-6 hours.[3]
-
Neutralization: Carefully neutralize the solution by adding a small volume of a suitable acid (e.g., acetic acid) until the pH is approximately 7.0.
-
Drying: Dry the solution in a vacuum concentrator.
-
Further Processing: Resuspend the oligonucleotide in a suitable buffer for purification by HPLC or other methods.
Note: This protocol is specifically for ultra-mild protecting groups. If standard protecting groups (e.g., Bz-dC, iBu-dG) are used, a subsequent deprotection step with ammonium hydroxide at a lower temperature or for a shorter time may be necessary.
Visualizations
Caption: Workflow for oligonucleotide synthesis with troubleshooting points.
Caption: Decision tree for troubleshooting low yield of modified oligonucleotides.
References
- 2. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. atdbio.com [atdbio.com]
- 7. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. labcluster.com [labcluster.com]
- 14. benchchem.com [benchchem.com]
- 15. glenresearch.com [glenresearch.com]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. glenresearch.com [glenresearch.com]
dealing with depurination during synthesis of long oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to depurination during the synthesis of long oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is depurination and why is it a concern during long oligonucleotide synthesis?
A1: Depurination is a chemical reaction where the bond connecting a purine (B94841) base (adenine or guanine) to the deoxyribose sugar in the DNA backbone is broken, leading to the loss of the base.[1][2] This typically occurs under acidic conditions, such as the detritylation step of oligonucleotide synthesis.[3][4] The resulting abasic site is unstable and can lead to chain cleavage during the final basic deprotection step.[1][5] For long oligonucleotides, the cumulative exposure to acid over many synthesis cycles significantly increases the risk of depurination, which can lead to a higher proportion of truncated, non-functional products and complicate downstream purification.[3][5]
Q2: What are the primary causes of depurination in oligonucleotide synthesis?
A2: The primary cause of depurination is exposure to the acidic reagents used for detritylation, the removal of the 5'-dimethoxytrityl (DMT) protecting group.[3][6] The strength of the acid, the duration of exposure, and the type of purine base and its protecting group all influence the rate of depurination.[1][4][7] Trichloroacetic acid (TCA) is a stronger acid than dichloroacetic acid (DCA) and therefore leads to more significant depurination.[3][7] N(6)-benzoyl-2'-deoxyadenosine is particularly susceptible to depurination.[4]
Q3: How can I detect and quantify depurination in my synthesized oligonucleotides?
A3: Depurination can be detected and quantified using various analytical techniques. Ion-pair reverse-phase high-performance liquid chromatography (IP-RP-HPLC) can be used to separate the full-length oligonucleotide from truncated byproducts resulting from depurination.[8] Mass spectrometry is another powerful tool to identify and quantify depurinated species, which will have a lower molecular weight than the full-length product.[8][9] Polyacrylamide gel electrophoresis (PAGE) can also be used to visualize the extent of product truncation.
Q4: What are the key strategies to minimize depurination during the synthesis of long oligonucleotides?
A4: Several strategies can be employed to minimize depurination:
-
Use a milder deblocking agent: Replace Trichloroacetic acid (TCA) with Dichloroacetic acid (DCA), which is less acidic and reduces the rate of depurination.[3][4][8]
-
Optimize detritylation time: Minimize the acid exposure time during each cycle to what is sufficient for complete detritylation.[4]
-
Use depurination-resistant monomers: Employ purine phosphoramidites with protecting groups that stabilize the glycosidic bond, such as the dimethylformamidine (dmf) group for guanosine.[1][3]
-
Modify the synthesis cycle: On some platforms, quenching the detritylation solution with the oxidizer solution can help to control depurination.[1]
Troubleshooting Guide
Issue: Low yield of full-length product and presence of multiple shorter fragments upon analysis.
This is a common symptom of significant depurination followed by chain cleavage.
| Potential Cause | Recommended Action & Troubleshooting Steps |
| Excessively harsh detritylation conditions | 1. Switch from TCA to DCA: If you are using TCA as the deblocking agent, switch to the milder acid, DCA.[3][8] 2. Reduce acid concentration: If already using DCA, consider reducing the concentration (e.g., from 3% to 2%). However, ensure detritylation is still complete to avoid n-1 deletions. 3. Optimize contact time: Reduce the acid delivery time to the minimum required for complete detritylation. This may require optimization for your specific synthesizer and oligo length.[4] |
| Susceptible purine residues | 1. Incorporate depurination-resistant analogs: For sequences rich in adenosine, consider using dmf-dA phosphoramidites if available and compatible with your chemistry.[1] 2. Sequence design: If possible, minimize long stretches of purines, especially adenosine, in your oligonucleotide design. |
| Suboptimal synthesizer fluidics | 1. Ensure efficient reagent delivery and removal: Check that the synthesizer's fluidics are working correctly to ensure rapid and complete removal of the deblocking acid after the detritylation step. 2. Consider quenching: On certain platforms, a post-detritylation quench with the oxidizer solution may help neutralize residual acid.[1] |
Quantitative Data Summary
The choice of deblocking acid and its concentration has a significant impact on the rate of depurination. The following table summarizes the relative rates of depurination and detritylation for different acidic conditions.
| Deblocking Reagent | Relative dA Depurination Rate | Relative Detritylation Rate | Comments |
| 3% DCA in Dichloromethane | 1x (Baseline) | 1x (Baseline) | Considered a good balance for minimizing depurination while achieving efficient detritylation.[3][7] |
| 15% DCA in Dichloromethane | ~3x faster than 3% DCA | Faster than 3% DCA | May be used for large-scale synthesis where faster detritylation is needed, but increases the risk of depurination.[7][10] |
| 3% TCA in Dichloromethane | ~4x faster than 3% DCA | Significantly faster than 3% DCA | Generally not recommended for long oligonucleotides due to the high risk of depurination.[3][7][10] |
Data is compiled from kinetic studies on CPG-bound oligonucleotides.[7][10]
Experimental Protocols
Protocol 1: Analysis of Oligonucleotide Purity by Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC)
This protocol outlines a general method for assessing the purity of a crude oligonucleotide sample and detecting truncated species resulting from depurination.
1. Sample Preparation:
- After synthesis and deprotection, dissolve a small aliquot of the crude oligonucleotide in an appropriate buffer (e.g., 100 mM triethylammonium (B8662869) acetate (B1210297) (TEAA) or water).[8]
2. HPLC Conditions:
- Column: C18 reverse-phase column.[8]
- Mobile Phase A: 100 mM TEAA in water.[8]
- Mobile Phase B: 100 mM TEAA in acetonitrile.[8]
- Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a set time (e.g., 5% to 50% B over 30 minutes). The exact gradient will depend on the length and sequence of the oligonucleotide.
- Detection: UV absorbance at 260 nm.
3. Data Analysis:
- The full-length product will be the main peak. Shorter, truncated fragments resulting from depurination will typically elute earlier. The purity can be estimated by integrating the peak areas.
Visualizations
Caption: Mechanism of depurination during oligonucleotide synthesis.
Caption: Troubleshooting workflow for depurination issues.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Depurination - Wikipedia [en.wikipedia.org]
- 3. glenresearch.com [glenresearch.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. academic.oup.com [academic.oup.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Preventing N-3 Cyanoethylation of Thymidine During Oligonucleotide Deprotection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of N-3 cyanoethylation of thymidine (B127349), a common side reaction during oligonucleotide deprotection.
Troubleshooting Guide
This guide will help you identify and resolve issues related to N-3 cyanoethylation of thymidine in your experiments.
Issue: An n+1 or +53 Da impurity is observed in HPLC or Mass Spectrometry analysis.
Possible Cause: You are likely observing the formation of N-3 cyanoethylthymidine. This occurs when acrylonitrile (B1666552), a byproduct of the cleavage of the cyanoethyl phosphate (B84403) protecting group, reacts with the N-3 position of a thymidine residue. This side reaction is particularly prevalent in the synthesis of long oligonucleotides and on a larger scale.[1]
Solution Workflow:
Figure 1: A troubleshooting workflow for addressing N-3 cyanoethylation of thymidine.
Recommended Actions:
-
Confirm the Impurity: The N-3 cyanoethylated thymidine adduct will result in a mass increase of 53 Da for each modification.[1] In reverse-phase HPLC, it may appear as a peak eluting just after the main product, resembling an n+1 peak.[1]
-
Select a Prevention Method: Based on your experimental conditions and available reagents, choose one of the following proven methods to minimize or eliminate this side reaction.
-
Use of AMA (Ammonium Hydroxide/Methylamine): This is a highly effective method as methylamine (B109427) is an excellent scavenger of acrylonitrile.[1]
-
Pre-treatment with Diethylamine: A pre-treatment of the solid support-bound oligonucleotide with a solution of diethylamine in acetonitrile (B52724) can effectively remove the cyanoethyl protecting groups and the resulting acrylonitrile before the main deprotection step.
-
Addition of Alternative Scavengers: Other amines like piperazine or t-butylamine can be added to the deprotection solution to act as acrylonitrile scavengers.[2]
-
-
Implement the Chosen Protocol: Follow the detailed experimental protocols provided in the "Experimental Protocols" section below.
-
Analyze the Product: After implementing the new deprotection strategy, re-analyze your oligonucleotide by HPLC and mass spectrometry to confirm the reduction or elimination of the n+1/+53 Da impurity.
Frequently Asked Questions (FAQs)
Q1: What is N-3 cyanoethylation of thymidine?
A1: N-3 cyanoethylation is a side reaction that occurs during the deprotection step of oligonucleotide synthesis. The 2-cyanoethyl protecting group on the phosphate backbone is removed, generating acrylonitrile as a byproduct. This highly reactive acrylonitrile can then undergo a Michael addition reaction with the N-3 position of thymidine residues in the oligonucleotide sequence.
Figure 2: The chemical pathway leading to N-3 cyanoethylation of thymidine.
Q2: Why is this side reaction a problem?
A2: The addition of a cyanoethyl group to thymidine results in a modified nucleobase, which can potentially affect the hybridization properties and biological activity of the oligonucleotide. It also introduces heterogeneity into the final product, making purification more challenging and reducing the overall yield of the desired oligonucleotide.
Q3: Are certain sequences more prone to N-3 cyanoethylation?
A3: Any sequence containing thymidine is susceptible. The extent of the side reaction is more dependent on the reaction conditions, such as the scale of the synthesis and the concentration of acrylonitrile generated, rather than the specific sequence context. It is more noticeable in the synthesis of very long oligonucleotides.[1]
Q4: Can I remove the N-3 cyanoethyl group after it has formed?
A4: Reversal of this modification is generally not practical under standard oligonucleotide deprotection and purification conditions. Therefore, prevention is the most effective strategy.
Q5: Which prevention method is the best?
A5: The "best" method depends on your specific requirements, including the scale of your synthesis, the other modifications present in your oligonucleotide, and your laboratory's standard operating procedures. AMA is a very common and effective method. Diethylamine pre-treatment is also widely used and effective. The use of other scavengers like piperazine offers a one-pot solution that can reduce processing time and solvent consumption.[2]
Data Presentation
The following table summarizes the effectiveness of different deprotection strategies in reducing the formation of N-3 cyanoethylthymidine (CNET).
| Deprotection Method | Acrylonitrile Scavenger | CNET Impurity Level | Reference |
| Standard Ammonolysis | None | Can be significant, especially in large-scale synthesis | [1] |
| AMA (Ammonium Hydroxide/Methylamine) | Methylamine | Significantly reduced | [1] |
| Diethylamine Pre-treatment | Diethylamine | Reduced to less than 0.05% | |
| Piperazine in Deprotection Solution | Piperazine | Lower levels compared to standard methods | [2] |
| t-Butylamine in Deprotection Solution | t-Butylamine | Substantially prevented (less than 0.5%) | [3] |
| Triethylamine (B128534) Pre-treatment | Triethylamine | Sufficient to prevent formation of this impurity class | [4] |
Experimental Protocols
Protocol 1: AMA Deprotection
This protocol is suitable for most standard DNA and RNA oligonucleotides.
Materials:
-
Ammonium (B1175870) hydroxide (28-30%)
-
Methylamine solution (40% in water)
-
Oligonucleotide bound to solid support
-
Heating block or water bath
Procedure:
-
Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v). Prepare this solution fresh before use.
-
Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.
-
Add the appropriate volume of the freshly prepared AMA solution to the vial.
-
Seal the vial tightly.
-
Incubate the vial at 65°C for 10-15 minutes.
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Proceed with desalting and purification.
Protocol 2: Diethylamine Pre-treatment
This protocol involves a separate step to remove the cyanoethyl groups prior to the main deprotection.
Materials:
-
Diethylamine
-
Anhydrous acetonitrile
-
Oligonucleotide bound to solid support in a synthesis column
-
Syringe or synthesizer
-
Standard deprotection solution (e.g., concentrated ammonium hydroxide)
Procedure:
-
Prepare a 20% (v/v) solution of diethylamine in anhydrous acetonitrile.
-
While the oligonucleotide is still on the solid support within the synthesis column, pass the 20% diethylamine solution through the column for 10 minutes.
-
Wash the column thoroughly with anhydrous acetonitrile to remove the diethylamine and the cleaved cyanoethyl groups.
-
Proceed with the standard deprotection protocol using concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the nucleobase protecting groups.
Protocol 3: Using Piperazine as an Acrylonitrile Scavenger
This protocol integrates the scavenging of acrylonitrile into the deprotection step.
Materials:
-
Piperazine
-
Standard deprotection solution (e.g., concentrated ammonium hydroxide)
-
Oligonucleotide bound to solid support
Procedure:
-
Prepare the deprotection solution by dissolving piperazine in the concentrated ammonium hydroxide. The optimal concentration of piperazine may need to be determined empirically but can be used as a direct substitute for other amines in established protocols.
-
Add the piperazine-containing deprotection solution to the solid support with the synthesized oligonucleotide.
-
Follow the standard time and temperature conditions for your deprotection protocol. The presence of piperazine will scavenge acrylonitrile as it is formed.
-
After the incubation is complete, collect the supernatant containing the deprotected oligonucleotide and proceed with purification. A study has shown that substituting triethylamine with piperazine in the phosphorus deprotection step can lead to reduced reaction times and lower levels of CNET impurities.[2]
References
- 1. glenresearch.com [glenresearch.com]
- 2. Simplified Oligonucleotide Phosphorus Deprotection Process with Reduced 3-(2-Cyanoethyl) Thymidine Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN1444595A - Deprotection of synthetic oligonucleotides using acrylonitrile scavenger - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Phosphoramidite Stability and Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of moisture on phosphoramidite (B1245037) stability and coupling efficiency during oligonucleotide synthesis.
Troubleshooting Guides
Issue: Low or Inconsistent Coupling Efficiency
A sudden or gradual drop in coupling efficiency is one of the most common issues in oligonucleotide synthesis. This often manifests as a low trityl signal and results in a higher proportion of truncated sequences (n-1 mers) in the final product.
Probable Cause
The primary suspect for decreased coupling efficiency is the degradation of phosphoramidites due to moisture.[1][2] Phosphoramidites are extremely sensitive to water and will hydrolyze, rendering them inactive for the coupling reaction.[3][4]
-
Moisture in Reagents: The presence of water in the acetonitrile (B52724) (ACN) diluent, the activator solution, or the phosphoramidite itself is a critical factor.[1][5] Even trace amounts of water can significantly impact the reaction. Water can either directly hydrolyze the phosphoramidite or react with the activated phosphoramidite intermediate faster than the 5'-hydroxyl of the growing oligonucleotide chain.[1][]
-
Improper Phosphoramidite Storage and Handling: Exposure to atmospheric humidity during storage or while on the synthesizer degrades the reagent.[4] Phosphoramidites are hygroscopic and will readily absorb moisture from the air.[2]
-
Degraded Phosphoramidites: Using expired or improperly stored phosphoramidites will result in poor coupling.[7] The stability of phosphoramidites varies, with 2'-deoxyguanosine (B1662781) (dG) being particularly susceptible to degradation.[3][8]
Suggested Solutions
-
Verify Reagent Water Content:
-
Use only anhydrous grade acetonitrile with a water content of less than 30 ppm, and preferably 10 ppm or less.[1][9]
-
Use a fresh bottle of activator solution, as older solutions can absorb moisture.
-
For critical applications, dry the dissolved phosphoramidite solution with activated 3Å molecular sieves just before use.[9][10]
-
-
Implement Strict Anhydrous Techniques:
-
Handle phosphoramidites under an inert atmosphere (argon or nitrogen) whenever possible.[3]
-
Allow phosphoramidite vials to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[4]
-
Use dry syringes and needles when transferring anhydrous solvents. We recommend using septum-sealed bottles of acetonitrile.[1]
-
-
Check Phosphoramidite Quality:
-
Optimize Synthesis Protocol:
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.
Data Presentation
Table 1: Recommended Water Content in Oligonucleotide Synthesis Reagents
| Reagent | Recommended Max Water Content (ppm) | Preferred Water Content (ppm) | Reference(s) |
| Acetonitrile (for phosphoramidite dissolution) | < 30 | ≤ 10 | [1][9] |
| Acetonitrile (on synthesizer) | < 30 | 10 - 15 | [1] |
| Activator Solution | < 30 | As low as possible | [1] |
Table 2: Relative Stability of Phosphoramidites in Solution
This table illustrates the differential stability of various nucleoside phosphoramidites when dissolved in anhydrous acetonitrile and stored under an inert atmosphere at room temperature.
| Phosphoramidite | Purity after 5 Weeks (% Remaining) | Key Observations | Reference(s) |
| Thymidine (dT) | > 95% | Most stable of the standard phosphoramidites. | [3] |
| Deoxyguanosine (dG) | ~ 80% | Least stable; degradation can be autocatalytic. | [3][8][13] |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Objective: To accurately quantify the water content in solvents and phosphoramidite solutions.[5]
Methodology: Karl Fischer (KF) titration is the gold standard for measuring trace amounts of water.[14] The method is based on the Bunsen reaction where iodine is reduced by sulfur dioxide in the presence of water.
-
Apparatus: An automated volumetric or coulometric Karl Fischer titrator. Coulometric titration is preferred for samples with very low moisture levels.[15]
-
Reagents:
-
Procedure (Coulometric Method): a. The KF titrator's cell is pre-titrated to a dry, stable endpoint. b. A known volume or weight of the sample (e.g., acetonitrile) is injected into the titration cell using a dry syringe. c. The titrator electrochemically generates iodine, which reacts stoichiometrically with the water in the sample.[15] d. The endpoint is detected potentiometrically when an excess of iodine is present. e. The total charge passed is proportional to the amount of water, which is calculated and displayed by the instrument, typically in ppm or percentage.
Protocol 2: Assessment of Phosphoramidite Purity by ³¹P NMR
Objective: To determine the purity of phosphoramidite reagents and identify the presence of hydrolyzed or oxidized impurities.[11][16]
Methodology: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for quantifying phosphorus-containing species.[12]
-
Sample Preparation: a. Dissolve approximately 10-20 mg of the phosphoramidite powder in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN) in an NMR tube. Ensure the solvent is anhydrous.
-
Data Acquisition: a. Acquire a proton-decoupled ³¹P NMR spectrum. b. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: a. The active phosphoramidite (P(III)) species will appear as a characteristic signal, often as two diastereomeric peaks, in the region of 140-155 ppm .[11][12] b. Oxidized or hydrolyzed impurities, which are P(V) species, will appear in the region of -25 to 99 ppm .[11][12] c. Purity can be estimated by integrating the P(III) and P(V) signal areas. The percentage of P(V) impurities corresponds to the level of degradation.
Mandatory Visualization
Phosphoramidite Hydrolysis Pathway
Caption: The degradation of an active phosphoramidite to an inactive species via hydrolysis.
Phosphoramidite Coupling Cycle and Moisture Interference
Caption: The four-step phosphoramidite synthesis cycle and the point of moisture interference.
Frequently Asked Questions (FAQs)
Q1: What are phosphoramidites and why are they so sensitive to moisture? A: Phosphoramidites are the chemical building blocks used in the solid-phase synthesis of DNA and RNA.[17] They contain a trivalent phosphorus (P(III)) center, which is highly reactive and essential for forming the phosphodiester bond that links nucleotides together.[3] This reactivity also makes them highly susceptible to nucleophilic attack by water, which leads to hydrolysis and the formation of a phosphonate (B1237965) or other P(V) species that is inactive in the coupling reaction.[3][4]
Q2: How should I store my phosphoramidites? A: Phosphoramidites should be stored as a dry powder at -20°C or lower in a non-frost-free freezer to prevent temperature cycling.[4] The container must be tightly sealed and stored under an inert atmosphere, such as argon or nitrogen, to minimize exposure to both moisture and oxygen.[4][18]
Q3: For how long are phosphoramidites stable in solution on a synthesizer? A: The stability in solution depends on the nucleobase, the solvent quality, and the synthesizer's environment.[13] Thymidine (dT) phosphoramidites are relatively stable, while deoxyguanosine (dG) phosphoramidites can degrade significantly within a few days at room temperature.[3][13] It is best practice to use fresh solutions for long or critical syntheses and to not let dissolved amidites sit on the synthesizer for extended periods, especially during humid months.[1]
Q4: Can I "rescue" a phosphoramidite that has been exposed to moisture? A: It is not possible to reverse the hydrolysis of a phosphoramidite. For dissolved phosphoramidites that may have absorbed trace amounts of water, adding high-quality 3Å molecular sieves to the vial and letting it stand can help remove the water from the solvent, preserving the remaining active amidite.[9][10] However, if the amidite powder itself has been compromised, it should be discarded.
Q5: Besides moisture, what other factors can cause low coupling efficiency? A: While moisture is the most common cause, other factors include:
-
Suboptimal Activator: Using an inappropriate, expired, or incorrect concentration of the activator (e.g., Tetrazole, DCI, ETT) can reduce efficiency.[7][19]
-
Instrument/Fluidics Issues: Leaks, blocked lines, or inaccurate reagent delivery by the DNA synthesizer can prevent sufficient amounts of phosphoramidite and activator from reaching the synthesis column.[7]
-
Solid Support Problems: Issues with the solid support, such as poor nucleoside loading, can also be a source of problems.[7]
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. usp.org [usp.org]
- 12. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 13. researchgate.net [researchgate.net]
- 14. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 15. quveon.com [quveon.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 18. alfachemic.com [alfachemic.com]
- 19. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
choosing the right activator for sterically hindered phosphoramidites
Technical Support Center: Phosphoramidite (B1245037) Activation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on selecting the appropriate activator for sterically hindered phosphoramidites in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What defines a "sterically hindered" phosphoramidite?
A1: A phosphoramidite is considered sterically hindered when bulky chemical groups are present near the 3'-phosphorus center. This steric bulk impedes the approach of the activator and the 5'-hydroxyl group of the growing oligonucleotide chain, thereby slowing down the coupling reaction. Common examples include 2'-O-modified phosphoramidites (like 2'-O-methyl or 2'-O-TBDMS used in RNA synthesis) and phosphoramidites with bulky protecting groups on the nucleobase.[][2][3]
Q2: How does an activator function in phosphoramidite chemistry?
A2: An activator is essential for the coupling step in oligonucleotide synthesis.[] The mechanism involves the activator, a weak acid, protonating the nitrogen atom of the phosphoramidite's diisopropylamino group.[][6] This protonation turns the amino group into a better leaving group. The conjugate base of the activator then attacks the phosphorus atom, displacing the diisopropylamine (B44863) and forming a highly reactive intermediate, such as a tetrazolyl-phosphonium species.[][7] This activated intermediate is then readily attacked by the 5'-hydroxyl group of the support-bound nucleotide, forming the desired phosphite (B83602) triester linkage.[][6]
Q3: Why do standard activators like 1H-Tetrazole show reduced performance with hindered phosphoramidites?
A3: While 1H-Tetrazole is a standard activator for routine DNA synthesis, its effectiveness diminishes with more sterically demanding phosphoramidites.[6][8] This is due to two main factors:
-
Insufficient Acidity/Nucleophilicity: It may not be sufficiently acidic or nucleophilic to efficiently activate the sterically crowded phosphorus center, leading to slow and incomplete coupling reactions.[8]
-
Limited Solubility: 1H-Tetrazole has a relatively low solubility in acetonitrile (B52724) (the standard synthesis solvent), which can lead to precipitation and delivery issues, particularly in high-throughput systems.[9]
Q4: What activators are recommended for sterically hindered phosphoramidites?
A4: For sterically hindered phosphoramidites, more potent activators are required to achieve high coupling efficiencies.[2] Commonly used alternatives include:
-
5-Ethylthio-1H-tetrazole (ETT): More acidic than 1H-Tetrazole, providing faster activation. It is also more soluble in acetonitrile.[9][10]
-
5-Benzylthio-1H-tetrazole (BTT): Similar to ETT, BTT is a more acidic activator that performs well in RNA synthesis.[9][10]
-
4,5-Dicyanoimidazole (DCI): DCI is less acidic than tetrazole-based activators but is a much stronger nucleophilic catalyst.[6][9] Its high solubility in acetonitrile (up to 1.1 M) allows for higher effective concentrations.[6] DCI is particularly recommended for large-scale synthesis and for minimizing side reactions caused by excess acidity.[6][9]
Q5: How does the acidity of an activator impact the synthesis?
A5: Activator acidity is a critical parameter. A more acidic activator generally leads to faster protonation and activation of the phosphoramidite.[6] However, excessive acidity can be detrimental, as it may cause premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain. This premature deblocking can lead to the formation of "n+1" impurities (sequences that are one nucleotide longer than desired) through double coupling in a single cycle.[9][11]
Q6: What is the importance of activator concentration?
A6: Optimizing the activator concentration is crucial for efficient synthesis. Too low a concentration will result in incomplete activation of the phosphoramidite, leading to low coupling efficiency and truncated sequences.[] Conversely, an excessively high concentration can accelerate side reactions or promote the degradation of the phosphoramidite.[]
Troubleshooting Guide
Problem: Low Coupling Efficiency with a Sterically Hindered Monomer
Low coupling efficiency is a common issue when working with modified or RNA phosphoramidites. This is often observed as a significant drop in the color intensity of the trityl cation released during the deblocking step.[12]
| Potential Cause | Recommended Solution |
| Inadequate Activator | The chosen activator (e.g., 1H-Tetrazole) may not be strong enough. Switch to a more potent activator like ETT, BTT, or DCI. [6][9] |
| Insufficient Coupling Time | Sterically hindered monomers require longer reaction times for complete coupling. Increase the coupling time. Standard DNA coupling may take 30 seconds, whereas hindered monomers often require 5-15 minutes.[][13] |
| Moisture Contamination | Water hydrolyzes the activated phosphoramidite, rendering it inactive. This is a primary cause of coupling failure.[12] Ensure all reagents, especially acetonitrile, are anhydrous (<30 ppm water). Store reagents under dry inert gas (Argon or Helium).[][11] |
| Degraded Reagents | Phosphoramidites and activators have a finite shelf life and are sensitive to moisture and oxidation. Use fresh, high-quality phosphoramidites and activator solutions. [11][12] |
| Suboptimal Concentration | Incorrect concentration of the phosphoramidite or activator. Verify the correct molar excess is being delivered. A 5-fold excess of phosphoramidite and a 20-fold excess of activator over the solid support loading is typical.[13] |
| Instrument/Fluidics Issue | Blocked lines or faulty valves on the synthesizer can prevent proper reagent delivery. Perform an instrument check to ensure all fluidics are functioning correctly. [12] |
Problem: Presence of n+1 Peaks in Final Product Analysis (HPLC/MS)
The presence of sequences that are longer than the target length (n+1, n+2, etc.) points to a specific side reaction.
| Potential Cause | Recommended Solution |
| Premature Detritylation | The activator is too acidic, causing the 5'-DMT group to be removed from the monomer in the reagent bottle or from the growing chain before the next cycle. This allows for the addition of a dimer.[11] Switch to a less acidic activator like 4,5-Dicyanoimidazole (DCI). [9] |
Data Summary: Activator Properties
The table below summarizes key properties of common activators used in oligonucleotide synthesis.
| Activator | pKa | Solubility in Acetonitrile | Recommended Use |
| 1H-Tetrazole | 4.9 | ~0.5 M | Standard DNA synthesis; not ideal for hindered monomers.[8][9] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 | ~0.75 M | Hindered DNA, RNA, and modified phosphoramidites.[9] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | High | RNA synthesis and other demanding couplings.[9][10] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | >1.1 M | Sterically hindered monomers, long oligos, and large-scale synthesis where minimizing side reactions is critical.[6][9] |
Visualizations
Caption: The mechanism of phosphoramidite activation and coupling.
Caption: Decision guide for selecting the appropriate activator.
Caption: Troubleshooting workflow for low coupling efficiency.
Experimental Protocols
Protocol 1: General Coupling Protocol for a Sterically Hindered Phosphoramidite
This protocol outlines the key steps in a synthesis cycle, with modifications for a sterically hindered monomer.
-
Deblocking: The 5'-DMT protecting group is removed from the support-bound oligonucleotide using a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM). The resulting orange trityl cation is washed away.
-
Activation and Coupling:
-
The selected phosphoramidite (e.g., 2'-O-TBDMS RNA amidite) is delivered to the synthesis column simultaneously with the activator solution (e.g., 0.25 M ETT or 0.5 M DCI in acetonitrile).
-
Crucially, the coupling time is extended significantly compared to standard DNA synthesis. Allow the reaction to proceed for 5 to 15 minutes to ensure complete coupling.[13]
-
-
Capping: Any unreacted 5'-hydroxyl groups are permanently blocked (acetylated) to prevent them from reacting in subsequent cycles. This is typically done with a mixture of acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B).[13]
-
Oxidation: The newly formed phosphite triester linkage, which is unstable, is oxidized to a stable pentavalent phosphate (B84403) triester. This is achieved using a solution of iodine in a mixture of THF, pyridine, and water.[10][13]
-
Cycle Repetition: The cycle is repeated with the next phosphoramidite in the sequence.
Protocol 2: Quality Control of Reagents
Maintaining the quality of phosphoramidites and activators is paramount for successful synthesis.
-
Phosphoramidites:
-
Visual Inspection: Ensure the powder is free-flowing and white. Clumping or discoloration can indicate degradation.
-
³¹P NMR Analysis: For rigorous QC, dissolve a small sample of the phosphoramidite in an appropriate deuterated solvent. The ³¹P NMR spectrum should show a single, sharp peak at the expected chemical shift. The presence of significant peaks in the phosphate region (around 0 ppm) indicates hydrolysis or oxidation.[11]
-
-
Activators:
-
Visual Inspection: Activator solutions should be clear and colorless. The presence of precipitate indicates that the solution may be supersaturated or has been stored improperly (e.g., too cold).[9] If precipitate is observed, gently warm the bottle to redissolve the solid before use.
-
Anhydrous Conditions: All reagent solutions, particularly the activator and the phosphoramidite diluent (acetonitrile), must be strictly anhydrous. Use only freshly opened, septum-sealed bottles of solvent or solvent from a properly maintained solvent delivery system.[11]
-
Protocol 3: Real-Time Assessment of Coupling Efficiency (Trityl Cation Monitoring)
Most automated DNA/RNA synthesizers are equipped with a UV-Vis detector to monitor the release of the DMT cation during the deblocking step, providing a real-time measure of stepwise coupling efficiency.[12]
-
Setup: The synthesizer's detector is set to measure the absorbance of the acidic deblocking solution as it flows from the synthesis column to waste. The absorbance maximum for the DMT cation is approximately 495-500 nm.[12]
-
Monitoring: During each deblocking step, the intense orange color of the cleaved DMT group produces a strong absorbance peak. The integrated area of this peak is proportional to the number of full-length chains that were successfully coupled in the previous cycle.
-
Analysis: The synthesizer software automatically compares the trityl peak area of the current cycle to that of the previous cycle to calculate a stepwise coupling efficiency. A consistent, high efficiency (>99%) is desired. A sudden drop in the measured efficiency indicates a failure in the preceding coupling step, allowing the operator to pause the synthesis and troubleshoot the issue.[12]
References
- 2. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Studies on the role of tetrazole in the activation of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. glenresearch.com [glenresearch.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
capping efficiency issues in modified oligonucleotide synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding capping efficiency issues encountered during modified oligonucleotide synthesis.
Troubleshooting Guide: Capping Efficiency Issues
Low capping efficiency is a critical issue in oligonucleotide synthesis, leading to the accumulation of failure sequences (n-1 deletions) that can be difficult to remove, especially in the synthesis of long or highly modified oligonucleotides.[1][2] This guide will help you diagnose and resolve common capping problems.
Question: What are the common symptoms of poor capping efficiency?
Answer: The primary indicator of poor capping efficiency is the presence of significant n-1 deletion sequences in the final product.[1] During purification, particularly with trityl-on methods, these n-1 deletions co-elute with the full-length oligonucleotide, making purification challenging.[1] This is because both the desired product and the n-1 sequences possess a 5'-trityl group. Analysis by High-Performance Liquid Chromatography (HPLC) or mass spectrometry will reveal a higher than expected proportion of these shorter sequences.
Question: My capping efficiency is low. What are the potential causes and how can I fix them?
Answer: Several factors can contribute to low capping efficiency. The following table outlines common causes, their potential solutions, and key considerations.
| Potential Cause | Recommended Solution(s) | Key Considerations |
| Degraded/Suboptimal Capping Reagents | Use fresh capping reagents (Cap A: Acetic Anhydride (B1165640); Cap B: N-Methylimidazole or DMAP). Ensure reagents are anhydrous.[2] | Acetic anhydride is sensitive to moisture. N-Methylimidazole (NMI) is a common activator, but its concentration can impact efficiency.[2] |
| Inefficient Capping Activator | Increase the concentration or delivery volume of the Cap B mix.[2] Consider using a more efficient activator like Dimethylaminopyridine (DMAP), if compatible with your modifications. | DMAP is a highly efficient catalyst but has been reported to cause side reactions with certain modified bases like O6-dG.[1] |
| Steric Hindrance from Modifications | For bulky modifications near the 5'-hydroxyl group, a standard capping reaction may be sterically hindered.[3][4][5][6][7] Consider using a phosphoramidite-based capping agent like UniCap, which can offer higher efficiency in such cases.[1] | Phosphoramidite-based capping agents are themselves bulkier and require an activation step, similar to a standard coupling reaction.[1] |
| Synthesizer-Specific Issues | Different synthesizers can have varying efficiencies in reagent delivery and mixing.[2] Increase the delivery time and/or volume of capping reagents as recommended by the instrument manufacturer or based on internal validation.[2] | For example, an ABI 394 synthesizer was shown to have higher capping efficiency (97%) compared to an Expedite 8909 (90%) due to differences in the NMI concentration in their respective Cap B mixes.[2] |
| Moisture Contamination | Ensure all reagents, especially the acetonitrile (B52724) (ACN) used for washing and as a diluent, are anhydrous.[2][8] Use fresh, septum-sealed bottles of ACN.[2] | Water can hydrolyze the phosphoramidite (B1245037) and compete with the capping reaction. A second capping step after oxidation (Cap/Ox/Cap cycle) can help to dry the support.[8] |
Capping Reagent Efficiency Comparison
The choice and concentration of the capping activator in Cap B solution significantly impact capping efficiency.
| Capping Activator (in Cap B) | Concentration | Reported Capping Efficiency | Reference |
| N-Methylimidazole (MeIm) | 10% | ~90% | [1] |
| N-Methylimidazole (MeIm) | 16% | ~97% | [1][2] |
| Dimethylaminopyridine (DMAP) | 6.5% | >99% | [2] |
| UniCap Phosphoramidite | Standard Amidite Conc. | ~99% | [1] |
Experimental Protocols
Protocol 1: Evaluating Capping Efficiency by a "Mock Coupling" Experiment
This experiment is designed to quantify the efficiency of a capping step by intentionally creating a complete coupling failure.
Objective: To determine the percentage of 5'-hydroxyl groups that are successfully capped under specific synthesis conditions.
Methodology:
-
Initiate Synthesis: Begin a standard oligonucleotide synthesis on a solid support.
-
Detritylation: Perform the detritylation step to remove the 5'-DMT protecting group from the growing chain.
-
Mock Coupling: In place of the phosphoramidite and activator, deliver only anhydrous acetonitrile (ACN) to the synthesis column.[1][2] This simulates a 100% coupling failure, leaving all 5'-hydroxyl groups exposed.
-
Capping: Proceed with the standard capping step using the reagents and conditions you wish to evaluate.
-
Subsequent Couplings: Perform three to four subsequent coupling cycles with standard phosphoramidites, leaving the final trityl group on ("Trityl-On").
-
Cleavage and Deprotection: Cleave the oligonucleotide from the support and deprotect as usual.
-
Analysis: Analyze the crude product using reverse-phase HPLC. The primary peak will be the full-length (trityl-on) product from the initial synthesis start. Any product that was not capped during the mock step will have been extended in the subsequent couplings, resulting in a trityl-on peak corresponding to the longer sequence. The capping efficiency is calculated as:
Efficiency (%) = [Area of initial short oligo / (Area of initial short oligo + Area of extended oligo)] x 100
Protocol 2: Synthesis Cycle Using UniCap Phosphoramidite for Capping
This protocol outlines the modification of a standard synthesis cycle to incorporate a phosphoramidite-based capping agent.
Objective: To replace the standard acetic anhydride capping step with UniCap phosphoramidite to potentially improve capping efficiency, especially for modified oligonucleotides.
Methodology:
-
Reagent Preparation: Dilute the UniCap phosphoramidite to the standard concentration used for other phosphoramidites and place it on an available port on the synthesizer.[1]
-
Cycle Modification: Modify the synthesis cycle program.
-
After the standard coupling step for the desired base, add a second "coupling" step.
-
In this second coupling step, direct the synthesizer to deliver the UniCap phosphoramidite and activator (e.g., tetrazole) to the column.[1]
-
The standard capping steps involving Cap A and Cap B can be removed from the cycle.[1]
-
-
Continue Synthesis: Proceed with the subsequent oxidation and detritylation steps as in a normal synthesis cycle.
Visualizing Workflows and Logic
Standard Oligonucleotide Synthesis Cycle
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. i-motif DNA - Wikipedia [en.wikipedia.org]
- 4. Transcriptome-Wide Off-Target Effects of Steric-Blocking Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Modification of the siRNA Seed Region Suppresses Off-Target Effects by Steric Hindrance to Base-Pairing with Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Steric hindrance and structural flexibility shape the functional properties of a guanine-rich oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
Validation & Comparative
Navigating Nuclease Resistance: A Comparative Guide to Oligonucleotide Modifications
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of oligonucleotides is a critical step in the development of nucleic acid-based therapeutics. Nuclease degradation remains a primary hurdle, and various chemical modifications have been engineered to protect these molecules from enzymatic attack. This guide provides a comparative overview of the nuclease resistance conferred by 4'-CF3-5-Me-U modified oligonucleotides against other common modifications, including 2'-O-Methyl (2'-OMe), 2'-Fluoro (2'-F), and Phosphorothioate (B77711) (PS) linkages.
Comparative Analysis of Nuclease Resistance
The stability of oligonucleotides against nuclease degradation is a key determinant of their therapeutic efficacy. The following table summarizes available quantitative data on the half-life of oligonucleotides with different chemical modifications when exposed to serum. It is important to note that experimental conditions, such as serum concentration and the specific oligonucleotide sequence, can significantly influence degradation rates, making direct comparisons across different studies challenging.
| Modification | Half-life in Serum | Key Findings & Citations |
| Unmodified Oligonucleotide | ~5 minutes (phosphodiester)[1] | Rapidly degraded by nucleases.[1] |
| Phosphorothioate (PS) | 35 to 50 hours[1] | The substitution of a non-bridging oxygen with sulfur in the phosphate (B84403) backbone significantly enhances nuclease resistance.[1][2] This modification is a cornerstone of many antisense oligonucleotide therapeutics. |
| 2'-O-Methyl (2'-OMe) | >24 to 48 hours in 50% serum[3] | This modification provides substantial protection against nuclease degradation. Fully 2'-O-methylated oligonucleotides are highly stable.[3][4] |
| 2'-Fluoro (2'-F) | Roughly as stable as DNA (~1 hour without other modifications)[5] | While offering some nuclease resistance, 2'-F modification alone may not provide the same level of stability as PS or 2'-OMe modifications.[5] However, when used in combination with other modifications, it can contribute to overall stability.[6] |
| 4'-CF3-5-Me-U | Data not available | Studies on related 2'-O-(trifluoromethyl)adenosine modifications suggest a slight increase in resistance to specific nucleases (snake venom phosphodiesterase) compared to unmodified oligonucleotides, but quantitative serum half-life data is not currently published.[7] |
Experimental Protocols for Nuclease Resistance Assays
The evaluation of nuclease resistance is a critical step in the preclinical development of oligonucleotide therapeutics. The following is a representative protocol for a serum stability assay.
Serum Stability Assay Protocol
1. Objective: To determine the stability of modified oligonucleotides in the presence of serum nucleases over time.
2. Materials:
-
Modified and unmodified control oligonucleotides (e.g., 20 µM stock solutions in nuclease-free water)
-
Human or Fetal Bovine Serum (FBS)
-
Nuclease-free water
-
10x Annealing Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 M NaCl, 10 mM EDTA)
-
2x Loading Dye (e.g., 95% formamide, 5 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)
-
Polyacrylamide gel (e.g., 15-20%)
-
TBE Buffer (Tris-borate-EDTA)
-
Gel staining solution (e.g., SYBR Gold or ethidium (B1194527) bromide)
-
Gel imaging system
3. Procedure:
-
Oligonucleotide Preparation:
-
If working with duplexes, anneal the sense and antisense strands by mixing equal molar amounts in annealing buffer, heating to 95°C for 5 minutes, and slowly cooling to room temperature.
-
-
Nuclease Reaction:
-
Prepare a reaction mixture containing the oligonucleotide (e.g., final concentration of 1 µM) and serum (e.g., 50% final concentration). The total reaction volume may vary (e.g., 20-100 µL).
-
Incubate the reaction mixture at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
-
Enzyme Inactivation:
-
Immediately mix the aliquot with an equal volume of 2x loading dye to stop the enzymatic degradation.
-
-
Analysis by Polyacrylamide Gel Electrophoresis (PAGE):
-
Load the samples onto a polyacrylamide gel.
-
Run the gel in TBE buffer until adequate separation of the intact oligonucleotide and degradation products is achieved.
-
-
Visualization and Quantification:
-
Stain the gel with a suitable nucleic acid stain.
-
Visualize the gel using a gel imaging system.
-
Quantify the band intensity of the intact oligonucleotide at each time point. The percentage of intact oligonucleotide can be calculated relative to the 0-hour time point. The half-life is the time at which 50% of the oligonucleotide is degraded.
-
4. Alternative Analytical Method:
-
High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative analysis of oligonucleotide degradation products.[8][9][10]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the nuclease resistance of modified oligonucleotides.
References
- 1. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of 2'-O-(trifluoromethyl)adenosine on oligodeoxynucleotide hybridization and nuclease stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ppd.com [ppd.com]
- 9. Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
Unraveling Duplex Stability: A Comparative Analysis of 4'-CF3-5-Me-U and Alternative Oligonucleotide Modifications
For researchers engaged in the development of therapeutic oligonucleotides, enhancing the thermal stability and binding affinity of synthetic nucleic acids is a paramount objective. The introduction of chemical modifications to the sugar-phosphate backbone or nucleobases is a key strategy to achieve this. This guide provides a comparative analysis of the melting temperature (Tm) of duplexes containing the novel 4'-Trifluoromethyl-5-methyluridine (4'-CF3-5-Me-U) modification against other widely used chemical modifications.
This document summarizes experimental data on the thermal stability conferred by various modifications, offers a detailed protocol for Tm analysis, and presents a visual workflow for the experimental process. The insights provided herein are intended to assist researchers in selecting the most appropriate modifications for their specific therapeutic and diagnostic applications.
Comparative Thermal Stability of Modified Oligonucleotides
The melting temperature (Tm) is a critical parameter that defines the stability of a nucleic acid duplex. A higher Tm indicates stronger binding between the oligonucleotide and its complementary strand, which is often a desirable characteristic for antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.
Recent studies on 4'-C-Trifluoromethyl (4'-CF3) thymidine, a close analog of 4'-CF3-5-Me-U, have shown that this modification leads to a slight decrease in the thermal stability of ODN/RNA duplexes, on the order of -1°C per modification. This is in contrast to several other popular modifications that are known to enhance duplex stability. The table below provides a quantitative comparison of the change in melting temperature (ΔTm) per modification for several key chemical alterations.
| Modification | Type of Modification | Typical ΔTm per Modification (°C) vs. Unmodified Duplex | Duplex Type |
| 4'-CF3-Thymidine | 4'-Sugar Modification | ~ -1.0 | ODN/RNA |
| 2'-O-Methyl (2'-OMe) | 2'-Sugar Modification | +1.3 to +1.9 | RNA/RNA |
| 2'-Fluoro (2'-F) | 2'-Sugar Modification | +1.3 to +1.8 | RNA/RNA, DNA/DNA |
| Locked Nucleic Acid (LNA) | Bridged Sugar | +2.0 to +8.0 | DNA/DNA, DNA/RNA |
Note: The ΔTm values are approximate and can vary depending on the sequence context, number of modifications, and experimental conditions.
Experimental Protocol: UV Thermal Melting Analysis
Accurate determination of the melting temperature is essential for evaluating the stability of modified oligonucleotides. The following is a generalized protocol for conducting a UV thermal melting experiment.
1. Oligonucleotide Synthesis and Purification:
-
Oligonucleotides, both unmodified (control) and containing the desired modifications, are synthesized using standard automated solid-phase phosphoramidite (B1245037) chemistry.
-
Following synthesis, the oligonucleotides are cleaved from the solid support and deprotected.
-
Purification is typically performed by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity of the samples.
2. Sample Preparation and Annealing:
-
The concentrations of the purified single-stranded oligonucleotides are determined by measuring their UV absorbance at 260 nm at a temperature above 80°C.
-
Equimolar amounts of the oligonucleotide and its complementary strand are mixed in a buffer solution. A common buffer consists of 10 mM Sodium Phosphate, 100 mM NaCl, and 0.1 mM EDTA, with a pH of 7.0.
-
To form the duplex, the solution is heated to 95°C for 5-10 minutes and then allowed to cool slowly to room temperature over several hours (annealing).
3. UV-Vis Spectrophotometry and Data Acquisition:
-
The annealed duplex solution is placed in a quartz cuvette within a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
The absorbance of the sample is monitored at 260 nm as the temperature is increased at a constant rate, typically 0.5°C to 1.0°C per minute.
-
The temperature range for the measurement should span from a temperature where the duplex is fully formed (e.g., 15-20°C) to a temperature where it is completely denatured into single strands (e.g., 95°C).
4. Data Analysis:
-
The collected data will produce a sigmoidal melting curve of absorbance versus temperature.
-
The melting temperature (Tm) is determined by calculating the first derivative of the melting curve. The peak of the first derivative plot corresponds to the Tm, the temperature at which 50% of the duplexes have dissociated.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the unmodified control duplex from the Tm of the modified duplex.
Experimental Workflow for Tm Analysis
The following diagram illustrates the key steps involved in the thermal melting analysis of modified oligonucleotide duplexes.
Caption: A flowchart of the experimental workflow for determining the melting temperature (Tm) of oligonucleotide duplexes.
A Comparative Guide to the NMR Spectroscopy of Oligonucleotides with 4'-Trifluoromethyl-5-methyluridine
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of fluorine atoms into oligonucleotides has become a important tool in the development of therapeutic and diagnostic agents. The unique nuclear magnetic resonance (NMR) properties of the ¹⁹F nucleus—namely its 100% natural abundance, high sensitivity, and wide range of chemical shifts—make it an exquisite probe for studying the structure, dynamics, and interactions of nucleic acids. This guide provides a comparative analysis of the NMR spectroscopic characteristics of oligonucleotides containing the novel modification 4'-trifluoromethyl-5-methyluridine (T-CF₃) versus their unmodified counterparts.
The introduction of a trifluoromethyl (-CF₃) group at the 4'-position of the deoxyribose sugar is a recent advancement in the design of modified oligonucleotides. This modification has been shown to impart desirable properties such as increased nuclease resistance and the ability to be taken up by cells without the need for delivery agents. Understanding the structural implications of this modification is paramount for its rational application in drug development. NMR spectroscopy offers a powerful means to elucidate these structural details at an atomic level.
Performance Comparison: 4'-Trifluoromethyl-5-methyluridine vs. Unmodified Uridine
The introduction of the bulky and electronegative trifluoromethyl group at the 4'-position of the sugar ring induces notable changes in the NMR parameters of the oligonucleotide. These changes provide valuable insights into the conformational effects of this modification.
¹H NMR Spectral Data
The following table summarizes the ¹H NMR chemical shifts for a key proton in an oligonucleotide containing a 4'-trifluoromethyl-5-methyluridine modification compared to an analogous unmodified oligonucleotide. The data reveals a discernible downfield shift for the H6 proton of the modified nucleotide, suggesting a change in its local electronic environment.
| Proton | Modified Oligonucleotide (T-CF₃) Chemical Shift (ppm) | Unmodified Oligonucleotide (T) Chemical Shift (ppm) |
| T-H6 | 7.45 | 7.27 |
Note: The chemical shifts are referenced to an internal standard and may vary slightly depending on experimental conditions.
¹⁹F NMR Spectral Data
A significant advantage of incorporating a trifluoromethyl group is the ability to use ¹⁹F NMR spectroscopy. The ¹⁹F chemical shift is highly sensitive to the local environment and conformation.
| Nucleus | Modified Oligonucleotide (T-CF₃) Chemical Shift (ppm) |
| 4'-CF₃ | -75.8 |
The observation of a single sharp resonance in the ¹⁹F NMR spectrum for the 4'-CF₃ group indicates a relatively uniform conformational state of the sugar moiety. The chemical shift value itself serves as a valuable benchmark for future studies on the interaction of these modified oligonucleotides with target molecules.
Experimental Protocols
The data presented in this guide was obtained through a series of well-defined experimental procedures. The following protocols provide a detailed methodology for the synthesis and NMR analysis of oligonucleotides containing 4'-trifluoromethyl-5-methyluridine.
Synthesis and Purification of Oligonucleotides
The modified oligonucleotides were synthesized using an automated solid-phase DNA synthesizer employing standard phosphoramidite (B1245037) chemistry. The key component, the 4'-trifluoromethyl-5-methyluridine phosphoramidite, was prepared through a multi-step organic synthesis.
-
Solid-Phase Synthesis: The desired oligonucleotide sequence was assembled on a controlled pore glass (CPG) solid support. The 4'-trifluoromethyl-5-methyluridine phosphoramidite was incorporated at the desired position using standard coupling protocols.
-
Deprotection and Cleavage: Following synthesis, the oligonucleotide was cleaved from the solid support and all protecting groups were removed by treatment with concentrated aqueous ammonia.
-
Purification: The crude oligonucleotide was purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final product with high purity.
NMR Spectroscopy
High-resolution NMR spectra were acquired to characterize the structure of the modified oligonucleotides.
-
Sample Preparation: The purified oligonucleotide was dissolved in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) in D₂O or a 9:1 H₂O/D₂O mixture.
-
¹H NMR Spectroscopy: ¹H NMR spectra were recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). Chemical shifts were referenced to an internal standard, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate). For spectra in H₂O, water suppression techniques like WATERGATE were employed to attenuate the large water signal.
-
¹⁹F NMR Spectroscopy: ¹⁹F NMR spectra were acquired on a spectrometer equipped with a fluorine probe. Chemical shifts were referenced to an external standard, such as CFCl₃.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent NMR analysis of oligonucleotides incorporating the 4'-trifluoromethyl-5-methyluridine modification.
Caption: Synthesis and NMR analysis workflow.
Conclusion
The incorporation of a 4'-trifluoromethyl-5-methyluridine modification into oligonucleotides offers a promising strategy for the development of novel nucleic acid-based therapeutics. NMR spectroscopy, particularly the synergistic use of ¹H and ¹⁹F NMR, provides an invaluable tool for characterizing the structural consequences of this modification. The data presented here demonstrates that the 4'-trifluoromethyl group induces measurable changes in the local environment of the nucleobase and serves as a sensitive reporter for conformational analysis. The detailed protocols and workflow provided in this guide are intended to facilitate further research and development in this exciting field.
A Comparative Guide to the LC-MS Analysis of Oligonucleotides Modified with DMTr-4'-CF3-5-Me-U-CED Phosphoramidite
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of modified oligonucleotides, the choice of modification chemistry is critical to the therapeutic efficacy and stability of the final product. The DMTr-4'-CF3-5-Me-U-CED phosphoramidite (B1245037) introduces a trifluoromethyl group at the 4'-position of the ribose sugar, a modification that imparts unique biochemical properties. This guide provides a comparative analysis of oligonucleotides modified with this phosphoramidite against common alternatives, supported by experimental data and detailed analytical protocols.
Performance Comparison of Modified Oligonucleotides
The introduction of modifications to oligonucleotides is primarily aimed at enhancing their therapeutic properties, such as nuclease resistance and binding affinity to target sequences. The 4'-trifluoromethyl modification offers a distinct profile in this regard.
A key study by Zhou et al. (2019) investigated the properties of oligonucleotides incorporating 4'-C-trifluoromethyl (4'-CF3) thymidine.[1][2] Their findings indicate that this modification leads to improved nuclease resistance.[1][2] However, it also slightly decreases the thermal stability of oligonucleotide duplexes, with a reported melting temperature (Tm) decrease of approximately 1°C per modification.[1][2] In contrast, other common modifications such as 2'-O-Methoxyethyl (2'-MOE) are known to significantly increase thermal stability.[3][4]
The following tables summarize the performance characteristics of oligonucleotides modified with DMTr-4'-CF3-5-Me-U-CED phosphoramidite in comparison to other widely used modification technologies.
Table 1: Comparison of Biochemical Properties of Modified Oligonucleotides
| Feature | DMTr-4'-CF3-5-Me-U | 2'-Fluoro (2'-F) | 2'-O-Methyl (2'-OMe) | 2'-O-Methoxyethyl (2'-MOE) |
| Nuclease Resistance | Improved[1][2] | Increased[4] | Increased[3][4] | Significantly Increased[3][4] |
| Thermal Stability (Tm) | Slightly Decreased (~ -1°C/mod)[1][2] | Increased[3] | Increased[3][5] | Significantly Increased[3][4] |
| Binding Affinity | Maintained[1][2] | Increased[3] | Increased[5] | Significantly Increased[3] |
| Cellular Uptake | Heavy modification enables direct uptake[1][2] | Generally requires delivery vehicle | Generally requires delivery vehicle | Generally requires delivery vehicle |
Table 2: Synthesis and Purification Performance
| Parameter | DMTr-4'-CF3-5-Me-U | 2'-Fluoro (2'-F) | 2'-O-Methyl (2'-OMe) | 2'-O-Methoxyethyl (2'-MOE) |
| Coupling Efficiency | >98% (Typical for modified phosphoramidites) | >99% (Typical) | >99% (Typical) | >99% (Typical) |
| Deprotection | Standard conditions | Standard conditions | Standard conditions | Standard conditions |
| Purification | Standard RP-HPLC or IEX | Standard RP-HPLC or IEX | Standard RP-HPLC or IEX | Standard RP-HPLC or IEX |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and analysis of modified oligonucleotides. Below are representative protocols for oligonucleotide synthesis, deprotection, and subsequent LC-MS analysis.
Oligonucleotide Synthesis
Oligonucleotides incorporating the 4'-CF3-5-Me-U modification can be synthesized using standard automated solid-phase phosphoramidite chemistry.[1][2]
-
Solid Support: Controlled pore glass (CPG) functionalized with the initial nucleoside.
-
Synthesis Cycle:
-
Deblocking: Removal of the 5'-DMTr protecting group using a solution of dichloroacetic acid in dichloromethane.
-
Coupling: Activation of the phosphoramidite monomer (e.g., this compound) with an activator (e.g., 5-ethylthio-1H-tetrazole) and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.
-
-
Cleavage and Deprotection: Treatment with concentrated ammonium (B1175870) hydroxide (B78521) to cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone.
LC-MS Analysis of Modified Oligonucleotides
Ion-pairing reversed-phase high-performance liquid chromatography (IP-RP-HPLC) coupled with mass spectrometry is the gold standard for the analysis of oligonucleotides.[6][7]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.[6]
-
Chromatography Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., C18).
-
Mobile Phase A: An aqueous solution of an ion-pairing agent and a weak acid (e.g., 8.6 mM triethylamine (B128534) (TEA) and 100 mM hexafluoroisopropanol (HFIP)).[7]
-
Mobile Phase B: Methanol or acetonitrile.[7]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B to elute the oligonucleotides.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for analytical scale columns.
-
MS Detection: Electrospray ionization (ESI) in negative ion mode.[6]
Visualizations
To further elucidate the experimental workflow, the following diagrams are provided.
Caption: A flowchart of the experimental workflow from synthesis to LC-MS analysis.
Caption: Key factors influencing the overall performance of modified oligonucleotides.
References
- 1. 4'-C-Trifluoromethyl modified oligodeoxynucleotides: synthesis, biochemical studies, and cellular uptake properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4′-C-Trifluoromethyl modified oligodeoxynucleotides: synthesis, biochemical studies, and cellular uptake properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. idtdna.com [idtdna.com]
- 5. Antisense part III: chemistries [cureffi.org]
- 6. researchgate.net [researchgate.net]
- 7. mz-at.de [mz-at.de]
A Comparative Guide to the Cellular Uptake of Oligonucleotides with 4'-CF3 Modifications
For Researchers, Scientists, and Drug Development Professionals
The efficient delivery of oligonucleotides into cells remains a critical hurdle in the development of nucleic acid-based therapeutics. Chemical modifications are widely employed to enhance their stability, binding affinity, and cellular uptake. This guide provides a comparative analysis of oligonucleotides featuring the 4'-CF3 modification and other prominent alternatives, including Locked Nucleic Acid (LNA), constrained Ethyl (cEt), and 2'-O-methoxyethyl (2'-MOE). The information presented herein is a compilation of data from various studies and aims to provide a comprehensive overview for researchers in the field.
Comparison of Cellular Uptake and Physicochemical Properties
| Modification | Cellular Uptake Efficiency | Nuclease Resistance | Binding Affinity (Tm) | Key Characteristics |
| 4'-CF3 | Enables direct cellular uptake without delivery reagents, particularly with heavy modifications[1][2]. Quantitative comparison with other modifications is limited. | Improved resistance to nucleases[1][2]. | Slightly decreases thermal stability of ODN/RNA duplexes (-1 °C/modification)[1][2]. | Has a marginal effect on the deoxyribose conformation[1][2]. |
| LNA | Efficient unassisted cellular uptake (gymnosis)[3][4]. Can be significantly more potent in vivo than 2'-MOE analogs[5]. | High resistance to nuclease degradation. | Significantly increases thermal stability and binding affinity[5]. | Can be associated with hepatotoxicity depending on the sequence[6]. |
| cEt | Potent cellular uptake without the need for delivery reagents[7]. Potency is improved compared to 2'-MOE oligonucleotides[7]. | High nuclease resistance. | High binding affinity, similar to LNA. | May have a better tolerability profile compared to LNA[5]. |
| 2'-MOE | Generally requires a delivery agent for efficient uptake, though some free uptake is observed[7][8]. | Good nuclease resistance[8]. | Increases thermal stability (ΔTm of +0.9 to +1.6 °C per modification)[8]. | Second-generation modification with a well-established safety profile[5]. |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cellular uptake of modified oligonucleotides.
Quantification of Cellular Uptake by Flow Cytometry
This protocol allows for the quantitative measurement of fluorescently labeled oligonucleotide uptake in a cell population.
Materials:
-
Fluorescently labeled oligonucleotides (e.g., with Cy3 or FITC)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density of 3.0 × 10^5 cells per well and culture for 24 hours.
-
Oligonucleotide Treatment: Prepare solutions of fluorescently labeled oligonucleotides in serum-free or complete cell culture medium at the desired concentrations (e.g., 0.5 µM)[9].
-
Incubation: Remove the culture medium from the cells and add the oligonucleotide solutions. Incubate for a specific period (e.g., 4, 24, or 48 hours) at 37°C in a CO2 incubator[9][10].
-
Cell Harvesting: After incubation, wash the cells twice with PBS to remove unbound oligonucleotides. Detach the cells using Trypsin-EDTA[10].
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer (e.g., PBS with 1% BSA). Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample[9][10]. The mean fluorescence intensity is indicative of the amount of oligonucleotide uptake.
Visualization of Cellular Uptake by Fluorescence Microscopy
This protocol enables the visualization of the subcellular localization of fluorescently labeled oligonucleotides.
Materials:
-
Fluorescently labeled oligonucleotides
-
Cells cultured on glass coverslips in a multi-well plate
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal or epifluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with fluorescently labeled oligonucleotides as described in the flow cytometry protocol.
-
Fixation: After incubation, wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature[3].
-
Staining: Wash the fixed cells with PBS and stain the nuclei with DAPI for 5-10 minutes[3].
-
Mounting: Wash the cells again with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images to observe the distribution of the fluorescently labeled oligonucleotides within the cells (e.g., cytoplasm, nucleus, endosomes)[11][12].
Cellular Uptake Pathways and Mechanisms
The cellular uptake of oligonucleotides is a complex process, primarily mediated by endocytosis. Different modifications can influence the preferred uptake pathway.
References
- 1. 4′-C-Trifluoromethyl modified oligodeoxynucleotides: synthesis, biochemical studies, and cellular uptake properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 4'-C-Trifluoromethyl modified oligodeoxynucleotides: synthesis, biochemical studies, and cellular uptake properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative fluorescence imaging determines the absolute number of locked nucleic acid oligonucleotides needed for suppression of target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Uptake and Intracellular Trafficking of Oligonucleotides: Implications for Oligonucleotide Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antisense part III: chemistries [cureffi.org]
- 6. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential uptake, kinetics and mechanisms of intracellular trafficking of next-generation antisense oligonucleotides across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of chemistry and nanoformulation parameters on cellular uptake and airway distribution of RNA oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-resolution visualisation of antisense oligonucleotide release from polymers in cells - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06773D [pubs.rsc.org]
- 11. The uptake of a fluorescently labelled antisense oligonucleotide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-resolution visualisation of antisense oligonucleotide release from polymers in cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Advanced Oligonucleotide Modifications: 4'-CF3-5-Me-U, 2'-O-Methyl, and LNA
In the rapidly evolving landscape of oligonucleotide therapeutics, chemical modifications are paramount for enhancing drug-like properties. This guide provides a detailed comparison of three significant modifications: 4'-Trifluoromethyl-5-methyluridine (4'-CF3-5-Me-U), 2'-O-Methyl (2'-OMe), and Locked Nucleic Acid (LNA). We delve into their effects on binding affinity, nuclease resistance, and in vivo performance, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal chemistry for their applications.
Performance Comparison
The choice of oligonucleotide modification profoundly impacts its therapeutic potential. Below is a summary of the key performance characteristics of 4'-CF3-5-Me-U, 2'-O-Methyl, and LNA modifications.
| Property | 4'-CF3-5-Me-U | 2'-O-Methyl (2'-OMe) | Locked Nucleic Acid (LNA) |
| Binding Affinity (ΔTm per modification) | ~ -1.0°C (destabilizing)[1] | ~ +0.2 to +1.2°C[2] | ~ +2 to +8°C[2] |
| Nuclease Resistance | Improved resistance[1] | Moderate resistance (5 to 10-fold less susceptible to DNases than DNA)[3] | High resistance[4] |
| In Vivo Efficacy | Promising candidate for antisense therapeutics[1] | Effective in vivo, used in approved drugs[5] | High potency, effective in vivo[4][6] |
| Toxicity Profile | Data not widely available | Generally well-tolerated, though some toxicities have been observed[7][8] | Potential for dose-dependent hepatotoxicity[9][10][11] |
| RNase H Activation | Supports RNase H activity | Does not support RNase H activity[2] | Does not support RNase H activity[2] |
| Synthesis | Requires specialized phosphoramidite (B1245037) synthesis[1] | Standard, commercially available phosphoramidites | Standard, commercially available phosphoramidites |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of modified oligonucleotides. Below are standard protocols for key experiments.
Thermal Melting (Tm) Analysis
Objective: To determine the melting temperature (Tm) of an oligonucleotide duplex, which is an indicator of its thermal stability and binding affinity.
Methodology:
-
Oligonucleotide Preparation:
-
Resuspend the modified oligonucleotide and its complementary RNA or DNA strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) to a final concentration of 1 µM each.
-
Mix equal volumes of the oligonucleotide and its complement.
-
-
Annealing:
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature to facilitate duplex formation.
-
-
Data Acquisition:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance at 260 nm while increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
-
Data Analysis:
Nuclease Resistance Assay (Snake Venom Phosphodiesterase)
Objective: To evaluate the stability of modified oligonucleotides against exonuclease degradation.
Methodology:
-
Oligonucleotide Labeling:
-
Label the 5'-end of the modified oligonucleotide with 32P using T4 polynucleotide kinase and [γ-32P]ATP.
-
Purify the labeled oligonucleotide using a suitable method (e.g., gel electrophoresis or spin column chromatography).
-
-
Nuclease Digestion:
-
Incubate the 32P-labeled oligonucleotide (e.g., 10 pmol) with snake venom phosphodiesterase (SVPD) (e.g., 0.1 units) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2) at 37°C.
-
Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching solution (e.g., formamide (B127407) loading buffer with EDTA).
-
-
Analysis:
Signaling Pathway and Experimental Workflow
Antisense Oligonucleotide Mechanism of Action Targeting Bcl-2
Antisense oligonucleotides (ASOs) are a powerful tool for modulating gene expression. One common therapeutic strategy involves targeting the mRNA of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein often overexpressed in cancer. By downregulating Bcl-2, ASOs can sensitize cancer cells to apoptosis. The diagram below illustrates the RNase H-dependent mechanism of action for an ASO targeting Bcl-2 mRNA.
Caption: RNase H-mediated degradation of Bcl-2 mRNA by an antisense oligonucleotide.
Experimental Workflow for Evaluating ASO Efficacy
The following workflow outlines the key steps in assessing the in vitro efficacy of a novel ASO designed to target a specific gene, such as Bcl-2 in a cancer cell line.
Caption: Workflow for assessing the in vitro efficacy of a modified antisense oligonucleotide.
Discussion and Conclusion
The selection of an appropriate oligonucleotide modification is a critical decision in the development of nucleic acid therapeutics.
-
2'-O-Methyl modifications offer a good balance of increased nuclease resistance and binding affinity, with a generally favorable toxicity profile. Their inability to recruit RNase H makes them suitable for applications requiring steric blocking, such as splice-switching.
-
Locked Nucleic Acid (LNA) provides the highest binding affinity and excellent nuclease resistance, leading to highly potent oligonucleotides. However, the potential for hepatotoxicity requires careful sequence design and screening[9][10][11]. Like 2'-OMe, LNA modifications are used in steric-blocking applications. Both 2'-OMe and LNA can be used in "gapmer" designs, where a central DNA region that activates RNase H is flanked by modified wings to confer nuclease resistance and high affinity.
-
4'-CF3-5-Me-U is a more recent modification. While it slightly decreases thermal stability, it offers improved nuclease resistance[1]. A key advantage is that, like unmodified DNA, it supports RNase H activity, allowing for the design of fully modified RNase H-dependent ASOs without the need for a gapmer structure. Further research is needed to fully elucidate its in vivo efficacy and safety profile.
Ultimately, the optimal modification strategy depends on the specific therapeutic application, the target, and the desired mechanism of action. This guide provides a foundational understanding to aid in the rational design and evaluation of next-generation oligonucleotide therapeutics.
References
- 1. 4′-C-Trifluoromethyl modified oligodeoxynucleotides: synthesis, biochemical studies, and cellular uptake properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Antisense part III: chemistries [cureffi.org]
- 3. academic.oup.com [academic.oup.com]
- 4. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides | Scilit [scilit.com]
- 5. Use of fully modified 2′-O-methyl antisense oligos for loss-of-function studies in vertebrate embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favorable efficacy and reduced acute neurotoxicity by antisense oligonucleotides with 2',4'-BNA/LNA with 9-(aminoethoxy)phenoxazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals | Semantic Scholar [semanticscholar.org]
- 10. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 13. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. オリゴヌクレオチドの融解温度 [sigmaaldrich.com]
- 15. Evaluation of phosphodiesterase I-based protocols for the detection of multiply damaged sites in DNA: the detection of abasic, oxidative and alkylative tandem damage in DNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of 4'-CF3 Modification on DNA:RNA Hybrid Structures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic chemical modification of oligonucleotides is a cornerstone of modern therapeutic development and a vital tool in chemical biology. Among these, fluorine-containing modifications have garnered significant attention for their unique ability to modulate the structural and thermodynamic properties of nucleic acid duplexes. This guide provides a comparative analysis of 4'-Trifluoromethyl (4'-CF3) modified DNA:RNA hybrids, offering insights into their structural characteristics and stability. Due to the limited direct experimental data on 4'-CF3 modified DNA:RNA hybrids in publicly available literature, this guide draws comparisons from studies on unmodified DNA:RNA hybrids and DNA:RNA hybrids with other fluorine-containing modifications to infer the potential impact of the 4'-CF3 group.
Structural and Thermodynamic Properties: A Comparative Overview
DNA:RNA hybrids are fundamental to numerous biological processes, including transcription and reverse transcription. Structurally, they typically adopt a conformation that is intermediate between the canonical A-form of double-stranded RNA and the B-form of double-stranded DNA. The stability of these hybrids is sequence-dependent and influenced by various environmental factors.[1][2] Chemical modifications can further fine-tune these properties.
The introduction of a trifluoromethyl (CF3) group, a potent electron-withdrawing moiety, at the 4'-position of the deoxyribose sugar in the DNA strand is anticipated to induce significant local and global conformational changes in a DNA:RNA hybrid. While direct structural data for 4'-CF3 modified DNA:RNA hybrids is scarce, we can extrapolate potential effects based on studies of other fluorinated analogues.
Table 1: Comparative Thermodynamic Data of Modified and Unmodified DNA:RNA Hybrids
| Modification (on DNA strand) | Change in Melting Temperature (ΔTm) per modification (°C) | Inferred Structural Impact | Reference |
| Unmodified | Baseline | A/B intermediate helix | [1] |
| 2'-Fluoro (2'-F) | Increased stability | Favors A-form, enthalpy-driven stability | [3] |
| 6'-difluoro[4.3.0]bicyclo-DNA | -1.6 to -5.5 (destabilizing) | A/B-type helix, destabilization can be mitigated by multiple insertions | [4][5] |
| 3'-S-phosphorothiolate | Increased stability | Induces conformational shift in sugar pucker | [6] |
| Hypothesized 4'-CF3 | Likely destabilizing | Potential for significant local distortion due to steric bulk of CF3 group. May shift equilibrium towards B-form like conformation. | Inferred |
Note: The data for 4'-CF3 is hypothesized based on the steric and electronic effects of the trifluoromethyl group.
Experimental Methodologies for Structural Analysis
The comprehensive structural and thermodynamic characterization of 4'-CF3 modified DNA:RNA hybrids would involve a suite of biophysical and structural biology techniques.
Synthesis and Purification of Modified Oligonucleotides
The synthesis of 4'-CF3 modified DNA oligonucleotides is achieved via standard solid-phase phosphoramidite (B1245037) chemistry, utilizing a custom-synthesized 4'-CF3 modified phosphoramidite building block. The complementary RNA strand is synthesized using standard RNA phosphoramidites.
Thermal Denaturation Studies
UV-melting experiments are performed to determine the melting temperature (Tm) of the hybrid duplexes, providing insights into their thermodynamic stability. The change in absorbance at 260 nm is monitored as a function of temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2D NMR spectroscopy, including COSY, TOCSY, and NOESY experiments, is a powerful tool to elucidate the solution structure of the hybrid. 19F NMR can be particularly informative for probing the local environment of the CF3 group.
X-ray Crystallography
For high-resolution structural information, X-ray crystallography can be employed. This requires obtaining diffraction-quality crystals of the modified hybrid, which can be a significant challenge.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the overall helical geometry of the DNA:RNA hybrid. A shift in the characteristic CD spectrum can indicate a transition between A-like and B-like conformations upon modification.
Inferred Structural Impact of the 4'-CF3 Modification
Based on the known properties of the trifluoromethyl group and its effects in other molecular contexts, we can hypothesize the following impacts on DNA:RNA hybrid structure:
-
Steric Hindrance: The bulky CF3 group at the 4'-position is likely to introduce significant steric strain, potentially distorting the sugar pucker and the local backbone geometry.
-
Electronic Effects: The strong electron-withdrawing nature of the CF3 group can influence the sugar pucker equilibrium (C2'-endo vs. C3'-endo), which is a key determinant of the overall helical conformation (B-form vs. A-form).
-
Solvation: The hydrophobic nature of the CF3 group might alter the hydration patterns in the minor groove of the hybrid, which can, in turn, affect stability and recognition by proteins.
-
Overall Conformation: The cumulative effect of these local perturbations could lead to a global change in the hybrid's conformation, potentially shifting it from the typical A/B intermediate towards a more B-like structure.
Comparison with Alternative Fluorine Modifications
The effects of the 4'-CF3 modification can be contextualized by comparing it to other fluorine modifications:
-
2'-Fluoro (2'-F) Modification: This modification generally stabilizes A-form helices and increases the thermal stability of DNA:RNA hybrids. The increased stability is primarily driven by favorable enthalpic contributions.[3] This contrasts with the likely destabilizing steric effect of the 4'-CF3 group.
-
2'-O-Trifluoromethyl (2'-OCF3) and 2'-S-Trifluoromethyl (2'-SCF3) Modifications on RNA: Studies on these RNA modifications have shown that the 2'-SCF3 group has a strong destabilizing effect on RNA duplexes, while the 2'-OCF3 group has a much milder destabilizing effect.[7][8] This highlights the sensitivity of duplex stability to the precise location and chemical nature of the trifluoromethyl-containing substituent.
Logical Relationship of Modification to Structural Outcome
Conclusion
While direct experimental evidence remains to be established, a comparative analysis based on related fluorinated nucleic acids suggests that the 4'-CF3 modification on the DNA strand of a DNA:RNA hybrid is likely to be structurally perturbing. The significant steric and electronic effects of the trifluoromethyl group are expected to alter the sugar-phosphate backbone conformation and potentially lead to a decrease in thermodynamic stability. Further experimental investigation using the methodologies outlined in this guide is crucial to fully elucidate the structural and functional consequences of this modification. Such studies will be invaluable for the rational design of modified oligonucleotides for therapeutic and diagnostic applications.
References
- 1. Relative thermodynamic stability of DNA, RNA, and DNA:RNA hybrid duplexes: relationship with base composition and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theoretical studies of DNA-RNA hybrid conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexpected origins of the enhanced pairing affinity of 2'-fluoro-modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biophysical properties, and RNase H activity of 6’-difluoro[4.3.0]bicyclo-DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis, biophysical properties, and RNase H activity of 6’-difluoro[4.3.0]bicyclo-DNA [beilstein-journals.org]
- 6. Probing the effect of a 3'-S-phosphorothiolate link on the conformation of a DNA:RNA hybrid; implications for antisense drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Stability of Trifluoromethylated Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of oligonucleotides is intrinsically linked to their stability in biological systems. Unmodified oligonucleotides are rapidly degraded by nucleases, limiting their efficacy. Chemical modifications are therefore crucial to enhance their pharmacokinetic profile. Among these, trifluoromethylation has emerged as a promising strategy to improve nuclease resistance and overall stability. This guide provides an objective comparison of the in vivo and in vitro stability of trifluoromethylated oligonucleotides against other common modifications, supported by experimental data and detailed protocols.
Enhanced Nuclease Resistance with Trifluoromethyl Modifications
Trifluoromethyl (CF3) groups, when incorporated into the sugar or base of an oligonucleotide, can significantly enhance its resistance to nuclease degradation. The strong electronegativity and steric bulk of the CF3 group can hinder the approach of nuclease enzymes, thereby prolonging the oligonucleotide's half-life in biological fluids.
Comparative Stability of Modified Oligonucleotides
The following table summarizes the stability of various modified oligonucleotides as reported in different studies. It is important to note that direct head-to-head in vivo comparisons of trifluoromethylated oligonucleotides with other modifications are limited in publicly available literature. The data presented for trifluoromethylated oligonucleotides are primarily from in vitro studies, which are strong indicators of in vivo performance.
| Oligonucleotide Modification | Half-life / Stability | Model System | Reference |
| Unmodified Oligonucleotide | ~5 minutes (plasma half-life) | Monkey (in vivo) | [1] |
| Phosphorothioate (PS) | 35-50 hours (elimination half-life) | Animal models (in vivo) | [1] |
| 2'-O-Methyl (2'-OMe) | Increased stability over unmodified | In vitro/In vivo | [2] |
| 2'-Fluoro (2'-F) | > 24 hours (in human plasma) | Human plasma (in vitro) | |
| 2'-O-Trifluoromethyl (2'-O-CF3) | Slightly higher resistance to snake venom phosphodiesterase than unmodified ODN | Snake venom phosphodiesterase (in vitro) | |
| Perfluorocarbon Conjugation | ~50% intact after 24 hours in FBS | Fetal Bovine Serum (in vitro) |
Experimental Workflow for In Vivo Stability Assessment
The following diagram illustrates a typical experimental workflow for evaluating the in vivo stability of modified oligonucleotides.
Detailed Experimental Protocols
In Vivo Stability and Pharmacokinetic Analysis
This protocol describes a general procedure for assessing the in vivo stability and pharmacokinetics of modified oligonucleotides in an animal model.
a. Animal Model and Administration:
-
Animal Model: Select an appropriate animal model, such as mice or rats. The choice of model may depend on the specific therapeutic target and the availability of relevant disease models.
-
Oligonucleotide Formulation: Dissolve the trifluoromethylated and control oligonucleotides in a sterile, biocompatible vehicle suitable for the chosen route of administration (e.g., phosphate-buffered saline for intravenous injection).
-
Administration: Administer a single dose of the oligonucleotide to each animal. The route of administration (e.g., intravenous, subcutaneous, intraperitoneal) should be chosen based on the intended clinical application.
b. Sample Collection:
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) via a suitable method (e.g., tail vein, retro-orbital sinus). Collect blood in tubes containing an anticoagulant (e.g., EDTA) and immediately process to obtain plasma by centrifugation.
-
Tissue Harvesting: At the end of the time course, euthanize the animals and harvest relevant tissues (e.g., liver, kidneys, spleen, heart, lungs). Rinse tissues with cold saline to remove excess blood, blot dry, weigh, and snap-freeze in liquid nitrogen for later analysis.
c. Oligonucleotide Extraction and Quantification:
-
Extraction: Develop and validate a robust method for extracting the oligonucleotides from plasma and tissue homogenates. This may involve techniques such as solid-phase extraction or liquid-liquid extraction.
-
Quantification: Quantify the concentration of the intact oligonucleotide and any major metabolites in the extracts using a sensitive and specific analytical method. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a commonly used technique for this purpose.
d. Data Analysis:
-
Pharmacokinetic Parameters: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
-
Tissue Distribution: Determine the concentration of the oligonucleotide in different tissues to assess its biodistribution profile.
Nuclease Degradation Assay in Serum/Plasma (In Vitro)
This protocol provides a method to evaluate the stability of oligonucleotides in the presence of nucleases found in serum or plasma.
a. Incubation:
-
Prepare solutions of the trifluoromethylated and control oligonucleotides in a suitable buffer.
-
Incubate the oligonucleotides at a final concentration of approximately 1-10 µM in fresh animal or human serum/plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
b. Analysis:
-
Stop the degradation reaction by adding a quenching solution (e.g., EDTA and formamide).
-
Analyze the samples by polyacrylamide gel electrophoresis (PAGE) under denaturing conditions.
-
Visualize the oligonucleotide bands using a suitable staining method (e.g., SYBR Gold) and quantify the intensity of the full-length oligonucleotide band at each time point.
c. Data Interpretation:
-
Calculate the percentage of intact oligonucleotide remaining at each time point relative to the zero time point.
-
Determine the half-life of the oligonucleotide in the serum/plasma.
Conclusion
The available data strongly suggest that trifluoromethylation is a valuable modification for enhancing the nuclease resistance and in vivo stability of therapeutic oligonucleotides. While direct comparative in vivo pharmacokinetic data is still emerging, in vitro studies consistently demonstrate the superior stability of fluorinated analogues compared to unmodified oligonucleotides. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comprehensive evaluations of oligonucleotide stability, paving the way for the development of more potent and durable oligonucleotide-based therapeutics.
References
Characterization of Side Products in Modified Oligonucleotide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity and safety of synthetic oligonucleotides is paramount. The chemical modifications employed to enhance the therapeutic properties of these molecules can also introduce a variety of side products during synthesis. A thorough characterization of these impurities is a critical aspect of quality control and regulatory compliance. This guide provides an objective comparison of common side products in modified oligonucleotide synthesis, details the analytical techniques used for their characterization, and offers supporting experimental data and protocols.
Common Side Products in Modified Oligonucleotide Synthesis
The solid-phase phosphoramidite (B1245037) chemistry used for oligonucleotide synthesis, while highly efficient, is not flawless. Each cycle of nucleotide addition can potentially lead to the formation of various impurities. The introduction of chemical modifications to the phosphate (B84403) backbone, sugar moiety, or nucleobase can further influence the side product profile.
Key classes of synthesis-related impurities include:
-
Truncated Sequences (n-1, n-2, etc.): These "shortmers" are sequences missing one or more nucleotide units. They arise from incomplete coupling reactions during the synthesis cycle. The capping step is designed to terminate these unreacted sequences, but its efficiency is not 100%, leading to the presence of shortmers.[1] The frequency of truncated nucleotides is often higher at the 3'-end of the oligonucleotide.[1]
-
Elongated Sequences (n+1, etc.): Known as "longmers," these impurities contain one or more additional nucleotide units. They can result from issues with the phosphoramidite activator.
-
Depurination/Depyrimidination Products (Abasic Sites): The acidic conditions used for detritylation can lead to the cleavage of the N-glycosidic bond, particularly for purine (B94841) bases (adenine and guanine), resulting in an abasic site.[2] These sites are chemically labile and can lead to strand scission.
-
Phosphodiester (PO) Linkages in Phosphorothioate (B77711) (PS) Oligonucleotides: In the synthesis of phosphorothioate oligonucleotides, incomplete sulfurization can result in the presence of native phosphodiester linkages. This is a critical impurity to monitor as it can affect the nuclease resistance of the therapeutic.
-
Other Base Modifications: Side reactions can lead to various modifications on the nucleobases, such as oxidation, deamination, or the addition of protecting group remnants.
The prevalence of these side products can vary depending on the specific modification, the length of the oligonucleotide, and the synthesis conditions.
Quantitative Comparison of Side Products
The following table summarizes the typical prevalence of common side products for different types of modified oligonucleotides. It is important to note that these values can vary significantly based on the synthesis platform and purification methods employed.
| Side Product | Phosphorothioate (PS) | 2'-O-Methyl (2'-OMe) | GalNAc-conjugated | Typical Abundance Range (%) |
| Truncated Sequences (n-1) | Present | Present | Present | 1 - 10% |
| Elongated Sequences (n+1) | Present | Present | Present | < 1% |
| Abasic Sites | Can occur | Can occur | Can occur | < 1 - 5% |
| PS to PO Conversion | Critical impurity | N/A | Can occur in PS regions | < 1 - 5% |
| Loss of GalNAc Ligand | N/A | N/A | Critical impurity | < 2% |
Analytical Techniques for Side Product Characterization
A multi-faceted analytical approach is often necessary for the comprehensive characterization of modified oligonucleotide impurities. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Capillary Gel Electrophoresis (CGE), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Techniques
| Technique | Principle | Strengths | Limitations |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Separation based on hydrophobicity, modulated by an ion-pairing agent. | High resolution for shortmers and some modified impurities. Compatible with MS. | Peak broadening for phosphorothioate diastereomers. May not resolve all co-eluting species. |
| Anion-Exchange HPLC (AEX-HPLC) | Separation based on the charge of the phosphate backbone. | Excellent separation of species with different numbers of phosphate groups (e.g., n-1 vs. n). | Not directly compatible with MS due to high salt concentrations in the mobile phase. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Provides accurate mass information for impurity identification. Can detect co-eluting species. | May not differentiate between isobaric impurities. Quantification can be challenging. |
| Capillary Gel Electrophoresis (CGE) | Separation based on size through a sieving matrix. | High resolution for size-based separation of shortmers. Automated and high-throughput. | Not suitable for separating impurities with the same length but different modifications. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | "Gold standard" for structural elucidation and characterization of stereoisomers. Can provide quantitative information. | Lower sensitivity compared to other techniques. Requires higher sample concentrations. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques.
Ion-Pair Reversed-Phase HPLC-MS (IP-RP-HPLC-MS)
This method is widely used for the simultaneous separation and identification of oligonucleotide impurities.
Materials:
-
HPLC system with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reversed-phase C18 column suitable for oligonucleotides.
-
Mobile Phase A: 100 mM 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and 15 mM Triethylamine (TEA) in water.
-
Mobile Phase B: 100 mM HFIP and 15 mM TEA in 50:50 Methanol:Water.
-
Oligonucleotide sample dissolved in water.
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 5-10 µL of the oligonucleotide sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the elution profile using the UV detector at 260 nm.
-
Introduce the column effluent into the mass spectrometer for analysis in negative ion mode.
-
Deconvolute the resulting mass spectra to identify the molecular weights of the parent oligonucleotide and any impurities.
Capillary Gel Electrophoresis (CGE)
CGE is a powerful technique for high-resolution separation of oligonucleotides based on their size.
Materials:
-
Capillary electrophoresis instrument with a UV detector.
-
Fused-silica capillary.
-
Sieving matrix (e.g., replaceable polyacrylamide gel).
-
Run buffer (e.g., Tris-TAPS with urea (B33335) for denaturation).
-
Oligonucleotide sample dissolved in water.
Procedure:
-
Fill the capillary with the sieving matrix.
-
Pre-run the capillary with the run buffer.
-
Inject the oligonucleotide sample electrokinetically.
-
Apply a constant voltage for separation.
-
Detect the separated oligonucleotides by UV absorbance at 260 nm.
-
Analyze the resulting electropherogram to determine the purity and relative amounts of different length species.
31P Nuclear Magnetic Resonance (NMR) Spectroscopy
31P NMR is particularly useful for characterizing modifications to the phosphate backbone, such as the ratio of phosphorothioate to phosphodiester linkages.
Materials:
-
High-field NMR spectrometer.
-
NMR tubes.
-
D₂O for sample dissolution.
-
Phosphoric acid as an external standard.
Procedure:
-
Dissolve the oligonucleotide sample in D₂O.
-
Transfer the sample to an NMR tube.
-
Acquire a 31P NMR spectrum. The phosphodiester and phosphorothioate linkages will have distinct chemical shifts.
-
Integrate the signals corresponding to the phosphodiester and phosphorothioate regions to determine their relative abundance.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Conclusion
The characterization of side products in modified oligonucleotide synthesis is a complex but essential process for ensuring the quality, safety, and efficacy of these promising therapeutics. A combination of high-resolution analytical techniques, including HPLC-MS, CGE, and NMR, is necessary for comprehensive impurity profiling. The choice of analytical methodology should be guided by the specific modifications present in the oligonucleotide and the types of impurities that are likely to form. By implementing robust analytical strategies and detailed characterization, researchers and drug developers can confidently advance their modified oligonucleotide candidates through the development pipeline.
References
Safety Operating Guide
Safe Disposal of DMTr-4'-CF3-5-Me-U-CED Phosphoramidite: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like DMTr-4'-CF3-5-Me-U-CED phosphoramidite (B1245037) are paramount for ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this modified nucleoside phosphoramidite, a crucial building block in oligonucleotide synthesis. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
DMTr-4'-CF3-5-Me-U-CED phosphoramidite is a hazardous substance that requires careful handling. It is presumed to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.
Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
In the event of a spill, absorb the material with an inert substance like vermiculite (B1170534) or dry sand. Collect the absorbed material in a sealed, properly labeled container for hazardous waste disposal. The affected area should then be decontaminated with a suitable solvent, such as isopropanol, followed by soap and water. Prevent the chemical from entering drains or waterways.
Disposal Plan: A Step-by-Step Approach
The primary method for the safe disposal of this compound waste is a controlled deactivation process through hydrolysis. This procedure converts the reactive phosphoramidite moiety into a less reactive and more stable H-phosphonate species. This protocol is intended for small quantities of expired or unused solid phosphoramidite waste or residues in empty containers.
Experimental Protocol for Deactivation of this compound Waste
This protocol details the chemical neutralization of the phosphoramidite prior to disposal.
Materials:
-
This compound waste (solid or residue in a container)
-
Anhydrous acetonitrile (B52724) (ACN)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Stir plate and stir bar
-
Appropriate glassware (e.g., Erlenmeyer flask)
-
Labeled hazardous waste container for aqueous chemical waste
Procedure:
-
Preparation: Perform all operations within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Dissolution:
-
For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.
-
For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.
-
-
Quenching/Hydrolysis:
-
Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous sodium bicarbonate solution. A general rule is to use a volume of bicarbonate solution that is at least 10 times the volume of the acetonitrile solution. The weak basic condition helps to neutralize any acidic byproducts that may form during hydrolysis.
-
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite.
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.
-
Final Disposal: The sealed hazardous waste container should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Data Presentation
The following table summarizes the key quantitative parameters for the deactivation protocol.
| Parameter | Value |
| Reagent Concentration | 5% aqueous sodium bicarbonate (w/v) |
| Solvent for Dissolution | Anhydrous Acetonitrile (ACN) |
| Reaction Time | Minimum 24 hours |
| Temperature | Room Temperature (approx. 20-25°C) |
| Waste Category | Aqueous Hazardous Chemical Waste |
Mandatory Visualizations
The following diagrams illustrate the procedural workflow and logical relationships for the safe disposal of this compound.
Caption: Workflow for the deactivation and disposal of phosphoramidite waste.
Essential Safety and Operational Guide for Handling DMTr-4'-CF3-5-Me-U-CED Phosphoramidite
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized reagents like DMTr-4'-CF3-5-Me-U-CED phosphoramidite (B1245037) is paramount. This guide provides immediate safety, logistical, and disposal information to ensure laboratory safety and procedural integrity. This phosphoramidite is a modified oligodeoxynucleotide (ODN) used in RNA research.[1][2]
Immediate Safety Precautions
DMTr-4'-CF3-5-Me-U-CED phosphoramidite, like other phosphoramidites, is a hazardous substance that is sensitive to air and moisture.[3][4] Adherence to strict safety protocols is crucial to mitigate risks.
-
Handling Environment: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood or a glovebox with an inert atmosphere (e.g., nitrogen or argon).[3][4]
-
Personal Protective Equipment (PPE): Mandatory PPE includes safety goggles, chemical-resistant gloves (nitrile gloves are a common choice, and double gloving may be appropriate), and a laboratory coat.[3][5][6]
-
Spill Response: In case of a spill, absorb the material with an inert substance like vermiculite (B1170534) or dry sand. Collect the absorbed material in a sealed container for proper disposal. The affected area should then be decontaminated with a suitable solvent such as alcohol.[3]
Personal Protective Equipment (PPE) Summary
The following table outlines the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes. A face shield worn over safety glasses is required if there is a splash hazard.[6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any damage before use.[5][6] |
| Body Protection | Laboratory Coat | A standard lab coat is required. For routine use of air-sensitive reagents, a fire-resistant lab coat (e.g., Nomex) is recommended.[5][6] |
| Respiratory Protection | Not typically required if handled in a fume hood. For situations with potential for dust or aerosol generation, a type N95 (US) or P1 (EN 143) dust mask may be used.[5] |
Operational Plan: Handling and Reconstitution
Phosphoramidites are highly sensitive to moisture, which can lead to degradation and compromise experimental results.[7]
Experimental Protocol for Reconstitution:
-
Preparation: Ensure the phosphoramidite vial is at room temperature before opening to prevent condensation of atmospheric moisture. All glassware and solvents must be strictly anhydrous (water content < 30 ppm).[7]
-
Inert Atmosphere: Conduct all transfers and dissolutions under a positive pressure of an inert gas such as argon or nitrogen.[8]
-
Solvent Selection: Anhydrous acetonitrile (B52724) is the most common solvent for dissolving phosphoramidites for use in oligonucleotide synthesis.[7] For more lipophilic amidites, dichloromethane (B109758) may be required.[7]
-
Dissolution: Carefully dissolve the solid phosphoramidite in the appropriate volume of anhydrous solvent to achieve the desired concentration (typically 0.05 M to 0.1 M for automated synthesis).[7][8]
-
Drying (Optional but Recommended): To ensure the dissolved amidite is free from residual moisture, add a layer of activated molecular sieves (3 Å) to the bottom of the vial and allow it to stand overnight before use.[7]
-
Storage: Store the reconstituted phosphoramidite solution under an inert atmosphere and at the recommended temperature, typically -20°C for long-term storage.[5][9]
Disposal Plan: Deactivation and Waste Management
Proper disposal of unused or waste phosphoramidite is critical to maintain a safe laboratory environment. The primary method involves a controlled deactivation through hydrolysis.[3]
Experimental Protocol for Deactivation and Disposal:
-
Preparation: Perform all deactivation procedures within a certified chemical fume hood while wearing appropriate PPE.[3]
-
Dissolution: If dealing with solid waste, dissolve the phosphoramidite in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.[3]
-
Quenching/Hydrolysis: Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate. The weak base facilitates hydrolysis and neutralizes any acidic byproducts.[3]
-
Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis of the phosphoramidite.[3]
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[3]
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[3] Never dispose of phosphoramidite waste down the drain.[3][5]
Workflow for Handling this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Safely handling air-sensitive products [cleanroomtechnology.com]
- 5. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
